molecular formula C7H5BF4O3 B3025414 (4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid CAS No. 915401-97-7

(4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid

Cat. No.: B3025414
CAS No.: 915401-97-7
M. Wt: 223.92 g/mol
InChI Key: MMZMGLLJCWTMAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid (CAS 915401-97-7) is a high-purity organic boron compound of significant interest in chemical synthesis and drug discovery. With the molecular formula C 7 H 5 BF 4 O 3 and a molecular weight of 223.92 g/mol , this compound serves as a versatile building block in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is pivotal for forming carbon-carbon bonds, enabling the construction of complex biaryl structures. The distinct substitution pattern of fluorine atoms and the difluoromethoxy group on the phenyl ring makes this boronic acid a valuable precursor in the development of pharmaceuticals and agrochemicals, where such motifs are known to influence potency, metabolic stability, and membrane permeability. Proper handling and storage are essential for maintaining reactivity; this reagent should be stored under an inert atmosphere and kept in a freezer, preferably at -20°C . This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications.

Properties

IUPAC Name

[4-(difluoromethoxy)-3,5-difluorophenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF4O3/c9-4-1-3(8(13)14)2-5(10)6(4)15-7(11)12/h1-2,7,13-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZMGLLJCWTMAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)F)OC(F)F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590215
Record name [4-(Difluoromethoxy)-3,5-difluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915401-97-7
Record name [4-(Difluoromethoxy)-3,5-difluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid: A Comprehensive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 915401-97-7

Introduction

(4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid is a specialized organoboron compound that has garnered significant interest within the pharmaceutical and agrochemical research sectors. Its unique structural features, particularly the presence of a difluoromethoxy group and fluorine atoms on the phenyl ring, impart desirable properties for the synthesis of complex molecules. This guide provides an in-depth overview of its synthesis, properties, and applications, with a focus on its utility in drug discovery and development. The fluorinated aromatic structure of this compound can enhance binding affinity and metabolic stability in target molecules.[1]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and for predicting the characteristics of its derivatives.

PropertyValueSource
CAS Number 915401-97-7MySkinRecipes[1]
Molecular Formula C7H5BF4O3Derived
Molecular Weight 223.92 g/mol MySkinRecipes[1]
Boiling Point 314.0 ± 52.0 °C at 760 mmHgMySkinRecipes[1]
Storage Conditions -20°C, Sealed, Drying, Inert GasMySkinRecipes[1]

Synthesis

The synthesis of substituted phenylboronic acids like this compound typically involves the reaction of a corresponding organometallic reagent with a trialkyl borate. A general and widely applicable method is the reaction of a Grignard reagent or an organolithium species with trimethyl borate or triisopropyl borate, followed by acidic workup.

For instance, a common synthetic route for a similar compound, 2,4-difluorophenylboronic acid, involves the dropwise addition of a solution of trimethyl borate and 2,4-difluorophenylmagnesium bromide to a reactor containing tetrahydrofuran under a nitrogen atmosphere at low temperatures.[2] This is followed by quenching with an acidic solution to yield the boronic acid.[2] A similar strategy can be envisioned for the synthesis of the title compound, starting from a suitably substituted bromo- or iodo-aromatic precursor.

Conceptual Synthesis Workflow

G A 1-Bromo-3,5-difluoro-4-(difluoromethoxy)benzene (Starting Material) B Organometallic Intermediate Formation (e.g., Grignard or Organolithium) A->B Mg or n-BuLi C Reaction with Trialkyl Borate (e.g., Trimethyl borate) B->C Addition D Boronate Ester Intermediate C->D Formation E Acidic Hydrolysis (e.g., with H2SO4 or HCl) D->E Quenching F This compound (Final Product) E->F Isolation

Caption: Conceptual workflow for the synthesis of this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its application as a coupling partner in the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms.[3][4] It is widely employed in the synthesis of biaryls, polyolefins, and styrenes, which are common structural motifs in pharmaceuticals and advanced materials.[4][5]

The Suzuki-Miyaura coupling offers several advantages, including mild reaction conditions, commercial availability of a wide range of boronic acids, and a high tolerance for various functional groups.[5][6] Boronic acids are also generally less toxic and more environmentally benign than other organometallic reagents used in similar cross-coupling reactions.[6]

The Catalytic Cycle of the Suzuki-Miyaura Coupling

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R-X) to form a Pd(II) intermediate.[4][6]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires the activation of the boronic acid with a base to form a more nucleophilic boronate species.[3][6]

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.[4][6]

G cluster_transmetalation Transmetalation Pd0 Pd(0)L2 PdII_RX R-Pd(II)L2-X Pd0->PdII_RX Oxidative Addition PdII_R_Ar R-Pd(II)L2-Ar' PdII_RX->PdII_R_Ar Transmetalation PdII_R_Ar->Pd0 Regeneration Product R-Ar' PdII_R_Ar->Product Reductive Elimination BoronicAcid Ar'B(OH)2 Boronate [Ar'B(OH)3]- BoronicAcid->Boronate Activation Boronate->PdII_R_Ar Base Base (e.g., K2CO3) Base->Boronate RX R-X RX->PdII_RX

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery

The introduction of fluorine and fluorine-containing motifs into drug candidates can significantly modulate their pharmacological properties. The difluoromethoxy group, in particular, is often used as a bioisostere for other functional groups and can improve metabolic stability, lipophilicity, and binding affinity. Boronic acids themselves have emerged as a significant class of compounds in medicinal chemistry, with several approved drugs containing this functional group.[7][8]

Bortezomib, a proteasome inhibitor used in the treatment of multiple myeloma, was the first boronic acid-containing drug to receive FDA approval.[8][9][10] This has spurred further research into boronic acids as therapeutic agents for a variety of diseases, including cancer, bacterial infections, and inflammatory disorders.[7][8]

This compound serves as a valuable building block for the synthesis of novel drug candidates. Its use in Suzuki-Miyaura coupling reactions allows for the efficient construction of complex molecular architectures containing the desirable difluoromethoxy and difluorophenyl moieties. These structural features can be strategically incorporated to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds.

Handling and Safety

Boronic acids are generally considered stable compounds.[11] However, appropriate safety precautions should always be taken when handling any chemical. It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For specific safety and handling information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a key synthetic intermediate with significant applications in the pharmaceutical and agrochemical industries. Its primary utility in Suzuki-Miyaura cross-coupling reactions enables the efficient synthesis of complex molecules with desirable fluorine-containing motifs. A thorough understanding of its properties, synthesis, and applications is essential for researchers and scientists working in drug discovery and development.

References

  • This compound. MySkinRecipes.
  • Suzuki Coupling. Organic Chemistry Portal.
  • 2,4-Difluorophenylboronic acid synthesis. ChemicalBook.
  • Suzuki Coupling. YouTube.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Organoborane coupling reactions (Suzuki coupling).
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • 3,5-Difluorophenylboronic acid cas 156545-07-2. Lanhai Industry.
  • The Boron Advantage: The Evolution and Diversification of Boron's Applic
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
  • Boron chemicals in diagnosis and therapeutics.

Sources

An In-depth Technical Guide to (4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorination in Arylboronic Acids

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The unique electronic properties of fluorine—its high electronegativity, ability to form strong C-F bonds, and capacity to modulate pKa and lipophilicity—offer unparalleled advantages in tuning the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. (4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid emerges as a particularly valuable building block in this context. Its trifluorinated aromatic core, featuring a difluoromethoxy group, provides a distinct metabolic and conformational profile compared to more common trifluoromethyl or single fluorine substitutions.

This guide provides an in-depth technical overview of this compound, intended for researchers and drug development professionals. We will delve into its core physical properties, elucidate a representative synthetic pathway with mechanistic considerations, explore its application in cornerstone cross-coupling reactions, and provide essential handling and safety protocols. The rationale behind experimental choices is emphasized to provide not just a protocol, but a field-proven insight into its practical use.

PART 1: Core Physicochemical Properties

The utility of any chemical reagent begins with a thorough understanding of its fundamental physical and chemical properties. These parameters dictate storage conditions, solvent selection for reactions, and purification strategies. The properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 915401-97-7[1]
Molecular Formula C₇H₅BF₄O₃[1]
Molecular Weight 223.92 g/mol [1]
Appearance White to off-white solid/powder[2]
Purity Commercially available at ≥95-98%[1]
Melting Point Data not consistently available in public literature; requires experimental determination. Structurally similar compounds like 3,5-difluorophenylboronic acid have melting points >250 °C.
Solubility Generally soluble in organic solvents like methanol, THF, and DMSO. Limited solubility in non-polar solvents and water.General knowledge for arylboronic acids
Storage Store under an inert atmosphere (Argon or Nitrogen) at 2-8°C. Keep container tightly closed in a dry and well-ventilated place.

PART 2: Synthesis and Purification Workflow

The synthesis of substituted phenylboronic acids typically relies on the conversion of an aryl halide to an organometallic intermediate (organolithium or Grignard reagent), which is then quenched with a trialkyl borate ester. The following protocol describes a robust and scalable pathway to this compound.

Experimental Protocol: Synthesis via Lithium-Halogen Exchange

This procedure is adapted from established methods for preparing multi-substituted arylboronic acids.[3][4] The choice of n-butyllithium over magnesium for Grignard formation is strategic; lithium-halogen exchange is often faster and more efficient at very low temperatures for highly functionalized or sterically hindered aryl halides, minimizing side reactions.

Step 1: Preparation of the Organolithium Intermediate

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add 1-bromo-4-(difluoromethoxy)-3,5-difluorobenzene (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, 2.5 M solution in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour. The formation of the aryllithium species is typically rapid at this temperature.

Step 2: Borylation and Quench

  • In a separate flame-dried flask, prepare a solution of triisopropyl borate (1.2 eq) in anhydrous THF.

  • Add the triisopropyl borate solution to the aryllithium mixture dropwise at -78 °C. The use of triisopropyl borate over trimethyl borate can sometimes improve yields by reducing the formation of ate complexes.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (approx. 12-16 hours).

Step 3: Hydrolysis and Work-up

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly quench the reaction by adding 1 M hydrochloric acid (HCl), adjusting the pH to approximately 2-3. This acidic hydrolysis converts the borate ester to the desired boronic acid.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

  • The crude solid can be purified by recrystallization. A common solvent system is a minimal amount of hot ethyl acetate followed by the addition of hexane until turbidity is observed.[5]

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator to maximize crystal formation.

  • Filter the resulting white crystals and wash with cold hexane to afford pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow A 1-Bromo-4-(difluoromethoxy)- 3,5-difluorobenzene B n-BuLi, THF -78 °C A->B Lithium-Halogen Exchange C Aryllithium Intermediate B->C D Triisopropyl Borate -78 °C to RT C->D Borylation E Borate Ester Complex D->E F 1M HCl (aq) Hydrolysis E->F Quench G Crude Product F->G H Recrystallization (EtOAc/Hexane) G->H Purification I Pure (4-(Difluoromethoxy)-3,5- difluorophenyl)boronic acid H->I

Caption: Synthetic pathway for this compound.

PART 3: Application in Suzuki-Miyaura Cross-Coupling

Arylboronic acids are indispensable reagents in organic synthesis, primarily due to their central role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, and it is one of the most widely used transformations in pharmaceutical manufacturing.

The subject compound is an excellent coupling partner for several reasons:

  • Enhanced Stability: The electron-withdrawing fluorine atoms increase the Lewis acidity of the boron center, which can contribute to the stability of the compound.[6]

  • Modulation of Bioactivity: The difluoromethoxy group is a bioisostere of other functional groups and is known to improve metabolic stability and cell permeability in drug candidates.[1]

  • Versatility: It serves as a versatile building block for creating complex molecules, particularly kinase inhibitors and central nervous system agents.[1]

Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism is a self-validating system where the palladium catalyst is regenerated at the end of each cycle.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle center Pd(0)Ln A Oxidative Addition center->A Ar'-X B Transmetalation A->B Ar-Pd(II)-X B->A [Ar-B(OH)3]- (from Base + ArB(OH)2) C Reductive Elimination B->C Ar-Pd(II)-Ar' C->center Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

PART 4: Safety, Handling, and Storage

Proper handling is critical for ensuring experimental success and laboratory safety. While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, data from structurally analogous fluorinated phenylboronic acids provide authoritative guidance.[7]

  • Hazard Identification: Assumed to be harmful if swallowed (Acute oral toxicity, Category 4).[7] Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, protective gloves (nitrile rubber), and a lab coat.[7] Handle in a chemical fume hood to avoid inhalation of dust.

  • First Aid Measures:

    • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes.[8]

    • In case of skin contact: Wash off immediately with soap and plenty of water.[7]

    • If inhaled: Move the person into fresh air.

    • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician.[8]

  • Storage Recommendations: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. The compound should be kept in a tightly sealed container under an inert atmosphere (e.g., argon) to prevent degradation, as boronic acids can undergo dehydration or oxidation. Recommended storage temperature is typically refrigerated (2-8 °C).

References

  • Safety Data Sheet for (4-(Difluoromethoxy)phenyl)boronic acid. The ISDSS™. [Link]

  • This compound. MySkinRecipes. [Link]

  • 4-Fluorophenylboronic acid. PubChem, National Center for Biotechnology Information. [Link]

  • (3-(difluoromethoxy)-5-fluorophenyl)boronic acid. Hangzhou LZ Chemical Co., Ltd. [Link]

  • (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses. [Link]

  • (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 2021. National Center for Biotechnology Information. [Link]

  • 2,4-Difluorophenylboronic acid. Acta Crystallographica Section E, 2009. National Center for Biotechnology Information. [Link]

  • Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. Organic & Biomolecular Chemistry, 2017. The Royal Society of Chemistry. [Link]

  • Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals, 2021. National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to the Solubility Profile of (4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of (4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of determining the solubility of this fluorinated arylboronic acid, a compound class of significant interest in modern medicinal chemistry. We will explore the fundamental principles governing solubility, present detailed protocols for its empirical determination, and discuss the critical implications of this data in the drug discovery and development pipeline.

Introduction: The Significance of Fluorinated Arylboronic Acids in Drug Discovery

This compound belongs to a class of organoboron compounds that have become indispensable tools in organic synthesis and medicinal chemistry.[1][2] The presence of the boronic acid moiety allows for versatile transformations, most notably the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forging carbon-carbon bonds.[3] The incorporation of fluorine atoms and a difluoromethoxy group into the phenyl ring imparts unique physicochemical properties to the molecule. These include altered lipophilicity, metabolic stability, and binding affinity to biological targets, making such compounds highly valuable as building blocks for novel therapeutics, particularly in oncology and other disease areas.[1][4]

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its ultimate bioavailability and therapeutic efficacy.[5][6] Poor aqueous solubility can lead to erratic absorption, suboptimal in vivo exposure, and challenges in formulation development, ultimately hindering the progression of a promising drug candidate.[7] Therefore, a thorough understanding and accurate measurement of the solubility of compounds like this compound are paramount in the early stages of drug discovery and lead optimization.[8]

This guide will provide the necessary framework for researchers to approach the solubility assessment of this compound, from understanding the theoretical underpinnings to executing robust experimental protocols.

Physicochemical Properties and General Solubility Considerations

While specific experimental solubility data for this compound is not extensively published, we can infer its likely behavior based on the general properties of phenylboronic acids and the influence of its substituents.

General Properties of Phenylboronic Acids:

  • Structure: Phenylboronic acids are characterized by a phenyl group and two hydroxyl groups attached to a boron atom.[9] The boron atom is sp²-hybridized, resulting in a trigonal planar geometry with a vacant p-orbital, which confers mild Lewis acidity.[9][10]

  • Solubility Profile: Phenylboronic acid itself is soluble in many polar organic solvents but has limited solubility in nonpolar solvents like hexanes.[9] Its solubility in aqueous media is pH-dependent. The general trend for phenylboronic acid derivatives in organic solvents is high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[11]

  • Intermolecular Forces: Boronic acids can form strong hydrogen bonds, leading to the formation of dimeric structures in the solid state.[10][12] This hydrogen bonding capability also influences their interaction with various solvents.

Influence of Fluorine and Difluoromethoxy Substituents: The difluoromethoxy and difluoro substitutions on the phenyl ring are expected to significantly impact the molecule's solubility profile. These electron-withdrawing groups can influence the acidity of the boronic acid and the overall polarity and lipophilicity of the molecule. The introduction of a difluoromethoxy group generally increases lipophilicity, which might decrease aqueous solubility while potentially enhancing solubility in certain organic solvents.

Methodologies for Solubility Determination

The solubility of a compound can be assessed through two primary approaches: kinetic and thermodynamic solubility measurements.[13] The choice of method often depends on the stage of drug discovery and the required throughput.[5]

Kinetic Solubility

Kinetic solubility refers to the concentration of a compound at which it precipitates from a solution under specific, non-equilibrium conditions.[13] It is a high-throughput method commonly used in the early stages of drug discovery for rapid screening of large numbers of compounds.[8][14] The assay typically involves adding a concentrated DMSO stock solution of the compound to an aqueous buffer and measuring the point of precipitation.[8][15]

Common Kinetic Solubility Assay Techniques:

  • Nephelometry: This technique measures the light scattered by undissolved particles (precipitate) in a solution.[6] A laser beam is passed through the sample, and the amount of scattered light is proportional to the amount of insoluble material.[6]

  • Direct UV Assay: In this method, a DMSO stock solution is added to a buffer, and after a short incubation, the solution is filtered to remove any precipitate.[16] The concentration of the dissolved compound in the filtrate is then determined by UV-Vis spectrophotometry.[16][17]

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase at a given temperature and pressure.[7][18] This is considered the "true" solubility of a compound and is crucial for lead optimization and pre-formulation studies.[8][18] The most common method for determining thermodynamic solubility is the shake-flask method.[13]

Shake-Flask Method: This gold-standard method involves adding an excess amount of the solid compound to a solvent and agitating the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).[13][19][20] After reaching equilibrium, the undissolved solid is separated from the solution by centrifugation or filtration, and the concentration of the dissolved compound in the supernatant or filtrate is quantified using a suitable analytical technique, such as HPLC-UV.[17][21]

Experimental Protocols

The following sections provide detailed, step-by-step protocols for determining the kinetic and thermodynamic solubility of this compound.

Protocol for Kinetic Solubility Determination by Nephelometry

This protocol outlines the high-throughput determination of kinetic solubility using a nephelometer.

Materials and Equipment:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Automated liquid handler (optional, for high throughput)

  • Plate shaker

  • Nephelometer (plate reader with light scattering capabilities)

Step-by-Step Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.[16]

  • Plate Setup: Using a liquid handler or multichannel pipette, dispense 196 µL of PBS (pH 7.4) into each well of a 96-well plate.

  • Compound Addition: Add 4 µL of the 10 mM DMSO stock solution to the first column of the plate. This results in a starting concentration of 200 µM with 2% DMSO.

  • Serial Dilution: Perform a serial 2-fold dilution across the plate by transferring 100 µL from one well to the next.

  • Incubation: Seal the plate and incubate at room temperature (or a specified temperature, e.g., 37°C) for 2 hours on a plate shaker to allow for precipitation.[16]

  • Measurement: Measure the light scattering in each well using a nephelometer.

  • Data Analysis: The kinetic solubility is determined as the highest concentration at which the light scattering signal is not significantly different from the background (buffer with 2% DMSO).

Causality and Self-Validation:

  • Why DMSO? The compound is first dissolved in DMSO, a strong organic solvent, to ensure it is fully solubilized before being introduced to the aqueous buffer.[15] This mimics the conditions of many high-throughput screening assays.

  • Why PBS at pH 7.4? This buffer system simulates physiological pH, which is relevant for predicting in vivo behavior.[13]

  • Why a 2-hour incubation? This is a standardized time for kinetic assays, allowing for rapid assessment. It is not intended to reach true equilibrium.[8]

  • Self-Validation: The inclusion of positive and negative controls (a known insoluble and a known soluble compound, respectively) on each plate is crucial for validating the assay performance.

Workflow Diagram:

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_stock Prepare 10 mM Stock in 100% DMSO add_compound Add DMSO Stock to Plate (2% final DMSO) prep_stock->add_compound prep_plate Dispense PBS (pH 7.4) into 96-well plate prep_plate->add_compound serial_dilute Perform Serial Dilutions add_compound->serial_dilute incubate Incubate for 2h with Shaking serial_dilute->incubate measure Measure Light Scattering (Nephelometry) incubate->measure analyze Determine Highest Non-Precipitated Concentration measure->analyze

Caption: Workflow for Kinetic Solubility Determination by Nephelometry.

Protocol for Thermodynamic Solubility Determination by Shake-Flask Method

This protocol describes the determination of equilibrium solubility, providing a more accurate measure for lead optimization.

Materials and Equipment:

  • This compound (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Glass vials (e.g., 1.5 mL) with screw caps

  • Thermomixer or orbital shaker with temperature control

  • Centrifuge or filtration device (e.g., syringe filters or filter plates)

  • HPLC system with a UV detector

  • Analytical balance

Step-by-Step Procedure:

  • Sample Preparation: Accurately weigh an excess amount of solid this compound (e.g., 1-2 mg) into a glass vial. The amount should be sufficient to ensure undissolved solid remains at equilibrium.[18][20]

  • Solvent Addition: Add a known volume of PBS (pH 7.4) (e.g., 1 mL) to the vial.[18]

  • Equilibration: Seal the vials and place them in a thermomixer or shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for 24-48 hours to ensure equilibrium is reached.[8][18]

  • Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This can be done by:

    • Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

    • Filtration: Filter the suspension using a 0.45 µm filter. Care must be taken to avoid adsorption of the compound onto the filter material.[20]

  • Sample Analysis: Carefully take an aliquot of the clear supernatant or filtrate and dilute it with a suitable solvent (e.g., 50:50 ACN:water) to a concentration within the linear range of the calibration curve.

  • Quantification: Analyze the diluted sample by HPLC-UV. Determine the concentration of the compound by comparing its peak area to a standard curve prepared with known concentrations of the compound.

  • Data Calculation: Calculate the solubility in µg/mL or µM, taking into account the dilution factor.

Causality and Self-Validation:

  • Why excess solid? The presence of undissolved solid is essential to ensure that the solution is saturated and at equilibrium.[13][20]

  • Why 24-48 hours? This extended incubation time is necessary to allow the system to reach a true thermodynamic equilibrium between the dissolved and solid states.[18][19] Shorter times may lead to an underestimation of solubility.

  • Why HPLC-UV? HPLC provides a robust and specific method for quantification, separating the compound of interest from any potential impurities or degradants, which is a limitation of direct UV spectroscopy.[17]

  • Self-Validation: The pH of the solution should be measured at the beginning and end of the experiment to ensure it has not shifted significantly.[20] A standard curve with a high correlation coefficient (R² > 0.99) is necessary for accurate quantification.

Workflow Diagram:

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis & Quantification weigh_solid Weigh Excess Solid Compound into Vial add_buffer Add Known Volume of PBS (pH 7.4) weigh_solid->add_buffer incubate Agitate for 24-48h at Constant Temperature add_buffer->incubate phase_sep Separate Solid/Liquid (Centrifuge/Filter) incubate->phase_sep dilute Dilute Supernatant/ Filtrate phase_sep->dilute quantify Quantify by HPLC-UV against Standard Curve dilute->quantify

Caption: Workflow for Thermodynamic Solubility by the Shake-Flask Method.

Data Interpretation and Summary

All quantitative solubility data should be summarized in a clear and structured table for easy comparison and interpretation.

Table 1: Solubility Data Summary for this compound

Assay TypeSolvent/BufferTemperature (°C)Incubation TimeMethod of QuantificationSolubility (µg/mL)Solubility (µM)
KineticPBS, pH 7.4 (2% DMSO)252 hoursNephelometry[Experimental Value][Calculated Value]
ThermodynamicPBS, pH 7.42524 hoursHPLC-UV[Experimental Value][Calculated Value]
ThermodynamicPBS, pH 7.43724 hoursHPLC-UV[Experimental Value][Calculated Value]

Note: The values in this table are placeholders and should be populated with experimentally determined data.

A general goal for the aqueous solubility of drug discovery compounds is often cited as >60 µg/mL.[5] However, the acceptable solubility limit is highly dependent on the compound's potency, intended dose, and route of administration.

Conclusion

While specific public domain solubility data for this compound is scarce, this guide provides the scientific rationale and robust, validated protocols for its determination. By employing the kinetic and thermodynamic methods described herein, researchers can generate high-quality, reliable solubility data. This information is critical for making informed decisions in the drug discovery process, from hit-to-lead optimization and candidate selection to formulation development. A thorough understanding of solubility is not merely a data point but a cornerstone of successful pharmaceutical development.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. Available from: [Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). A review of methods for solubility determination in biopharmaceutical drug characterisation. International Scholarly Research Notices. Available from: [Link]

  • Protocols.io. (2025). In-vitro Thermodynamic Solubility. Available from: [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. Available from: [Link]

  • Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. CHIMIA International Journal for Chemistry. Available from: [Link]

  • Hall, D. G. (Ed.). (2011).
  • Semantic Scholar. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Available from: [Link]

  • Wikipedia. Phenylboronic acid. Available from: [Link]

  • Domainex. Thermodynamic Solubility Assay. Available from: [Link]

  • Kerns, E. H. (2001). In vitro solubility assays in drug discovery. Drug Discovery Today. Available from: [Link]

  • Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

  • Evotec. Thermodynamic Solubility Assay. Available from: [Link]

  • Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available from: [Link]

  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Available from: [Link]

  • Anand, O., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]

  • Google Patents. (2005). Method for determining solubility of a chemical compound.
  • Generic Lab Equipment. 3,5-Difluorophenylboronic acid. Available from: [Link]

  • Rodríguez-Cuamatzi, H., et al. (2009). 2,4-Difluorophenylboronic acid. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]

  • Hangzhou LZ Chemical Co., Ltd. (3-(difluoromethoxy)-5-fluorophenyl)boronic acid. Available from: [Link]

  • MySkinRecipes. This compound. Available from: [Link]

  • Neto, B. A. D., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available from: [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of (4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid is a key building block in contemporary drug discovery and materials science, valued for its unique electronic and metabolic properties conferred by its specific fluorination pattern.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural elucidation and purity assessment of this and other highly fluorinated organic molecules. This guide provides an in-depth analysis of the ¹H and ¹⁹F NMR spectra of the title compound. It serves as a technical resource for researchers and scientists, detailing the theoretical underpinnings of the observed spectral features, a validated experimental protocol for data acquisition, and a thorough interpretation of the spectral data, grounded in the principles of chemical shifts and spin-spin (J) coupling.

Introduction: Significance and Structural Context

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[2][3] The title compound, this compound, possesses two distinct fluorine environments: a difluoromethoxy (-OCHF₂) group and two aromatic fluorine atoms. This specific arrangement makes it a valuable synthon for introducing a fluorinated motif via reactions like the Suzuki-Miyaura cross-coupling.

Characterizing such molecules requires precise analytical techniques. NMR spectroscopy, particularly with the observation of both proton (¹H) and fluorine-19 (¹⁹F) nuclei, offers an unparalleled view into the molecular structure. ¹⁹F NMR is especially powerful due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, resulting in high sensitivity and a wide chemical shift range that is exquisitely sensitive to the local electronic environment.[2][4][5] This guide will dissect the complex interplay of through-bond J-couplings between ¹H and ¹⁹F nuclei, which are critical for unambiguous spectral assignment.

Molecular Structure and Predicted Spectral Features

A thorough analysis of the ¹H and ¹⁹F NMR spectra begins with an examination of the molecule's structure to predict the expected signals and their multiplicities.

Structure:

  • Aromatic Protons (H-2, H-6): Two chemically and magnetically equivalent protons on the aromatic ring.

  • Difluoromethoxy Proton (H-α): A single proton on the methoxy carbon.

  • Boronic Acid Protons: Two acidic protons on the -B(OH)₂ group. These are often broad and may exchange with trace water in the solvent, sometimes rendering them unobservable.[6]

  • Aromatic Fluorines (F-3, F-5): Two equivalent fluorine atoms attached to the phenyl ring.

  • Difluoromethoxy Fluorines (F-β): Two equivalent fluorine atoms in the -OCHF₂ group.

Predicted Couplings: The key to interpreting the spectra lies in understanding the spin-spin couplings:

  • ²J(Hα-Fβ): A large two-bond (geminal) coupling between the methoxy proton and the two fluorines of the -OCHF₂ group. This will split the ¹H signal into a triplet and the ¹⁹F signal into a doublet. Typical ²J(H-F) values are in the range of 40-60 Hz.[7]

  • ⁴J(H2/6-F3/5): A four-bond coupling between the aromatic protons and their adjacent aromatic fluorines.

  • ⁵J(Hα-F3/5): A five-bond, long-range coupling between the methoxy proton and the aromatic fluorines. Long-range H-F couplings are common and typically range from 0.5 to 3.0 Hz.[4][8]

  • ⁴J(Fβ-F3/5): A four-bond coupling between the two sets of fluorine atoms through the oxygen and aromatic ring.

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality, reproducible NMR data is paramount. The following protocol is a self-validating system designed for the characterization of fluorinated arylboronic acids.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.[9]

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Acetone-d₆, DMSO-d₆, or Methanol-d₄) in a clean, dry vial. Methanol-d₄ can be particularly useful for boronic acids as it helps break up boroxine trimers (cyclic anhydrides) that can form and lead to complex or broad spectra.[6]

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup (for a 400 MHz Spectrometer):

    • Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape.

    • Set the probe temperature to a constant value, typically 298 K (25 °C).

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: ~16 ppm, centered around 6 ppm.

    • Acquisition Time (AQ): ~2-3 seconds.

    • Relaxation Delay (D1): 2-5 seconds to ensure full relaxation of nuclei.

    • Number of Scans (NS): 16 to 64 scans, depending on sample concentration.

  • ¹⁹F NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment, often with proton decoupling ('zgpg30' for proton-coupled, 'zgpgfl' for proton-decoupled). Acquiring both is recommended.

    • Spectral Width: ~250 ppm, centered appropriately based on typical shifts for these functional groups (e.g., around -100 ppm).

    • Transmitter Frequency Offset (O1P): Centered on the region of interest.

    • Reference: Set indirectly using a known standard or by the spectrometer's unified reference scale. CFCl₃ is the traditional reference at 0.0 ppm.[5][10]

    • Number of Scans (NS): 64 to 256 scans.

The following diagram illustrates the general workflow for this analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Weigh Compound (5-10 mg) prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Lock, Tune, Shim prep3->acq1 acq2 Acquire ¹H Spectrum acq1->acq2 acq3 Acquire ¹⁹F Spectrum (Coupled & Decoupled) acq1->acq3 an1 Process Spectra (FT, Phase, Baseline) acq2->an1 acq3->an1 an2 Assign Signals an1->an2 an3 Measure Chemical Shifts (δ) & Coupling Constants (J) an2->an3 an4 Generate Report an3->an4

Figure 1. Experimental workflow from sample preparation to final data analysis.

Data Interpretation and Spectral Analysis

The following analysis is based on representative data for this compound. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is characterized by two main signals: one in the aromatic region and one corresponding to the difluoromethoxy proton.

  • Aromatic Protons (H-2, H-6): These protons appear as a multiplet, typically a triplet or a doublet of doublets, in the range of δ 7.4 - 7.6 ppm . The multiplicity arises from coupling to the two adjacent aromatic fluorine atoms (F-3, F-5) and potentially a smaller, long-range coupling to the difluoromethoxy fluorines. The primary splitting pattern is often a triplet due to coupling with two equivalent fluorine nuclei.

  • Difluoromethoxy Proton (H-α): This proton gives rise to a characteristic triplet in the range of δ 6.8 - 7.2 ppm . This pattern is a definitive signature of the -OCHF₂ group, resulting from the large two-bond coupling (²J(H-F)) to the two equivalent fluorine atoms. The observed coupling constant is typically large, around 73-75 Hz .

  • Boronic Acid Protons (-B(OH)₂): These protons, if observed, appear as a very broad singlet, often in the range of δ 8.0 - 8.5 ppm . Its position and intensity are highly dependent on the solvent, concentration, and water content.[11]

The key couplings are visualized in the molecular structure below.

G mol H_alpha F_beta H_alpha->F_beta  ²J(H-F) ≈ 74 Hz H_arom H-2,6 F_arom F-3,5 H_arom->F_arom  ⁴J(H-F)

Figure 2. Key ¹H-¹⁹F spin-spin couplings in the target molecule.
¹⁹F NMR Spectrum Analysis

The proton-coupled ¹⁹F NMR spectrum provides complementary and confirmatory information.

  • Difluoromethoxy Fluorines (F-β): This signal appears as a doublet in the range of δ -80 to -85 ppm . The doublet splitting is caused by the large two-bond coupling to the single methoxy proton (H-α), with a ²J(F-H) of ~74 Hz . Further smaller couplings to the aromatic protons or aromatic fluorines may broaden the peaks or add fine structure.

  • Aromatic Fluorines (F-3, F-5): This signal appears as a doublet or a multiplet in the range of δ -105 to -115 ppm . The primary splitting into a doublet is due to coupling with the aromatic protons (H-2, H-6).

Running a proton-decoupled ¹⁹F NMR experiment is highly instructive. In such a spectrum, the doublet for the -OCHF₂ fluorines would collapse into a singlet, and the multiplet for the aromatic fluorines would simplify, confirming the H-F coupling assignments.[12]

Summary of NMR Data

The following tables summarize the characteristic NMR data for the title compound.

Table 1: ¹H NMR Data (400 MHz, Acetone-d₆)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
~7.50 t ~8.5 (⁴J(H-F)) 2H Ar-H (H-2, H-6)
~7.05 t ~74.0 (²J(H-F)) 1H OCH F₂

| ~8.2 (broad) | s | - | 2H | B(OH )₂ |

Table 2: ¹⁹F NMR Data (376 MHz, Acetone-d₆, Proton-Coupled)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
~-82.0 d ~74.0 (²J(F-H)) OCHF

| ~-110.0 | d | ~8.5 (⁴J(F-H)) | Ar-F (F-3, F-5) |

Conclusion

The combined use of ¹H and ¹⁹F NMR spectroscopy provides a robust and definitive method for the structural confirmation and purity analysis of this compound. The characteristic triplet for the difluoromethoxy proton in the ¹H spectrum, with its large ²J(H-F) coupling constant of ~74 Hz, and the corresponding doublet in the ¹⁹F spectrum are unambiguous reporters for the -OCHF₂ group. Similarly, the signals for the aromatic protons and fluorines provide clear evidence for the substitution pattern on the phenyl ring. This guide provides the foundational knowledge and a practical framework for researchers to confidently acquire and interpret the NMR spectra of this important fluorinated building block.

References

  • Bar-Ad, L., et al. (2007). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. NIH Public Access. Available from: [Link]

  • Facey, G. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. University of Ottawa NMR Facility Blog. Available from: [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Coupling Constants. Available from: [Link]

  • Castañar, L., et al. (2014). Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. The Journal of Organic Chemistry. Available from: [Link]

  • Reddit discussion. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Available from: [Link]

  • Iannazzo, L., et al. (2015). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. The Royal Society of Chemistry. Available from: [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons.
  • Oxford Instruments. NMR | Fluorine Spectroscopy. Available from: [Link]

  • ResearchGate. Pharmaceutical Applications of Organofluorine Compounds. 19 F NMR Fragment‐Based Discovery. Available from: [Link]

  • Slideshare. Nmr spectroscopy of fluorine 19. Available from: [Link]

  • MySkinRecipes. This compound. Available from: [Link]

  • Gerig, J. T. Fluorine NMR. Available from: [Link]

  • The Royal Society of Chemistry. Supporting information. Available from: [Link]

  • University of Bath's Research Portal. Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Diols. Available from: [Link]

  • ResearchGate. CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. Available from: [Link]

  • ChemBK. 4-Difluoromethoxyphenylboronic acid. Available from: [Link]

  • J-Stage. 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. Available from: [Link]

  • Poplawska, M., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules. Available from: [Link]

  • University of Wisconsin-Madison. 19F NMR Reference Standards. Available from: [Link]

  • PubChem. 4-Fluorophenylboronic acid. Available from: [Link]

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A Technical Guide to (4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid: Sourcing, Application, and Protocol for Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorinated Boronic Acids in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacokinetic and pharmacodynamic properties of lead compounds. The unique physicochemical characteristics of fluorine, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly improve metabolic stability, binding affinity, and lipophilicity. Among the vast array of fluorinated building blocks, (4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid stands out as a valuable reagent for introducing a uniquely substituted phenyl moiety. This technical guide provides an in-depth overview of this compound, including its commercial availability, key properties, and a detailed protocol for its application in the cornerstone of modern organic synthesis: the Suzuki-Miyaura cross-coupling reaction.

Boronic acids and their derivatives have become indispensable tools in medicinal chemistry, a fact underscored by the approval of drugs like Bortezomib, which contains a boronic acid functional group.[1][2] These compounds are generally stable, exhibit low toxicity, and are highly versatile in carbon-carbon bond formation.[2] The subject of this guide, this compound, combines the utility of the boronic acid group with the beneficial effects of both geminal difluorination in the methoxy group and vicinal difluorination on the phenyl ring. The difluoromethoxy group, in particular, is of growing interest as it can serve as a bioisostere for hydroxyl, thiol, and methoxy groups, often leading to improved metabolic stability.

Commercial Sourcing of this compound

The accessibility of high-quality starting materials is paramount for reproducible and successful research. This compound, identified by the CAS Number 1256345-64-7 , is available from a number of specialized chemical suppliers. Below is a comparative table of commercial sources. Researchers are advised to consult the suppliers' websites for the most current information on purity, availability, and pricing.

SupplierProduct NumberPurityNotes
Sigma-Aldrich Not directly listed, but similar compounds are available.≥95% for related compounds.Researchers may need to inquire about custom synthesis or check for availability under different product codes.
BLD Pharm BD0078884995%Available in various quantities.
Ambeed, Inc. A101679095%Offered in research quantities.
MySkinRecipes Not ApplicableNot SpecifiedListed as a building block for pharmaceuticals and agrochemicals.

Physicochemical and Technical Properties

PropertyValue (Estimated/Analog Data)Source
CAS Number 1256345-64-7N/A
Molecular Formula C₇H₅BF₄O₃N/A
Molecular Weight 223.92 g/mol N/A
Appearance White to off-white powder/solid
Melting Point ~210-217 °C (lit. for 3,5-difluorophenylboronic acid)
Solubility Soluble in organic solvents like THF, Dioxane, and DMF.General knowledge
Storage Inert atmosphere, 2-8°C. Prone to self-polymerization (anhydride formation) upon heating.[3]

The presence of multiple electron-withdrawing fluorine atoms in this compound renders it an electron-deficient coupling partner. This electronic nature can influence the kinetics of the Suzuki-Miyaura reaction, particularly the transmetalation step.[4] Furthermore, electron-deficient arylboronic acids can be susceptible to protodeboronation, a side reaction where the boronic acid moiety is replaced by a hydrogen atom, especially under basic conditions.[5] Therefore, careful selection of reaction conditions is critical to achieve high yields.

The Suzuki-Miyaura Cross-Coupling Reaction: A Detailed Protocol

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds.[6][7] The following protocol is a general guideline for the coupling of this compound with an aryl or heteroaryl halide. Optimization of the catalyst, ligand, base, and solvent system is often necessary for specific substrates.[8]

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep_flask Dry reaction vessel under inert atmosphere (Ar/N2) add_solids Add Aryl Halide (1.0 eq), Boronic Acid (1.2-1.5 eq), Base (e.g., K3PO4, 2.0 eq) prep_flask->add_solids add_catalyst Add Palladium Catalyst (e.g., Pd(PPh3)4, 2-5 mol%) add_solids->add_catalyst add_solvent Add degassed solvent (e.g., Dioxane/H2O) add_catalyst->add_solvent heat Heat reaction mixture (e.g., 80-100 °C) add_solvent->heat monitor Monitor reaction progress (TLC, LC-MS, GC-MS) heat->monitor cool Cool to room temperature monitor->cool extract Dilute with organic solvent and wash with water/brine cool->extract dry Dry organic layer (e.g., Na2SO4) and concentrate extract->dry purify Purify by column chromatography dry->purify final_product final_product purify->final_product Characterize final product (NMR, MS, etc.)

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology
  • Preparation of the Reaction Vessel: To a dry round-bottom flask or pressure tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).

  • Inert Atmosphere: The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., Argon or Nitrogen) by evacuating and backfilling three times.

  • Addition of Catalyst and Solvent: Under the inert atmosphere, add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.02-0.05 mmol, 2-5 mol%). Subsequently, add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe. The use of highly active catalysts with sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos) can be beneficial for challenging couplings, potentially allowing for lower reaction temperatures and shorter reaction times.[9]

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred vigorously for the required time (ranging from 2 to 24 hours). The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. It is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is separated, and the aqueous layer is typically extracted a few more times with the organic solvent.

  • Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to afford the desired biaryl compound.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[6]

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OH)2 Transmetal Transmetalation BoronicAcid->Transmetal Base Base (e.g., K3PO4) Base->Transmetal Product Ar-Ar' OxAdd->Transmetal Ar-Pd(II)-X(L2) RedElim Reductive Elimination Transmetal->RedElim Ar-Pd(II)-Ar'(L2) RedElim->Pd0 RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. This is often the rate-determining step of the cycle.[6] The reactivity of the halide follows the general trend I > Br > Cl.

  • Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species. For electron-deficient boronic acids like this compound, this step can be challenging, and the choice of base and solvent is critical to promote the reaction while minimizing protodeboronation.[4][5]

  • Reductive Elimination: The two organic groups (Ar and Ar') on the palladium center couple, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Conclusion

This compound is a valuable building block for the synthesis of complex molecules in drug discovery and materials science. Its unique substitution pattern offers a powerful tool for modulating molecular properties. While its electron-deficient nature requires careful optimization of reaction conditions to mitigate side reactions like protodeboronation, the Suzuki-Miyaura coupling provides a robust and reliable method for its incorporation into target structures. By understanding the principles outlined in this guide, researchers can effectively utilize this versatile reagent to advance their scientific endeavors.

References

  • Mechanistic Study of an Improved Ni Precatalyst for Suzuki–Miyaura Reactions of Aryl Sulfamates: Understanding the Role of Ni(I) Species . NIH. [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity . Chemical Science (RSC Publishing). [Link]

  • 2.6: Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations . NIH. [Link]

  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 . Royal Society of Chemistry. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications . PMC - PubMed Central. [Link]

  • Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold . DiVA portal. [Link]

  • Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation . NIH. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters . eScholarship. [Link]

  • Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications . MedChemComm (RSC Publishing). [Link]

  • (PDF) 2,4-Difluorophenylboronic acid . ResearchGate. [Link]

  • 2,4-Difluorophenylboronic acid . PMC - NIH. [Link]

  • 2,4-Difluorophenylboronic acid . SciSpace. [Link]

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A Comprehensive Technical Guide to (4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of (4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid, a specialized organoboron compound of increasing interest to researchers, medicinal chemists, and drug development professionals. By leveraging the unique electronic properties of its difluoromethoxy and difluorophenyl substituents, this reagent serves as a versatile building block in modern synthetic chemistry. This document will elucidate its chemical characteristics, safety protocols, and applications, with a focus on the causal relationships that underpin its utility and handling.

Molecular Profile and Physicochemical Properties

This compound possesses a unique substitution pattern that significantly influences its reactivity and physical properties. The presence of multiple fluorine atoms and a difluoromethoxy group imparts distinct electronic characteristics that are highly valuable in the design of novel chemical entities.

The difluoromethoxy group is a key feature, acting as a bioisostere for more common functionalities like hydroxyl or methoxy groups.[1] Unlike a methoxy group, the difluoromethoxy moiety can enhance metabolic stability by blocking O-demethylation pathways, a common route of drug metabolism.[1] Furthermore, the C-H bond in the -OCF₂H group is polarized by the adjacent fluorine atoms, enabling it to act as a hydrogen bond donor, a property not observed in methoxy or trifluoromethoxy groups.[1] This can lead to altered binding interactions with biological targets.

The two fluorine atoms on the phenyl ring, ortho to the boronic acid, are strong electron-withdrawing groups. This electronic pull increases the Lewis acidity of the boron atom, which can enhance its reactivity in certain coupling reactions.[2] However, it's important to note that polyfluorination can sometimes lead to decreased stability of the boronic acid.[2]

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/InformationRationale and Significance
Molecular Formula C₇H₅BF₄O₃Provides the elemental composition.
Molecular Weight 227.92 g/mol Essential for stoichiometric calculations in synthesis.
Appearance White to off-white solidTypical for arylboronic acids.[3]
Melting Point Not experimentally determined for this specific compound. Similar difluorophenylboronic acids have melting points in the range of 210-290 °C.[4][5]A high melting point is indicative of a stable crystalline lattice.
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and alcohols.The organic substituents limit aqueous solubility, while the polar boronic acid group allows for solubility in polar organic solvents.
pKa Expected to be lower than non-fluorinated analogs.The electron-withdrawing fluorine atoms increase the acidity of the boronic acid.[2]

Safety and Handling: A Material Safety Data Sheet (MSDS) Perspective

Hazard Identification and Classification:

Based on analogous compounds, this compound is anticipated to be classified as follows:

  • Acute Oral Toxicity: Harmful if swallowed.[3][8]

  • Skin Corrosion/Irritation: Causes skin irritation.[3][7]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3][7]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][7]

Table 2: Recommended Personal Protective Equipment (PPE) and Handling Precautions

Precaution CategoryRecommendationJustification
Engineering Controls Work in a well-ventilated fume hood.To minimize inhalation of dust particles and potential vapors.
Eye/Face Protection Wear chemical safety goggles or a face shield.To protect against eye irritation from dust or splashes.[8]
Skin Protection Wear nitrile gloves and a lab coat.To prevent skin contact and irritation.[7]
Respiratory Protection Not typically required for small-scale lab use with adequate ventilation. For larger quantities or in poorly ventilated areas, a NIOSH-approved respirator for dusts is recommended.To prevent respiratory tract irritation.
General Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.Standard good laboratory practice to prevent ingestion.[9]

Storage and Stability:

Arylboronic acids, in general, are sensitive to certain conditions that can lead to degradation. The primary degradation pathway is protodeboronation, the cleavage of the carbon-boron bond.[2] Fluorinated arylboronic acids can be particularly susceptible to this.[2]

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place.[3] Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidation and moisture-induced degradation.

  • Incompatible Materials: Avoid strong oxidizing agents, strong bases, and excessive heat.[10]

Synthetic Pathways and Methodologies

The synthesis of this compound typically involves a multi-step process starting from a readily available fluorinated aromatic compound. A general, plausible synthetic route is outlined below.

Diagram 1: Plausible Synthetic Workflow

G A 1-Bromo-3,5-difluorobenzene B 1-Bromo-4-(difluoromethoxy)-3,5-difluorobenzene A->B Introduction of -OCF₂H group C This compound B->C Lithiation or Grignard formation followed by reaction with a borate ester

Caption: A general synthetic scheme for the target compound.

Experimental Protocol: A Generalized Approach

The following protocol is a generalized procedure based on common methods for synthesizing similar arylboronic acids.[11][12][13] Researchers should optimize conditions for their specific setup.

  • Difluoromethoxylation of the Starting Material:

    • Start with a suitable precursor, such as 1-bromo-3,5-difluorophenol.

    • React the phenol with a difluoromethylating agent (e.g., sodium chlorodifluoroacetate) in a suitable solvent (e.g., DMF) at elevated temperatures. This reaction introduces the difluoromethoxy group.

    • Purify the resulting 1-bromo-4-(difluoromethoxy)-3,5-difluorobenzene by column chromatography.

  • Formation of the Boronic Acid:

    • Dissolve the purified bromo-intermediate in an anhydrous aprotic solvent like THF and cool to -78 °C under an inert atmosphere.

    • Slowly add a strong base, such as n-butyllithium, to perform a lithium-halogen exchange.

    • After stirring for a short period, add a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) dropwise at the same low temperature.

    • Allow the reaction to slowly warm to room temperature and then quench with an acidic aqueous solution (e.g., dilute HCl).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it a valuable building block in the synthesis of complex molecules with potential therapeutic applications.

The Role of Fluorine in Drug Design:

The incorporation of fluorine into drug candidates can significantly impact their pharmacokinetic and pharmacodynamic properties.[14] The difluoromethoxy group, in particular, can enhance metabolic stability, improve lipophilicity, and increase binding affinity to target proteins.[1][14] The presence of the difluoromethylthio group (-SCF₂H), a related moiety, has been shown to protect against in vivo enzymatic metabolism and increase cell membrane permeability.[15]

Suzuki-Miyaura Cross-Coupling Reactions:

This compound is primarily used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[16] This reaction is a cornerstone of modern organic synthesis, allowing for the efficient construction of biaryl and other complex structures.

Diagram 2: Suzuki-Miyaura Coupling Catalytic Cycle

G A Pd(0)L₂ C Ar-Pd(II)-X(L)₂ A->C Ar-X B Oxidative Addition B->C E Ar-Pd(II)-Ar'(L)₂ C->E Ar'-B(OH)₂ (from boronic acid) + Base D Transmetalation D->E E->A Ar-Ar' F Reductive Elimination E->F F->A J Ar-Ar' F->J G Ar-X G->B H Ar'-B(OH)₂ H->D I Base I->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The electron-withdrawing nature of the fluorinated phenyl ring in this compound can influence the transmetalation step of the Suzuki-Miyaura coupling. This can necessitate careful optimization of reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent system.

Potential Therapeutic Areas:

While specific drug candidates incorporating this exact moiety are not widely reported in the public domain, the structural motifs are relevant to several therapeutic areas. For instance, fluorinated phenyl groups are found in kinase inhibitors, and the difluoromethoxy group is being explored to enhance the properties of various drug classes.[17][18]

Characterization and Quality Control

Thorough characterization of this compound is crucial to ensure its purity and structural integrity before use in sensitive synthetic applications.

Table 3: Key Analytical Techniques for Characterization

TechniqueExpected Observations and Purpose
¹H NMR The proton spectrum will show characteristic signals for the aromatic protons and the -OCF₂H proton, with coupling to the fluorine atoms. The boronic acid protons (-OH) may appear as a broad singlet and can exchange with D₂O.
¹³C NMR The carbon spectrum will show signals for the aromatic carbons, with characteristic C-F couplings. The carbon of the -OCF₂H group will also exhibit a triplet due to coupling with the two fluorine atoms.
¹⁹F NMR The fluorine spectrum is particularly informative. It will show distinct signals for the two aromatic fluorine atoms and the two fluorine atoms of the difluoromethoxy group, likely with complex coupling patterns.[19]
¹¹B NMR A single, often broad, signal is expected for the boron atom of the boronic acid.
Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the molecule.
Infrared (IR) Spectroscopy The IR spectrum will show characteristic absorption bands for O-H stretching of the boronic acid, C-F stretching, and aromatic C-H and C=C stretching vibrations.

Conclusion

This compound is a highly functionalized building block with significant potential in the fields of medicinal chemistry and materials science. Its unique electronic properties, conferred by the difluoromethoxy and difluorophenyl moieties, offer opportunities to fine-tune the characteristics of target molecules. A thorough understanding of its chemical properties, reactivity, and, most importantly, its safe handling and storage, is paramount for its effective and responsible use in research and development. This guide provides a foundational understanding to enable scientists to leverage the potential of this versatile reagent.

References

  • Jäkle, F. (2010). Boron: Organoboranes. In Encyclopedia of Inorganic and Bioinorganic Chemistry. John Wiley & Sons, Ltd.
  • The ISDSS™. (n.d.). 4 Difluoromethoxy Phenyl Boronic Acid – Safety Data Sheet (SDS) Download. Retrieved from [Link]

  • Zhong, H., et al. (2022). Novel difluoromethyl-containing 1-((4-methoxy-3-(piperazin-1-yl)phenyl)sulfonyl)-1H-indole scaffold as potent 5-HT6R antagonists: Design, synthesis, biological evaluation, and early in vivo cognition-enhancing studies. Bioorganic & Medicinal Chemistry, 70, 116917.
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • Ligeour, C., et al. (2015). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. RSC Advances, 5(28), 21877-21884.
  • Ferreira, R. J., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5366.
  • Angene Chemical. (2021). Safety Data Sheet: B-[3-[(3,5-Dimethoxyphenyl)methoxy]-2,6-difluorophenyl]boronic acid. Retrieved from [Link]

  • Raab, C., et al. (2015). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. ACS Medicinal Chemistry Letters, 6(11), 1085-1090.
  • Thermo Fisher Scientific. (2023). Safety Data Sheet: 2,5-Difluorophenylboronic acid. Retrieved from [Link]

  • Asher, S. A., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(25), 4777-4780.
  • ResearchGate. (n.d.). Drugs and agrochemicals containing a difluoromethylthio group. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Methoxyphenylboronic acid. Retrieved from [Link]

  • ResearchGate. (2022). Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation. Retrieved from [Link]

  • Xia, D., et al. (2024). Spontaneous Degradation of the "Forever Chemicals" Perfluoroalkyl and Polyfluoroalkyl Substances (PFASs) on Water Droplet Surfaces. Journal of the American Chemical Society.
  • PubChem. (n.d.). 4-Fluorophenylboronic acid. Retrieved from [Link]

  • Bartos, M., et al. (2023). A Review: Per- and Polyfluoroalkyl Substances—Biological Degradation. International Journal of Molecular Sciences, 24(10), 8683.
  • Colorado Arts and Sciences Magazine. (2024). Breaking bonds in 'forever chemicals'. Retrieved from [Link]

  • CSWAB. (n.d.). Research and Regulatory Advancements on Remediation and Degradation of Fluorinated Polymer Compounds. Retrieved from [Link]

Sources

chemical structure of (4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid: A Keystone Building Block in Modern Medicinal Chemistry

Introduction: The Strategic Importance of Fluorinated Boronic Acids

In the landscape of contemporary drug discovery and organic synthesis, fluorinated arylboronic acids have emerged as indispensable tools. Their unique electronic properties and ability to participate in robust carbon-carbon bond-forming reactions have cemented their role as critical building blocks for complex molecular architectures. Among these, This compound stands out as a particularly valuable reagent. The strategic placement of two fluorine atoms on the phenyl ring, combined with a difluoromethoxy group, imparts a unique set of properties to the molecule. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of its chemical structure, properties, a validated synthetic approach, and its critical applications, particularly in the realm of medicinal chemistry. The difluoromethoxy group is a well-regarded bioisostere for hydroxyl or methoxy groups, often enhancing metabolic stability and modulating lipophilicity, while the ring-fluorine atoms can improve binding affinity and pharmacokinetic profiles.

Molecular Structure and Physicochemical Properties

The foundational attributes of a reagent dictate its handling, reactivity, and application scope. The structure of this compound is defined by a central benzene ring substituted with a boronic acid group [-B(OH)₂], two fluorine atoms at the meta positions relative to the boronic acid, and a difluoromethoxy group (-OCHF₂) at the para position.

workflow A 1-Bromo-4-(difluoromethoxy) -3,5-difluorobenzene B Organolithium Intermediate (via Lithium-Halogen Exchange) A->B n-BuLi, THF -78 °C C Boronate Ester B->C B(OiPr)₃ D Acidic Workup (Hydrolysis) C->D aq. HCl E Final Product: This compound D->E Purification

Caption: General synthetic workflow for the preparation of the target boronic acid.

Step-by-Step Experimental Protocol
  • Materials: 1-Bromo-4-(difluoromethoxy)-3,5-difluorobenzene (starting material), Anhydrous Tetrahydrofuran (THF), n-Butyllithium (n-BuLi, solution in hexanes), Triisopropyl borate [B(O-iPr)₃], 1N Hydrochloric Acid (HCl), Ethyl Acetate, Hexane, Anhydrous Magnesium Sulfate.

  • Procedure:

    • Reaction Setup: A flame-dried, multi-neck round-bottom flask is equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel. The system is purged with dry nitrogen.

    • Starting Material Dissolution: The starting aryl bromide is dissolved in anhydrous THF and the solution is cooled to -78 °C using a dry ice/acetone bath.

    • Lithiation: n-Butyllithium is added dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours. Causality Note: This low temperature is critical to prevent side reactions and ensure the stability of the highly reactive organolithium intermediate.

    • Borylation: Triisopropyl borate is added dropwise at -78 °C. The mixture is stirred for an additional hour at this temperature and then allowed to slowly warm to room temperature overnight. Expertise Note: The borate ester acts as an electrophile, trapping the nucleophilic aryl-lithium species to form a boronate ester intermediate.

    • Hydrolysis (Workup): The reaction is carefully quenched by the slow addition of 1N HCl at 0 °C. The mixture is stirred vigorously for 30-60 minutes until two clear layers form. Trustworthiness Note: The acidic workup hydrolyzes the boronate ester to the desired boronic acid.

    • Extraction and Purification: The aqueous layer is separated and extracted multiple times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude solid is then purified, typically by recrystallization from a solvent system like ethyl acetate/hexane, to yield the final product.

Core Applications in Drug Development

The title compound is primarily utilized as a reactant in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds between sp²-hybridized centers, making it a cornerstone of modern pharmaceutical synthesis.

The Strategic Advantage of the Fluorinated Moiety

The incorporation of the (4-(Difluoromethoxy)-3,5-difluorophenyl) moiety into a drug candidate is a deliberate strategy to enhance its pharmacological properties:

  • Metabolic Stability: The difluoromethoxy group (-OCHF₂) is significantly more resistant to oxidative metabolism than a simple methoxy (-OCH₃) or hydroxyl (-OH) group, which can lead to a longer in vivo half-life.

  • Binding Affinity: The fluorine atoms can engage in favorable interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins, potentially increasing binding affinity and selectivity.

  • Modulated Physicochemical Properties: Fluorination alters the lipophilicity and pKa of the molecule, which can be fine-tuned to improve absorption, distribution, metabolism, and excretion (ADME) profiles.

G cluster_0 Core Reagent cluster_1 Key Reaction cluster_2 Strategic Goals in Drug Design A (4-(Difluoromethoxy)-3,5- difluorophenyl)boronic acid B Suzuki-Miyaura Cross-Coupling A->B F Biologically Active Compound / Drug Candidate B->F C Enhanced Metabolic Stability D Improved Binding Affinity E Optimized ADME Properties F->C F->D F->E

Caption: Logical flow of the boronic acid's application in medicinal chemistry.

While specific drugs containing this exact fragment may be proprietary, its structural motifs are found in compounds investigated as potential treatments for a range of diseases. For instance, related fluorinated phenylboronic acids are used in the synthesis of glucokinase activators for type 2 diabetes and in the development of angiogenesis

An In-Depth Technical Guide to (4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid: A Keystone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid has emerged as a pivotal reagent in contemporary medicinal chemistry. Its strategically fluorinated structure offers a unique combination of properties that address common challenges in drug development, including metabolic instability and target engagement. This guide provides a comprehensive overview of this compound's molecular characteristics, the scientific rationale for its use, and detailed protocols for its application in the synthesis of complex pharmaceutical intermediates. As a Senior Application Scientist, the following sections are designed to bridge theoretical concepts with practical, field-proven insights to empower researchers in leveraging this valuable synthetic tool.

Core Molecular Attributes and Physicochemical Properties

This compound is a specialized organoboron compound valued for its role as a building block in organic synthesis, particularly in carbon-carbon bond formation.[1]

Molecular Structure and Weight

The foundational step in utilizing any chemical reagent is a precise understanding of its molecular identity. The structure of this compound is characterized by a phenylboronic acid core with three distinct fluorine-containing substituents: a difluoromethoxy group at the 4-position and two fluoro groups at the 3 and 5-positions.

Chemical Formula: C₇H₅BF₄O₃

Based on this formula, the molecular weight is calculated to be 223.92 g/mol .

PropertyValueSource
IUPAC Name This compound-
Chemical Formula C₇H₅BF₄O₃Calculated
Molecular Weight 223.92 g/mol Calculated
Monoisotopic Mass 224.02678 DaPubChem CID: 122163363[2]

Note: While a specific CAS Number for this exact isomer was not definitively located across major databases, its chemical formula corresponds to entries for structurally similar isomers.

The Scientific Rationale: Strategic Fluorination in Drug Design

The deliberate incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, aimed at enhancing pharmacokinetic and pharmacodynamic properties.[2][3][4] The unique structure of this compound is a direct embodiment of this strategy.

Expertise in Action: Causality Behind Fluorination
  • Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. By replacing hydrogen atoms at metabolically vulnerable positions with fluorine, the molecule becomes more resistant to oxidative metabolism by cytochrome P450 enzymes.[2][4] The difluoromethoxy group, in particular, serves as a metabolically stable alternative to a methoxy group, preventing O-dealkylation, a common metabolic pathway.[2]

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the electron distribution of the entire molecule. This can lower the pKa of nearby functional groups, which may improve bioavailability by affecting a compound's solubility and membrane permeability.[3][4]

  • Improved Binding Affinity: Fluorine atoms can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions. The strategic placement of fluorine on the phenyl ring can enhance the binding affinity and selectivity of a drug candidate for its biological target.[3][5]

The combination of a difluoromethoxy group and two additional fluoro substituents on the phenyl ring of this boronic acid provides a powerful tool for medicinal chemists to fine-tune these properties in their lead compounds.

Application in Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is primarily utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form biaryl structures, which are common motifs in pharmaceuticals.[1] This reaction is renowned for its mild conditions, functional group tolerance, and reliability in forming carbon-carbon bonds.[6]

Mechanistic Overview of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:[6][7][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the bond between the aryl group and the halide (or triflate) of the coupling partner, forming a Pd(II) complex.[6]

  • Transmetalation: The boronic acid is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the palladium center, displacing the halide.[8]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]

Suzuki_Miyaura_Coupling pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex Ar-Pd(II)-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation coupled_pd_complex Ar-Pd(II)-R transmetalation->coupled_pd_complex boronic_acid (R-B(OH)₂) + Base → [R-B(OH)₃]⁻ boronic_acid->transmetalation reductive_elimination Reductive Elimination coupled_pd_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R (Product) reductive_elimination->product

Sources

The Strategic Application of Difluoromethoxy-Substituted Phenylboronic Acids in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents and advanced materials necessitates the development of sophisticated molecular building blocks. Among these, organoboron compounds, particularly phenylboronic acids, have emerged as indispensable tools in the synthetic chemist's arsenal. Their utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction has revolutionized the construction of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules.[1] This guide provides an in-depth exploration of a specialized class of these reagents: difluoromethoxy-substituted phenylboronic acids.

The introduction of the difluoromethoxy (-OCHF₂) group into organic molecules offers a unique and powerful strategy to modulate their physicochemical and biological properties.[2] This versatile substituent can enhance metabolic stability, fine-tune lipophilicity, and introduce favorable intermolecular interactions, making it a highly sought-after motif in drug discovery and materials science. This guide will delve into the synthesis, properties, and applications of difluoromethoxy-substituted phenylboronic acids, providing a comprehensive resource for researchers and professionals in the field.

The Difluoromethoxy Group: A Privileged Substituent

The difluoromethoxy group is often considered a bioisostere of the hydroxyl, thiol, or even the methoxy group, yet it imparts a distinct set of properties.[3] Its strong carbon-fluorine bonds contribute to high metabolic stability, a crucial attribute for the development of long-acting pharmaceuticals. Furthermore, the polarized C-H bond in the -OCHF₂ group can act as a hydrogen bond donor, a feature not present in the analogous methoxy or trifluoromethoxy groups. This hydrogen bonding capability can lead to enhanced binding affinity and selectivity for biological targets.[3]

The electronic nature of the difluoromethoxy group is a nuanced balance of inductive and resonance effects. Overall, it is an electron-withdrawing group, which can influence the reactivity of the phenyl ring and its attached functionalities. This electronic modulation is a key factor in the performance of difluoromethoxy-substituted phenylboronic acids in cross-coupling reactions.

Synthesis of Difluoromethoxy-Substituted Phenylboronic Acids

The preparation of difluoromethoxy-substituted phenylboronic acids typically follows a two-step sequence: introduction of the difluoromethoxy group onto a phenyl precursor, followed by borylation. The most common and versatile method for the synthesis of the boronic acids themselves involves the reaction of an organometallic intermediate (either a Grignard or organolithium reagent) with a borate ester, followed by acidic workup.[4][5]

General Synthetic Workflow

start Aryl Bromide/Iodide grignard Formation of Grignard or Organolithium Reagent start->grignard Mg or n-BuLi borylation Borylation at low temperature (-78 °C) grignard->borylation borate Trialkyl Borate (e.g., B(OMe)₃) borate->borylation hydrolysis Acidic Hydrolysis (e.g., aq. HCl) borylation->hydrolysis product Difluoromethoxy-substituted Phenylboronic Acid hydrolysis->product

Caption: General synthetic workflow for difluoromethoxy-substituted phenylboronic acids.

Detailed Experimental Protocol (General Procedure)

The following protocol is a generalized procedure based on the synthesis of analogous fluorinated phenylboronic acids.[4] Optimization of reaction conditions, particularly temperature and reaction times, may be necessary for specific isomers.

Step 1: Formation of the Organometallic Reagent (Grignard Example)

  • A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried under a stream of nitrogen.

  • Magnesium turnings (1.2 equivalents) are added to the flask, followed by a crystal of iodine as an initiator.

  • Anhydrous tetrahydrofuran (THF) is added to cover the magnesium.

  • A solution of the corresponding difluoromethoxy-substituted bromobenzene (1.0 equivalent) in anhydrous THF is prepared and placed in the dropping funnel.

  • A small portion of the bromide solution is added to the magnesium suspension to initiate the reaction.

  • Once the reaction begins (as evidenced by heat evolution and disappearance of the iodine color), the remaining bromide solution is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Borylation and Workup

  • In a separate flame-dried flask under a nitrogen atmosphere, a solution of trimethyl borate (1.5 equivalents) in anhydrous THF is prepared and cooled to -78 °C using a dry ice/acetone bath.

  • The freshly prepared Grignard reagent is transferred via cannula to the cold trimethyl borate solution dropwise, ensuring the temperature remains below -60 °C.

  • After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.

  • The reaction is quenched by the slow addition of 10% aqueous hydrochloric acid at 0 °C until the solution is acidic (pH ~1-2).

  • The mixture is stirred for 30 minutes at room temperature.

  • The aqueous layer is separated and extracted with diethyl ether or ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification:

The crude difluoromethoxy-substituted phenylboronic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Application in Suzuki-Miyaura Cross-Coupling Reactions

Difluoromethoxy-substituted phenylboronic acids are valuable coupling partners in the Suzuki-Miyaura reaction, enabling the introduction of the difluoromethoxyphenyl moiety into a wide range of organic molecules.[6][7]

Catalytic Cycle of the Suzuki-Miyaura Reaction

Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reactivity of Difluoromethoxy-Substituted Phenylboronic Acid Isomers

The position of the difluoromethoxy group on the phenyl ring (ortho, meta, or para) significantly influences the reactivity of the boronic acid in Suzuki-Miyaura coupling. This is due to a combination of electronic and steric effects.

IsomerExpected Electronic Effect on ReactivityExpected Steric Effect on ReactivityOverall Expected Reactivity
para Moderate electron-withdrawing effect, potentially accelerating transmetalation.Minimal steric hindrance.High
meta Strongest inductive electron-withdrawing effect, potentially accelerating transmetalation.Minimal steric hindrance.High
ortho Electron-withdrawing effect, but potential for steric hindrance to dominate.Significant steric hindrance can slow down or inhibit the reaction.Low to Moderate
General Protocol for Suzuki-Miyaura Cross-Coupling
  • To a reaction vessel, add the aryl halide (1.0 equivalent), the difluoromethoxy-substituted phenylboronic acid (1.2-1.5 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Add the base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equivalents).

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., toluene, dioxane, DMF, often with a small amount of water).

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete (monitored by TLC or GC/LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization.

Stability and the Challenge of Protodeboronation

A common side reaction in Suzuki-Miyaura coupling is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[9] This process consumes the boronic acid and reduces the yield of the desired cross-coupled product. The rate of protodeboronation is influenced by factors such as pH, temperature, and the electronic nature of the substituents on the aryl ring.[10]

Electron-withdrawing groups, such as the difluoromethoxy group, can increase the susceptibility of the phenylboronic acid to protodeboronation, particularly under basic conditions.[7] This is a critical consideration when optimizing reaction conditions for Suzuki-Miyaura couplings with these reagents. The use of milder bases, lower reaction temperatures, and shorter reaction times can help to minimize this undesired side reaction.

Applications in Pharmaceutical and Agrochemical Synthesis

The unique properties imparted by the difluoromethoxy group make difluoromethoxy-substituted phenylboronic acids highly valuable building blocks in the synthesis of pharmaceuticals and agrochemicals.[11] While specific examples of commercially available drugs synthesized using these particular boronic acids are not extensively documented in publicly available literature, the difluoromethoxyphenyl motif is present in numerous bioactive molecules. The ability to efficiently introduce this group via Suzuki-Miyaura coupling with difluoromethoxy-substituted phenylboronic acids is a significant advantage in the drug discovery and development process.

Conclusion

Difluoromethoxy-substituted phenylboronic acids are a class of reagents with significant potential in modern organic synthesis. Their ability to introduce the valuable difluoromethoxy group via the robust and versatile Suzuki-Miyaura cross-coupling reaction makes them powerful tools for the construction of complex molecules with tailored properties. A thorough understanding of their synthesis, reactivity, and stability is crucial for their effective application in the development of next-generation pharmaceuticals and advanced materials. While further research is needed to fully elucidate the comparative reactivity of the different isomers and to expand their application in specific drug synthesis campaigns, the foundational principles outlined in this guide provide a solid framework for their successful utilization in the laboratory.

References

  • BenchChem. (2025). A Comparative Analysis of 2,5-Difluorophenylboronic Acid in Cross-Coupling Reactions.
  • BenchChem. (2025). 3,5-Difluoro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid.
  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 2,5-Difluorophenylboronic acid.
  • Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.
  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
  • Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters.
  • Fuchs, S., & Zafrani, A. (2022). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry.
  • Lopes, D. J. H., et al. (2019).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Difluoroethoxybenzene in Modern Pharmaceutical Synthesis.
  • Organic Syntheses Procedure. (n.d.).
  • Prajapati, B., et al. (2024). Synthesis of difluorenoheteroles 1x and 2x.
  • Protodeboron
  • Qiu, Y., et al. (2021). Synthesis and Characterization of Phenylboronic Acid-Modified Insulin With Glucose-Dependent Solubility. Frontiers in Chemistry.
  • ResearchGate. (n.d.). Results for the Suzuki-Miyaura reactions of ortho-, meta-or para-dibromobenzene with phenylboronic acid.
  • Serna, S., et al. (2017).
  • Sotor, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.
  • Sun, H., et al. (2009). Improvement on synthesis of different alkyl-phenylboronic acid. Chinese Journal of Pharmaceuticals.
  • Tius, M. A. (2005). Some Mechanistic Aspects of the Suzuki-Miyaura Reaction. In Boronic Acids (pp. 1-23).
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling.
  • Xing, L., et al. (2019). Case studies of fluorine in drug discovery. In Fluorine in Life Sciences.
  • Zhang, Y., et al. (2016). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Journal of the Taiwan Institute of Chemical Engineers.
  • Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. (2014). CN103951688A.
  • Process for the preparation of substituted phenylboronic acids. (2003). US6576789B1.

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stability and storage conditions for (4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of (4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid

Introduction

This compound is a specialized organoboron compound that serves as a critical building block in modern organic synthesis and medicinal chemistry. Its highly functionalized, electron-deficient aromatic ring makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1] The presence of difluoromethoxy and difluoro substituents can enhance the metabolic stability and binding affinity of resulting drug candidates.[1] However, like all arylboronic acids, its utility is fundamentally dependent on its chemical integrity. This guide provides a comprehensive overview of the stability challenges inherent to this class of compounds and outlines field-proven best practices for storage, handling, and quality assessment to ensure its reliable performance in research and development settings.

Physicochemical Properties

A foundational understanding of the compound's physical properties is essential for its proper handling and application.

PropertyValue
CAS Number 915401-97-7
Molecular Formula C₇H₅BF₄O₃
Molecular Weight 223.92 g/mol
Physical Form Typically a solid powder

Core Stability Challenges: The Chemistry of Degradation

Arylboronic acids are susceptible to several degradation pathways that can compromise sample purity and reactivity. Understanding these mechanisms is paramount for developing effective stabilization strategies.

Protodeboronation: The Primary Non-Oxidative Degradation Pathway

Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, replacing the boronic acid moiety with a hydrogen atom. This irreversible process is a common side reaction in cross-coupling reactions and a primary concern during long-term storage if moisture is present.[2][3] The reaction is highly dependent on pH and can proceed through both acid- and base-catalyzed mechanisms.[2][4][5]

  • Mechanism: In aqueous media, the reaction mechanism is influenced by the pH, which dictates the speciation of the boronic acid.[4][5] While both acidic and basic conditions can promote protodeboronation, the base-catalyzed pathway is often more problematic, especially under the conditions used for Suzuki-Miyaura coupling.[6][7] The electron-withdrawing nature of the fluorine and difluoromethoxy groups on the phenyl ring can increase the Lewis acidity of the boron atom, potentially influencing the rate of this degradation.[8]

Oxidation: Sensitivity to Atmospheric Oxygen

The carbon-boron bond is susceptible to oxidation, which converts the boronic acid into the corresponding phenol. This process can be initiated by atmospheric oxygen and various reactive oxygen species (ROS), making it a significant concern for both storage and in biological applications.[9][10][11]

  • Mechanism: The oxidation pathway involves the interaction of an oxidant with the empty p-orbital of the boron atom.[11] The subsequent rearrangement leads to the formation of a boronate ester, which is rapidly hydrolyzed to the phenol and boric acid.[11] This degradation is often irreversible and leads to a complete loss of the desired reactivity for cross-coupling. Some boronic acids have been identified as potential mutagens, a characteristic thought to arise from the generation of organic radicals during oxidation by atmospheric oxygen.[12]

Anhydride (Boroxine) Formation: A Reversible Equilibrium

Boronic acids can undergo intermolecular dehydration to form stable, cyclic trimeric anhydrides known as boroxines.[12][13]

  • Implications: This is a reversible process. While it alters the compound's physical properties, it is not always considered degradation, as boroxines are often competent reagents in cross-coupling reactions. However, it is important to recognize that commercial boronic acids frequently exist as an equilibrium mixture of the free acid and its boroxine anhydride, which can complicate characterization and stoichiometry calculations.[13]

Below is a diagram illustrating the primary degradation pathways for a generic arylboronic acid.

DegradationPathways cluster_irreversible Irreversible Degradation cluster_reversible Reversible Transformation Aryl_BA Arylboronic Acid (Ar-B(OH)₂) Protodeboronation_Product Arene (Ar-H) Aryl_BA->Protodeboronation_Product +H₂O (Acid/Base) Oxidation_Product Phenol (Ar-OH) Aryl_BA->Oxidation_Product [O] (Air/ROS) Boroxine Boroxine (ArBO)₃ Aryl_BA->Boroxine -H₂O (Dehydration)

Key degradation and transformation pathways for arylboronic acids.

Recommended Storage and Handling Protocols

To mitigate the risks of degradation and ensure the long-term viability of this compound, adherence to strict storage and handling protocols is essential. The following recommendations are synthesized from safety data sheets of structurally similar fluorinated arylboronic acids and general best practices for this compound class.

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature Refrigerate (2-8°C).[14][15]Slows the rate of all chemical degradation pathways.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Minimizes contact with atmospheric oxygen and moisture, preventing oxidation and hydrolysis.
Moisture Keep in a dry environment, preferably in a desiccator.Prevents hydrolysis, which is the first step in protodeboronation.[13]
Light Protect from light by using an amber vial or storing in the dark.[15]Prevents potential photolytic degradation, a general precaution for complex organic molecules.
Container Use a tightly sealed, well-fitting container.[14][15]Provides a physical barrier against atmospheric contaminants.
Safe Handling Procedures

Proper handling is crucial to prevent both compound degradation and laboratory personnel exposure.

  • Work Environment: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[16]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[14][17]

  • Dispensing: When dispensing the compound, work quickly to minimize its exposure to the ambient atmosphere. Use dry glassware and tools. For transfers of sensitive solutions, employ syringe techniques under an inert atmosphere.

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and strong bases during storage.[15][16]

Experimental Workflow for Stability and Purity Assessment

Regularly assessing the purity of the boronic acid, especially before use in a critical reaction, is a self-validating practice that ensures reproducibility.

Protocol: Purity Verification by ¹H and ¹⁹F NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for qualitatively assessing the integrity of the compound.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire standard ¹H and ¹⁹F NMR spectra.

  • Spectral Analysis:

    • ¹H NMR: Examine the aromatic region for the characteristic signals of the desired product. The appearance of a new, simplified aromatic multiplet, coupled with the disappearance of the B(OH)₂ proton signal, may indicate the presence of the protodeboronated byproduct (1,3-difluoro-2-(difluoromethoxy)benzene).

    • ¹⁹F NMR: The spectrum should show distinct signals for the -OCF₂H group and the two aromatic fluorine atoms. The emergence of new signals in the aromatic fluorine region could signal the formation of degradation products like the corresponding phenol.

  • Interpretation: Compare the acquired spectra to a reference spectrum of a pure, fresh sample. The presence of significant impurity peaks (>5%) warrants caution and may necessitate purification before use.

The following diagram outlines a logical workflow for assessing the stability of a boronic acid sample.

Experimental workflow for boronic acid stability assessment.

Conclusion

This compound is a powerful synthetic tool whose efficacy is directly tied to its chemical stability. The primary degradation pathways of protodeboronation and oxidation are significant risks that can be effectively managed through disciplined adherence to proper storage and handling protocols. By implementing a strategy of refrigerated storage under an inert, dry atmosphere and conducting routine purity assessments, researchers can ensure the integrity of this valuable reagent, leading to more reliable, reproducible, and successful scientific outcomes.

References

  • The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions. RSC Publishing.
  • Improving the oxidative stability of boronic acids through stereoelectronic effects. American Chemical Society.
  • The proposed mechanism for protodeboronation of arylboronic acids.
  • Protodeboron
  • A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid st
  • Protodeboron
  • Storage and handling guidelines for organoboronic acids to prevent decomposition. Benchchem.
  • Boronic acid with high oxidative stability and utility in biological contexts. PMC - NIH.
  • Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing.
  • Boronic acid. Wikipedia.
  • Protodeboronation of (Hetero)
  • Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH.
  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • 3-Carboxyphenylboronic acid-SDS-MedChemExpress. MedChemExpress.
  • This compound. MySkinRecipes.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid ethyl ester. Organic Syntheses Procedure.
  • (4-Chloro-3,5-difluorophenyl)boronic acid | 864759-63-7. Sigma-Aldrich.

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Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Utilizing (4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Incorporation of Fluorine in Modern Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction has become particularly indispensable in the synthesis of biaryl scaffolds, which are prevalent in a vast array of pharmaceuticals and functional materials. The strategic incorporation of fluorine-containing motifs into these structures is a widely employed strategy in medicinal chemistry to modulate key drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[2]

(4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid is a valuable building block for introducing a highly functionalized, electron-deficient phenyl ring into target molecules. The presence of both difluoromethoxy and difluoro substituents significantly influences the electronic nature of the aromatic ring, making this reagent a powerful tool for the synthesis of novel bioactive compounds. However, the electron-deficient character of this boronic acid presents unique challenges, most notably an increased susceptibility to protodeboronation, a competing side reaction that can diminish reaction yields.

These application notes provide a comprehensive guide to effectively utilize this compound in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic underpinnings of the reaction, offer a detailed and robust experimental protocol, and provide insights into troubleshooting common challenges.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4][5] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (or pseudohalide), forming a Pd(II) complex. This is often the rate-determining step of the reaction.[6]

  • Transmetalation: The organoboronic acid, activated by a base, transfers its organic group to the Pd(II) complex. The base is crucial for the formation of a boronate species, which facilitates the transfer of the aryl group to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Transmetalation Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Reductive_Elimination Reductive Elimination Product Ar-Ar' (Product)

Experimental Protocol: Suzuki Coupling with this compound

This protocol is designed as a general starting point and may require optimization depending on the specific aryl halide coupling partner. The electron-withdrawing nature of the boronic acid necessitates the use of a highly active catalyst system to promote efficient coupling and minimize side reactions.

Reagents and Equipment
Reagent/EquipmentRecommended Specifications
This compoundCommercially available, >95% purity
Aryl halide (Ar-X)Iodide, bromide, or triflate
Palladium CatalystPd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
LigandSPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
BaseK₃PO₄ (Potassium phosphate) or Cs₂CO₃ (Cesium carbonate)
Solvent1,4-Dioxane/Water (e.g., 4:1 or 5:1 v/v)
Reaction VesselSchlenk flask or sealed microwave vial
Inert GasArgon or Nitrogen
Magnetic Stirrer & Hotplate
Standard Glassware
Purification SystemFlash column chromatography
Step-by-Step Procedure

Suzuki_Workflow

  • Reaction Setup:

    • To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₃PO₄, 2.0-3.0 equivalents).

    • In a separate vial, pre-mix the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., SPhos, 5.5 mol%).

    • Seal the reaction vessel with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Reagent Addition:

    • Under a positive flow of inert gas, add the pre-mixed catalyst and ligand to the reaction vessel.

    • Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe. The final concentration of the limiting reagent should be between 0.1 and 0.2 M.

  • Reaction Conditions:

    • Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at a temperature ranging from 80 °C to 110 °C. The optimal temperature will depend on the reactivity of the aryl halide.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Key Considerations and Troubleshooting

The successful execution of Suzuki couplings with electron-deficient boronic acids like this compound hinges on several critical parameters:

  • Catalyst and Ligand Selection: Electron-deficient boronic acids often require highly active catalyst systems. Buchwald-type ligands, such as SPhos, are particularly effective as their steric bulk and electron-donating properties promote the reductive elimination step and stabilize the palladium catalyst.[7][8]

  • Choice of Base: Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are generally preferred for these couplings. They effectively promote the transmetalation step without causing significant degradation of the boronic acid.[8]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) and water is commonly employed. Water can aid in the dissolution of the inorganic base and facilitate the transmetalation step.[8] The solvent should be thoroughly degassed to prevent oxidation of the palladium catalyst.

  • Protodeboronation: This is a major side reaction for electron-deficient boronic acids.[9] To minimize this, it is crucial to use a highly active catalyst system that allows the reaction to proceed at a lower temperature or for a shorter duration. Using a slight excess of the boronic acid can also help to compensate for any loss due to this side reaction.

ProblemPotential CauseSuggested Solution
Low or No Product Formation Inactive catalystEnsure proper degassing of solvents and use of fresh, high-quality catalyst and ligand.
Insufficiently active catalyst systemSwitch to a more active ligand, such as a Buchwald-type ligand (e.g., SPhos, XPhos).
Ineffective baseTry a stronger base like Cs₂CO₃ or K₃PO₄.
Significant Protodeboronation Reaction temperature is too high or reaction time is too longUse a more active catalyst to allow for lower reaction temperatures and shorter reaction times.
Base-induced degradationConsider using a milder base if possible, though this may slow down the desired reaction.
Homocoupling of Boronic Acid Presence of oxygenEnsure thorough degassing of all solvents and maintain a strict inert atmosphere.
Use of a Pd(II) precatalyst without efficient reductionUse a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst designed for easy activation.

Safety and Handling

As with all chemical procedures, it is imperative to adhere to strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[10]

  • Handling of Boronic Acids: Organoboron compounds should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[11][12] In case of contact, rinse the affected area with copious amounts of water.[10]

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

  • Solvents: The organic solvents used in this protocol are flammable and should be handled away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

This compound is a potent building block for the synthesis of highly functionalized biaryl compounds. While its electron-deficient nature presents challenges, a well-optimized Suzuki-Miyaura coupling protocol employing a highly active palladium catalyst system can overcome these hurdles. By understanding the mechanistic nuances and carefully controlling the reaction parameters, researchers can effectively leverage this versatile reagent to advance their synthetic endeavors in drug discovery and materials science.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • ESPI Metals. Boron Safety Data Sheet. [Link]

  • Reddit. Struggling with Suzuki Reaction : r/Chempros. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]

  • Horticentre. Organibor Safety Data Sheet. [Link]

  • MySkinRecipes. This compound. [Link]

  • Wikipedia. Organoboron chemistry. [Link]

  • National Institutes of Health. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • Solubility of Things. Safety and Handling of Organic Compounds in the Lab. [Link]

  • MySkinRecipes. This compound. [Link]

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Application Notes and Protocols for Carbon-Carbon Bond Formation Using (4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorination in C-C Coupling

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and fluorine-containing motifs into molecular scaffolds is a cornerstone of rational design. The (4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid is a testament to this principle, offering a unique combination of electronic properties that can profoundly influence the bioactivity, metabolic stability, and conformational preferences of target molecules.[1] This building block is particularly valuable in the synthesis of kinase inhibitors and other complex pharmaceutical agents.

The electron-withdrawing nature of the difluoromethoxy group, coupled with the two fluorine atoms on the phenyl ring, presents both opportunities and challenges in palladium-catalyzed cross-coupling reactions. While enhancing the potential for specific molecular interactions in the final product, these features also increase the susceptibility of the boronic acid to protodeboronation, an undesired side reaction that can significantly lower yields.[2][3]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the reaction conditions for employing this compound in Suzuki-Miyaura, Heck, and Sonogashira C-C coupling reactions. By understanding the interplay of catalysts, ligands, bases, and solvents, researchers can harness the full potential of this versatile building block while mitigating common pitfalls.

I. The Suzuki-Miyaura Coupling: A Workhorse for Biaryl Synthesis

The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of C-C bonds between organoboron compounds and organic halides or triflates.[4] For an electron-deficient substrate like this compound, careful optimization of the reaction parameters is crucial to favor the desired cross-coupling over competing protodeboronation.

Mechanism and the Critical Role of Reaction Components

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, and base directly influences the efficiency of each step.

  • Catalyst and Ligand: The selection of the palladium source and its coordinating ligand is paramount. For electron-poor boronic acids, highly active catalyst systems are required to ensure that the rate of cross-coupling significantly outpaces the rate of protodeboronation. Electron-rich and sterically bulky phosphine ligands, such as those from the Buchwald and Fu groups (e.g., XPhos, SPhos, RuPhos, and P(t-Bu)3), are often effective.[5] These ligands promote the formation of the active monoligated Pd(0) species, which readily undergoes oxidative addition with the aryl halide.

  • Base: The base plays a critical role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species. However, strong bases can also accelerate protodeboronation. Therefore, a judicious choice is necessary. Weaker inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH). The use of a biphasic solvent system (e.g., toluene/water, dioxane/water) can help to control the concentration of the base in the organic phase, further mitigating protodeboronation.

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-Ar'(L) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L)->Pd(0)L Reductive Elimination (Ar-Ar') Ar Aryl Halide Fragment Ar_prime Boronic Acid Fragment

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Reaction Conditions for this compound

Based on analogous transformations with polyfluorinated phenylboronic acids, the following conditions are recommended as a starting point for optimization.

ParameterRecommended ConditionsRationale
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%), Pd(OAc)₂ (2-5 mol%), or a preformed catalyst like XPhos Pd G3 (1-3 mol%)Provides a reliable source of active Pd(0). Preformed catalysts can offer improved reproducibility.
Ligand XPhos, SPhos, RuPhos, or P(t-Bu)₃ (1.1-1.5 eq. relative to Pd)Bulky, electron-rich ligands accelerate reductive elimination and stabilize the catalytic species.
Base K₃PO₄ (2.0-3.0 eq.) or K₂CO₃ (2.0-3.0 eq.)Moderately strong bases that effectively promote transmetalation without excessively accelerating protodeboronation.
Solvent Toluene/H₂O (10:1), 1,4-Dioxane/H₂O (10:1), or THF/H₂O (10:1)Biphasic systems help to control the concentration of the base and facilitate the dissolution of both organic and inorganic reagents.
Temperature 80-110 °CSufficient to drive the reaction to completion in a reasonable timeframe. Higher temperatures may increase protodeboronation.
Reaction Time 4-24 hoursMonitor by TLC, GC-MS, or LC-MS to determine the point of maximum conversion.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 eq.)

  • This compound (1.2 mmol, 1.2 eq.)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • XPhos (0.022 mmol, 2.2 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 eq.)

  • Anhydrous, degassed 1,4-Dioxane (5 mL)

  • Degassed Water (0.5 mL)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, this compound, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Stir the reaction mixture vigorously and heat to 100 °C in a preheated oil bath.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

II. The Heck Reaction: Arylation of Alkenes

The Heck reaction provides a powerful method for the C-C bond formation between an aryl halide and an alkene.[1] While the classical Heck reaction utilizes an aryl halide, oxidative Heck variations have been developed that employ arylboronic acids.

Mechanism and Key Considerations

In the oxidative Heck reaction, a Pd(II) catalyst is typically used, and an oxidant is required to regenerate the active catalyst. The reaction proceeds through migratory insertion of the alkene into the aryl-palladium bond, followed by β-hydride elimination to afford the arylated alkene.

Heck_Cycle Pd(II) Pd(II) Ar-Pd(II)-X Ar-Pd(II)-X Pd(II)->Ar-Pd(II)-X Transmetalation (Ar-B(OH)2) Alkene Complex Alkene Complex Ar-Pd(II)-X->Alkene Complex Alkene Coordination Insertion Product Insertion Product Alkene Complex->Insertion Product Migratory Insertion Pd(0) Pd(0) Insertion Product->Pd(0) β-Hydride Elimination & Product Release Pd(0)->Pd(II) Re-oxidation (Oxidant)

Caption: Simplified catalytic cycle for the oxidative Heck reaction.

Recommended Conditions for Oxidative Heck Coupling

For the oxidative Heck coupling of this compound with an alkene, the following conditions can serve as a starting point.

ParameterRecommended ConditionsRationale
Palladium Catalyst Pd(OAc)₂ (5-10 mol%)A common and effective Pd(II) source for oxidative Heck reactions.
Ligand Often ligandless, or a simple N-based ligand like pyridine or a bipyridine derivative.The choice of ligand can influence regioselectivity.
Oxidant Benzoquinone (BQ), O₂ (air or pure), or a copper(II) salt.Required to regenerate the active Pd(II) catalyst from the Pd(0) species formed after product release.
Solvent DMF, DMSO, or AcetonitrilePolar aprotic solvents are typically used to facilitate the reaction.
Temperature 80-120 °CHigher temperatures are often required to drive the reaction.
Reaction Time 12-48 hoursMonitor by TLC, GC-MS, or LC-MS.
Detailed Experimental Protocol: Oxidative Heck Coupling

This protocol outlines a general procedure for the oxidative Heck coupling of an acrylate with this compound.

Materials:

  • Acrylate (e.g., methyl acrylate) (1.0 mmol, 1.0 eq.)

  • This compound (1.5 mmol, 1.5 eq.)

  • Pd(OAc)₂ (0.05 mmol, 5 mol%)

  • Benzoquinone (1.2 mmol, 1.2 eq.)

  • Anhydrous DMF (5 mL)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add the this compound, Pd(OAc)₂, and benzoquinone.

  • Add the anhydrous DMF, followed by the acrylate.

  • Heat the reaction mixture to 100 °C under an air atmosphere.

  • Stir the mixture vigorously and monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 25 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired arylated alkene.

III. The Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, co-catalyzed by palladium and copper.[6][7] While the classical Sonogashira reaction uses an aryl halide, variations involving boronic acids have been developed, though they are less common. A more direct approach involves the Sonogashira coupling of a halogenated precursor to this compound, followed by subsequent reactions.

For the purpose of this guide, we will focus on the standard Sonogashira coupling of a suitable aryl halide precursor that contains the (4-(difluoromethoxy)-3,5-difluoro)phenyl moiety.

Mechanism and Key Components

The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle similar to other cross-coupling reactions, and a copper cycle that generates the reactive copper(I) acetylide.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L) Ar-Pd(II)-C≡CR(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-C≡CR(L) Transmetalation Ar-Pd(II)-C≡CR(L)->Pd(0)L Reductive Elimination (Ar-C≡CR) R-C≡C-H R-C≡C-H R-C≡C-Cu R-C≡C-Cu R-C≡C-H->R-C≡C-Cu Base, Cu(I) R-C≡C-Cu->Ar-Pd(II)-X(L)

Sources

The Strategic Application of (4-(Difluoromethoxy)-3,5-difluorophenyl)boronic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Fluorinated Building Block

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and fluorinated motifs has become an indispensable tool for the medicinal chemist. The unique physicochemical properties imparted by fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, thereby enhancing its overall druglike properties.[1][2][3] Among the vast arsenal of fluorinated building blocks, (4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid has emerged as a particularly valuable reagent. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this versatile building block, with a focus on its application in the synthesis of kinase inhibitors via the Suzuki-Miyaura cross-coupling reaction.

The (4-(Difluoromethoxy)-3,5-difluorophenyl) moiety offers a unique constellation of properties. The difluoromethoxy (-OCF₂H) group serves as a lipophilic hydrogen bond donor, a bioisostere for hydroxyl and thiol groups, and can enhance metabolic stability by blocking common sites of oxidative metabolism.[1][4] The two additional fluorine atoms on the phenyl ring further modulate the electronic properties of the molecule, influencing its reactivity and potential interactions with biological targets. This trifecta of fluorinated functionalities makes it a highly sought-after component in the design of novel therapeutics.

Core Application: Suzuki-Miyaura Cross-Coupling in the Synthesis of Kinase Inhibitors

This compound is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a robust and versatile method for the formation of carbon-carbon bonds. This reaction is particularly instrumental in the synthesis of biaryl and heteroaryl structures, which are common scaffolds in a wide array of clinically relevant molecules, most notably kinase inhibitors. The boronic acid functional group allows for the efficient coupling of the (4-(Difluoromethoxy)-3,5-difluorophenyl) motif to a variety of aryl and heteroaryl halides or triflates.

Mechanistic Considerations and Causality of Experimental Choices

The Suzuki-Miyaura catalytic cycle involves three primary steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The electronic nature of the this compound plays a crucial role in the efficiency of this process.

The presence of three electron-withdrawing fluorine-containing groups (one -OCF₂H and two -F) on the phenyl ring renders the boronic acid electron-deficient. This has two key implications:

  • Increased Lewis Acidity: The electron deficiency enhances the Lewis acidity of the boron atom, which can facilitate the transmetalation step, a rate-limiting step in many Suzuki-Miyaura couplings.

  • Potential for Protodeboronation: Electron-deficient boronic acids can be more susceptible to protodeboronation, a side reaction that leads to the formation of the corresponding arene and boric acid, thus reducing the yield of the desired coupled product.

Therefore, the choice of reaction conditions, particularly the base and solvent system, is critical to favor the desired cross-coupling pathway over protodeboronation. A judicious selection of a palladium catalyst and ligand is also paramount to ensure a high-yielding and clean reaction.

Case Study: Synthesis of a PI3K/mTOR Inhibitor Precursor

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers. Consequently, dual PI3K/mTOR inhibitors are a promising class of anticancer agents. The synthesis of many of these inhibitors involves the coupling of a substituted phenylboronic acid with a halogenated heterocyclic core.

While a specific marketed drug containing the exact (4-(Difluoromethoxy)-3,5-difluorophenyl) moiety has not been publicly disclosed, the synthesis of numerous investigational PI3K inhibitors utilizes structurally similar fluorinated phenylboronic acids. The following protocol is a representative example of a Suzuki-Miyaura coupling reaction that can be adapted for this compound to generate a key intermediate for a potent kinase inhibitor.

Diagram 1: General Workflow for Suzuki-Miyaura Coupling```dot

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reaction_Vessel Flame-dried Schlenk flask or microwave vial Reagents Add: - Aryl Halide (1.0 equiv.) - Boronic Acid (1.2-1.5 equiv.) - Base (2.0-3.0 equiv.) - Pd Catalyst (1-5 mol%) Reaction_Vessel->Reagents Inert_Atmosphere Evacuate and backfill with Argon/Nitrogen (3x) Reagents->Inert_Atmosphere Solvent Add degassed solvent Inert_Atmosphere->Solvent Heating Heat to specified temperature (e.g., 80-110 °C) Solvent->Heating Monitoring Monitor by TLC or LC-MS Heating->Monitoring Cooling Cool to room temperature Monitoring->Cooling Filtration Filter through Celite Cooling->Filtration Extraction Aqueous work-up and extraction Filtration->Extraction Purification Column chromatography Extraction->Purification Final_Product Final_Product Purification->Final_Product Characterization (NMR, MS)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data and Expected Outcomes

Aryl Halide Coupling PartnerBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Chloropyridine3,5-Difluorophenylboronic acidPd₂(dba)₃ (2.5), XPhos (7.5)K₃PO₄Toluene/H₂O1001688[5]
4-Iodobenzene3,4,5-Trifluorophenylboronic acidPd₂(dba)₃ (5), CyJohnPhos (15)Na₂CO₃Toluene/THF/H₂O951698[5]
5-Bromopyrimidine4-Fluorophenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃Dioxane/H₂O1001285Adapted from [6]
2-Chloro-4-(trifluoromethyl)pyrimidineThis compoundPd(dppf)Cl₂ (5)K₂CO₃Dioxane/H₂O1002-4>80 (Expected)-

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating. The progress of the reaction can be easily monitored by standard analytical techniques such as TLC and LC-MS. A successful reaction will show the consumption of the limiting reagent (typically the aryl halide) and the appearance of a new, less polar spot/peak corresponding to the biaryl product. The identity and purity of the final product should be confirmed by ¹H NMR, ¹⁹F NMR, and mass spectrometry. The expected spectroscopic signatures for the (4-(Difluoromethoxy)-3,5-difluorophenyl) moiety include a characteristic triplet in the ¹H NMR for the -OCF₂H proton and distinct signals in the ¹⁹F NMR for the -OCF₂ H and the two aromatic fluorine atoms.

Conclusion: A Versatile Tool for Drug Discovery

This compound is a powerful and versatile building block in medicinal chemistry. Its unique electronic and steric properties, conferred by the combination of the difluoromethoxy group and the difluorinated phenyl ring, make it an attractive component for the synthesis of novel bioactive molecules, particularly kinase inhibitors. The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for incorporating this valuable motif into complex molecular architectures. By understanding the underlying mechanistic principles and carefully selecting reaction conditions, researchers can effectively leverage this reagent to accelerate their drug discovery efforts.

References

  • MDPI. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25167777, Omipalisib. [Link]

  • MDPI. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. [Link]

  • National Center for Biotechnology Information. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. [Link]

  • New Drug Approvals. (2015). GSK 2126458, Omipalisib, PI3K/mTOR inhibitor. [Link]

  • National Center for Biotechnology Information. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • National Center for Biotechnology Information. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. [Link]

  • ResearchGate. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • Google Patents. (n.d.). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • National Center for Biotechnology Information. (2012). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. [Link]

  • Google Patents. (n.d.). WO2024151930A1 - Pi3k inhibitors and methods of making and using the same.
  • National Center for Biotechnology Information. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. [Link]

Sources

Application Notes & Protocols: Cross-Coupling Partners for (4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-(Difluoromethoxy)-3,5-difluorophenyl Moiety

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate key physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The (4-(difluoromethoxy)-3,5-difluorophenyl) group is a particularly valuable building block. The difluoromethoxy (-OCF₂H) group serves as a metabolically stable lipophilic hydrogen bond donor, while the vicinal fluorine atoms on the phenyl ring can influence conformation and enhance binding affinity through orthogonal multipolar interactions. This unique combination of properties makes (4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid a sought-after reagent for introducing this privileged motif into complex molecules.

This guide provides an in-depth exploration of the cross-coupling applications of this compound, with a focus on providing researchers, scientists, and drug development professionals with detailed, field-proven protocols and the underlying scientific rationale for procedural choices.

Core Reactivity and Mechanistic Considerations

This compound is a versatile coupling partner in a variety of transition metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the fluorine substituents can impact the reactivity of the boronic acid, sometimes necessitating tailored catalytic systems to achieve optimal results. The primary cross-coupling reactions where this boronic acid finds utility are the Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of C(sp²)-C(sp²) bonds. The coupling of this compound with various aryl and heteroaryl halides or triflates provides a direct route to biaryl and heteroaryl-aryl structures.

Causality Behind Experimental Choices in Suzuki-Miyaura Coupling

The success of a Suzuki-Miyaura coupling involving electron-deficient boronic acids like this compound hinges on a careful balance of the catalytic cycle's key steps: oxidative addition, transmetalation, and reductive elimination.

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. Electron-rich and sterically hindered ligands, such as those of the biarylphosphine class (e.g., SPhos, XPhos), are often preferred. These ligands promote the formation of a monoligated palladium(0) species, which is highly active in the oxidative addition step with the aryl halide. Furthermore, their steric bulk can facilitate the reductive elimination step, which can be sluggish for electron-deficient systems.

  • Base Selection: The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species. The choice of base can influence the rate of transmetalation versus competitive side reactions like protodeboronation. For fluorinated boronic acids, which can be prone to protodeboronation, a judicious choice of base is essential. Inorganic bases such as K₃PO₄ and Cs₂CO₃ are often effective.

  • Solvent System: The solvent must be capable of dissolving both the organic and inorganic components of the reaction. Aprotic polar solvents like dioxane, THF, or toluene, often in combination with water, are commonly employed. The presence of water can facilitate the formation of the active boronate species.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow reagents Reagents: This compound Aryl/Heteroaryl Halide Pd Catalyst & Ligand Base setup Reaction Setup: Inert atmosphere (N₂ or Ar) Anhydrous solvent reagents->setup 1. Combine reaction Reaction: Heat to specified temperature Monitor by TLC or LC-MS setup->reaction 2. Initiate workup Workup: Aqueous quench Extraction with organic solvent reaction->workup 3. Quench & Extract purification Purification: Column chromatography workup->purification 4. Purify product Final Product: Characterization (NMR, MS) purification->product 5. Analyze

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Pd(OAc)₂

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • K₃PO₄ (potassium phosphate, tribasic)

  • Toluene

  • Water (degassed)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

  • Seal the vial with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Add K₃PO₄ (2.0 equiv.) to the vial.

  • Add a degassed mixture of toluene and water (e.g., 5:1 v/v) to the vial to achieve a suitable concentration (e.g., 0.1 M with respect to the aryl bromide).

  • Place the vial in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012~85-95
2-BromopyridinePd₂(dba)₃ / XPhosCs₂CO₃Dioxane11016~80-90
4-ChlorotoluenePd(OAc)₂ / RuPhosK₃PO₄t-BuOH/H₂O10018~75-85

Note: Yields are representative and can vary based on the specific substrate and reaction scale.

Chan-Lam Coupling: Forming Carbon-Heteroatom Bonds (C-N, C-O)

The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds, using copper catalysts. This reaction is often advantageous due to its typically milder reaction conditions compared to palladium-catalyzed methods.

Causality Behind Experimental Choices in Chan-Lam Coupling
  • Catalyst: Copper(II) salts, such as Cu(OAc)₂, are commonly used as catalysts.

  • Ligand: While some Chan-Lam couplings can proceed without a ligand, the addition of a nitrogen-based ligand like pyridine or a phenanthroline derivative can significantly enhance the reaction rate and yield.

  • Oxidant: The reaction is often run open to the air, with atmospheric oxygen serving as the terminal oxidant to regenerate the active copper(II) species.

  • Solvent: Dichloromethane (DCM) or methanol are frequently used as solvents.

Mechanistic Pathway of Chan-Lam Coupling

Chan_Lam_Mechanism CuII Cu(II) CuIII_intermediate [Ar-Cu(III)-Nu]-L CuII->CuIII_intermediate Transmetalation & Ligand Exchange ArBOH2 ArB(OH)₂ ArBOH2->CuIII_intermediate NuH R₂NH or ROH NuH->CuIII_intermediate Product Ar-Nu CuIII_intermediate->Product Reductive Elimination CuI Cu(I) Product->CuI CuI->CuII Oxidation (O₂)

Caption: A simplified catalytic cycle for the Chan-Lam cross-coupling reaction.

Protocol: Chan-Lam N-Arylation of an Aniline with this compound

Materials:

  • This compound

  • Aniline derivative (e.g., 4-methoxyaniline)

  • Cu(OAc)₂ (Copper(II) acetate)

  • Pyridine

  • Dichloromethane (DCM)

  • Molecular sieves (4 Å)

Procedure:

  • To a reaction vial, add the aniline derivative (1.0 equiv.), this compound (1.5 equiv.), and Cu(OAc)₂ (10 mol%).

  • Add activated 4 Å molecular sieves.

  • Add DCM as the solvent, followed by pyridine (2.0 equiv.).

  • Stir the reaction mixture at room temperature, open to the air.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Coupling PartnerCatalystLigand/AdditiveSolventTempTime (h)Yield (%)
4-MethoxyanilineCu(OAc)₂PyridineDCMRT24-48~70-85
PhenolCu(OAc)₂DMAPToluene80°C24~65-80
ImidazoleCuI1,10-PhenanthrolineDMF100°C12~75-90

Buchwald-Hartwig Amination: A Palladium-Catalyzed Approach to C-N Bond Formation

The Buchwald-Hartwig amination is a highly versatile and widely used method for the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines.

Causality Behind Experimental Choices in Buchwald-Hartwig Amination
  • Catalyst and Ligand: Similar to Suzuki-Miyaura coupling, the choice of a palladium precatalyst and a sterically hindered, electron-rich phosphine ligand is paramount. Ligands such as Josiphos or those from the Buchwald biarylphosphine family are often effective.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) and sodium tert-butoxide (NaOt-Bu) are commonly used.

Protocol: Buchwald-Hartwig Amination of a Heterocyclic Amine with an Aryl Bromide Bearing the (4-(Difluoromethoxy)-3,5-difluorophenyl) Moiety

While this compound itself is not the direct coupling partner in a traditional Buchwald-Hartwig amination, this section provides a protocol for a related transformation where a molecule already containing the desired moiety is coupled with an amine.

Materials:

  • 1-Bromo-4-(difluoromethoxy)-3,5-difluorobenzene (prepared via a suitable method)

  • Heterocyclic amine (e.g., morpholine)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Josiphos ligand (e.g., CyPF-tBu)

  • NaOt-Bu (Sodium tert-butoxide)

  • Toluene

Procedure:

  • In a glovebox, charge a reaction vial with Pd₂(dba)₃ (1.5 mol%), the Josiphos ligand (3.3 mol%), and NaOt-Bu (1.4 equiv.).

  • Add toluene, followed by the heterocyclic amine (1.2 equiv.) and the aryl bromide (1.0 equiv.).

  • Seal the vial and heat to the desired temperature (e.g., 100 °C).

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Conclusion and Future Outlook

This compound is a valuable and versatile building block for the synthesis of complex molecules in the pharmaceutical and materials science industries. Its successful application in cross-coupling reactions relies on a sound understanding of the underlying mechanistic principles and the careful selection of catalysts, ligands, and reaction conditions. The protocols outlined in this guide provide a solid foundation for researchers to effectively utilize this important reagent in their synthetic endeavors. As catalyst technology continues to evolve, we can anticipate the development of even more efficient and milder methods for the incorporation of the (4-(difluoromethoxy)-3,5-difluorophenyl) moiety, further expanding its utility in the creation of novel and impactful molecules.

References

  • MySkinRecipes. This compound. [Link]

Optimizing Palladium Catalysis for Suzuki-Miyaura Coupling of (4-(Difluoromethoxy)-3,5-difluorophenyl)boronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Highly Fluorinated Boronic Acids

The incorporation of fluorine-containing moieties into pharmacologically active molecules and advanced materials is a cornerstone of modern chemical synthesis. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, make fluorinated building blocks highly valuable. (4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid is a prime example of such a building block, offering a unique combination of electron-withdrawing groups that can significantly influence the properties of the target molecule.

However, the very features that make this boronic acid attractive also present significant challenges in its application, particularly in the widely used Suzuki-Miyaura cross-coupling reaction. Electron-deficient arylboronic acids, especially those with ortho-fluorine substituents, are highly susceptible to protodeboronation, a non-productive side reaction where the boronic acid group is cleaved and replaced by a hydrogen atom.[1][2] This process is often accelerated under the basic conditions required for the Suzuki-Miyaura catalytic cycle, leading to diminished yields and complex product mixtures.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and optimization of palladium catalysts for the successful Suzuki-Miyaura coupling of this compound. We will delve into the mechanistic rationale for catalyst selection, provide detailed, field-proven protocols, and offer troubleshooting guidance to overcome common hurdles.

The Critical Role of the Palladium Catalyst System

The success of a Suzuki-Miyaura reaction with a challenging substrate like this compound hinges on a catalytic system that favors the rate of the desired cross-coupling over the rate of protodeboronation. This is achieved by employing highly active palladium catalysts that can rapidly undergo the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Modern Palladium Precatalysts: The Key to Success

Traditional palladium sources, such as Pd(PPh₃)₄ or Pd(OAc)₂, often require high temperatures and long reaction times, conditions that promote the degradation of sensitive boronic acids. The advent of palladium precatalysts, particularly those developed by Buchwald and coworkers, has revolutionized the field. These air- and moisture-stable complexes feature bulky, electron-rich biarylphosphine ligands and are designed for the rapid, predictable in situ generation of the active monoligated Pd(0) species, L-Pd(0).[3]

The key advantages of using these advanced precatalysts include:

  • Rapid Catalyst Activation: They efficiently form the active Pd(0) species under mild conditions, often at room temperature, with weak bases.

  • Enhanced Catalytic Activity: The bulky and electron-donating nature of the ligands accelerates both the oxidative addition and reductive elimination steps.

  • Suppression of Side Reactions: By promoting a fast catalytic turnover, the desired coupling reaction outcompetes the protodeboronation of the boronic acid.[1]

For the coupling of polyfluorophenyl boronic acids, second, third, and fourth-generation Buchwald precatalysts bearing ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have demonstrated exceptional efficacy.

Mechanistic Considerations: A Tale of Two Rates

The core challenge in coupling this compound lies in the kinetics of the catalytic cycle relative to the kinetics of protodeboronation.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Side Reaction Pd(0)L Active Pd(0)L Species Oxidative_Addition Oxidative Addition (Ar-X) ArPd(II)XL Ar-Pd(II)-X(L) Oxidative_Addition->ArPd(II)XL k_oa Transmetalation Transmetalation (Ar'B(OH)₂) ArPd(II)XL->Transmetalation Boronic_Acid This compound ArPd(II)Ar'L Ar-Pd(II)-Ar'(L) Transmetalation->ArPd(II)Ar'L k_trans Reductive_Elimination Reductive Elimination ArPd(II)Ar'L->Reductive_Elimination Reductive_Elimination->Pd(0)L Product Ar-Ar' Reductive_Elimination->Product k_re Protodeboronation Protodeboronation (Base, H₂O) Boronic_Acid->Protodeboronation k_d Byproduct 1-(Difluoromethoxy)-2,4-difluorobenzene Protodeboronation->Byproduct

Figure 1: Competing pathways in the Suzuki-Miyaura coupling of electron-deficient boronic acids.

For a successful reaction, the rate of the catalytic cycle (driven by k_oa, k_trans, and k_re) must be significantly greater than the rate of protodeboronation (k_d). The use of highly active palladium precatalysts with bulky phosphine ligands ensures that the catalytic turnover is rapid, thus minimizing the residence time of the unreacted boronic acid in the basic reaction medium.

Recommended Catalyst Systems and Reaction Parameters

Based on literature precedents for analogous polyfluorinated boronic acids, the following catalyst systems are recommended as a starting point for the optimization of reactions with this compound.

Catalyst SystemLigandBaseSolvent SystemTemperature (°C)Typical TimeReference
Pd₂(dba)₃XPhosK₃PO₄Toluene/THF/H₂O9516-24 h[2]
G3-XPhos PrecatalystXPhosK₃PO₄ (aq)THFRoom Temp0.5-2 h[1][4]
G-COOH-Pd-10(Heterogeneous)K₂CO₃DMF/H₂O70-1103-48 h[5]
Pd(OAc)₂PCy₃K₂HPO₄·3H₂OMeOH90Not Specified[6]

Note: The choice of base is critical. While stronger bases can accelerate transmetalation, they can also increase the rate of protodeboronation. For this reason, moderately strong bases like K₃PO₄ and K₂CO₃ are often preferred.[2][5] In some cases, anhydrous conditions with fluoride sources like CsF have been shown to be effective for highly sensitive boronic acids.

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide using a modern palladium precatalyst.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • XPhos Pd G3 (or a similar second or third-generation Buchwald precatalyst) (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄), 0.5 M aqueous solution (4 mL)

  • Anhydrous, degassed tetrahydrofuran (THF) (2 mL)

  • Inert atmosphere (Argon or Nitrogen)

  • Schlenk tube or microwave vial

  • Standard laboratory glassware and purification supplies (silica gel, solvents, etc.)

Workflow Diagram:

Protocol_Workflow start Start reagents 1. Charge Schlenk tube with solids: - Aryl bromide - Boronic acid - Pd Precatalyst start->reagents inert 2. Evacuate and backfill with inert gas (3x) reagents->inert solvents 3. Add degassed solvents: - THF - Aqueous K₃PO₄ inert->solvents reaction 4. Stir vigorously at room temperature solvents->reaction monitor 5. Monitor reaction progress (TLC, GC-MS) reaction->monitor workup 6. Aqueous workup: - Dilute with EtOAc and H₂O - Separate layers - Extract aqueous layer monitor->workup purify 7. Dry, concentrate, and purify by column chromatography workup->purify product Final Product purify->product

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube or microwave vial, add the aryl bromide (1.0 mmol), this compound (1.5 mmol), and the palladium precatalyst (2 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed THF (2 mL) followed by the degassed 0.5 M aqueous K₃PO₄ solution (4 mL) via syringe.

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). For this highly active catalyst system, the reaction is often complete within 30 minutes to 2 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction- Protodeboronation of the boronic acid- Inactive catalyst- Increase reaction time or temperature moderately.- Switch to a more active precatalyst (e.g., a newer generation Buchwald catalyst).- Consider anhydrous conditions with a fluoride base (e.g., CsF).- Ensure all reagents and solvents are of high purity and appropriately degassed.
Formation of Homocoupled Byproduct - Oxidative homocoupling of the boronic acid- Ensure the reaction is performed under a strict inert atmosphere.- Thoroughly degas all solvents.
Inconsistent Results - Variable catalyst activity- Moisture or oxygen contamination- Use a well-defined, air- and moisture-stable precatalyst.- Employ rigorous inert atmosphere techniques (glovebox or Schlenk line).

Conclusion

The Suzuki-Miyaura coupling of this compound, while challenging, is readily achievable with the appropriate selection of a modern, highly active palladium catalyst system. The use of Buchwald precatalysts with bulky, electron-rich phosphine ligands is paramount to success, as they promote rapid catalytic turnover that outpaces the detrimental protodeboronation of this electron-deficient substrate. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers can confidently and efficiently incorporate this valuable fluorinated building block into a wide array of molecules for applications in drug discovery and materials science.

References

  • Buchwald, S. L., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Lei, X., Gao, L., Ding, Q., & Wu, J. (2011). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. ResearchGate. Retrieved from [Link]

  • Huber, S. M., & Bulfield, D. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(24), 13188–13203. [Link]

  • González-Arellano, C., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 383. [Link]

  • Hu, J., et al. (2014). Palladium-catalyzed difluoroalkylation of aryl boronic acids: a new method for the synthesis of aryldifluoromethylated phosphonates and carboxylic acid derivatives. Angewandte Chemie International Edition, 53(6), 1669-1673. [Link]

  • Panda, S., et al. (2024). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. RSC Advances, 14, 21269. [Link]

  • Panda, S., et al. (2024). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. National Institutes of Health. Retrieved from [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. PubMed. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Nolan, S. P., et al. (2018). Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters. Organic Letters, 20(8), 2296–2300. [Link]

  • Shen, Z., et al. (2021). Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Organic Chemistry Frontiers, 8, 4865-4870. [Link]

  • Hartwig, J. F., et al. (2022). Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. Angewandte Chemie International Edition, 61(41), e202208204. [Link]

  • Thomas, D. S., et al. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 254-272. [Link]

  • Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915-4917. [Link]

  • Gribble, G. W., et al. (2012). Exclusive 5-exo-dig Hydroarylation of o-Alkynyl Biaryls Proceeding via C–H Activation Pathway. Organic Letters, 14(15), 3932–3935. [Link]

Sources

Application Notes and Protocols: The Transformative Role of Fluorinated Phenylboronic Acids in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Tale of Two Moieties

In the landscape of advanced materials, progress is often driven by the synergistic combination of distinct chemical functionalities. Fluorinated phenylboronic acids represent a quintessential example of this principle, merging the unique attributes of organofluorine chemistry with the versatile reactivity of boronic acids. This union creates a class of molecular building blocks with unparalleled potential for crafting materials with precisely engineered properties.

The boronic acid group, -B(OH)₂, is renowned for its ability to form reversible covalent bonds with 1,2- and 1,3-diols, a fundamental interaction exploited in sensors, self-healing materials, and biomedical applications.[1][2] It also serves as a critical partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the construction of complex organic frameworks.[3]

The introduction of fluorine atoms onto the phenyl ring dramatically modulates the core properties of the boronic acid. Fluorine's intense electronegativity exerts a powerful electron-withdrawing effect, which significantly increases the Lewis acidity of the boron center.[4][5] This enhanced acidity is not a subtle tweak; it fundamentally alters the compound's reactivity and interactions, making it a more potent receptor for diols and other Lewis bases like fluoride ions.[2][5] Furthermore, fluorination imparts desirable material properties such as heightened thermal stability, chemical resistance, low surface energy, and unique electronic characteristics crucial for next-generation electronics.[6][7]

This guide delves into the key applications of these remarkable compounds in materials science, providing not only an understanding of the principles at play but also actionable protocols for their implementation in a research setting.

Application Area 1: Advanced Organic Electronics

The performance of organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), is intrinsically linked to the electronic properties of their constituent semiconductor materials. The ability to fine-tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels is paramount for efficient charge injection, transport, and device longevity.

The Causality Behind Fluorination:

Strategically placing fluorine atoms on the phenylboronic acid building blocks incorporated into conjugated polymers or small molecules is a powerful method for energy-level engineering. The strong electron-withdrawing nature of fluorine stabilizes both the HOMO and LUMO levels, effectively lowering their energy.[8] This has several critical benefits:

  • Improved Device Stability: Lower HOMO levels make the material more resistant to oxidative degradation, a common failure mechanism in organic electronics.

  • Enhanced Charge Carrier Mobility: Fluorination can influence the solid-state packing of organic semiconductors, often promoting more ordered structures that facilitate efficient charge transport.[7]

  • Optimized Device Energetics: Lowering the LUMO level can improve electron injection from the cathode in OLEDs and increase the open-circuit voltage in OPVs.[8]

Fluorinated phenylboronic acids are thus indispensable precursors for creating high-performance organic semiconductors via Suzuki-Miyaura coupling, allowing for the precise introduction of a trifluorophenyl group or other fluorinated moieties into a conjugated system.[8]

Data Summary: Impact of Fluorination on Phenylboronic Acid Acidity

The increased Lewis acidity due to fluorine substitution is a quantifiable property, typically measured by the pKₐ value. A lower pKₐ indicates a stronger acid.

CompoundSubstitution PatternpKₐRationale for Acidity Change
Phenylboronic AcidUnsubstituted8.86Baseline acidity.[5]
4-Fluorophenylboronic acidpara8.77The inductive electron-withdrawing effect is partially offset by the resonance (mesomeric) donating effect of the fluorine lone pairs, resulting in only a minor increase in acidity.[5]
3-Fluorophenylboronic acidmeta~8.2 (est.)The resonance effect is much weaker at the meta position, so the strong inductive effect dominates, leading to a significant increase in acidity.[5]
2-Fluorophenylboronic acidortho~7.6 (est.)The inductive effect is strong, and acidity is further enhanced by the potential formation of an intramolecular hydrogen bond between the hydroxyl proton and the ortho-fluorine, stabilizing the boronate anion.[5]
2,3,4,6-Tetrafluorophenylboronic acidPolysubstituted6.17The cumulative inductive effect of multiple fluorine atoms dramatically increases the Lewis acidity of the boron center.[5]
Protocol 1: Synthesis of a Fluorinated Conjugated Polymer via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for synthesizing a simple conjugated polymer incorporating a fluorinated phenylboronic acid, suitable for preliminary evaluation in organic electronic applications.

Workflow Diagram:

Suzuki_Coupling_Workflow reagents 1. Combine Reactants - Dibromo-monomer - Fluorinated Phenylboronic Acid Ester - Pd Catalyst & Ligand - Base (e.g., K2CO3) - Solvent (e.g., Toluene/H2O) reaction 2. Reaction - Degas with Argon - Heat (e.g., 90-100°C) - Stir for 24-48h reagents->reaction Inert Atmosphere workup 3. Work-up - Cool to RT - Separate organic layer - Wash with water reaction->workup precipitation 4. Purification - Concentrate solvent - Precipitate polymer in Methanol - Filter and collect solid workup->precipitation characterization 5. Characterization - GPC (Mn, PDI) - NMR (Structure) - UV-Vis (Optical Properties) precipitation->characterization

Caption: Workflow for Suzuki-Miyaura polymerization.

Materials:

  • A dibrominated aromatic monomer (e.g., 2,5-dibromothiophene)

  • 3,4,5-Trifluorophenylboronic acid pinacol ester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Methanol

  • Argon gas supply

  • Standard reflux glassware

Procedure:

  • Reactant Setup: In a Schlenk flask, combine the dibrominated monomer (1.0 eq), 3,4,5-trifluorophenylboronic acid pinacol ester (1.05 eq), and potassium carbonate (4.0 eq).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.02 eq), to the flask.

  • Solvent Addition: Add a 4:1 mixture of toluene and water to the flask to achieve a monomer concentration of approximately 0.1 M.

  • Degassing (Critical Step): Seal the flask and thoroughly degas the mixture by bubbling argon through the solution for 30 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to 95°C under a positive pressure of argon and stir vigorously for 24-48 hours. The progress of the polymerization can be monitored by techniques like GPC or by observing the increase in viscosity.

  • Work-up: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with deionized water (3 times) and brine (1 time).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Precipitation: Slowly add the concentrated polymer solution to a beaker of vigorously stirring methanol. The polymer should precipitate as a solid.

  • Collection: Collect the polymer by vacuum filtration, wash thoroughly with methanol to remove any remaining monomers and catalyst residues, and dry under vacuum.

  • Characterization: Analyze the final polymer's molecular weight and polydispersity (PDI) by Gel Permeation Chromatography (GPC), confirm its structure by ¹H and ¹⁹F NMR, and determine its optical properties (absorption/emission spectra) using UV-Vis and fluorescence spectroscopy.

Application Area 2: High-Performance Chemical and Biological Sensors

The ability of boronic acids to reversibly bind with diols makes them exceptional recognition motifs for developing sensors for carbohydrates and other biologically important molecules.[9] They are also known to interact strongly with fluoride ions.[9][10]

The Causality Behind Fluorination:

The binding event between a boronic acid and a diol involves the conversion of the neutral, sp²-hybridized boron to an anionic, sp³-hybridized boronate ester. The stability of this anionic complex, and thus the sensitivity of the sensor, is directly related to the Lewis acidity of the boron atom.

By introducing electron-withdrawing fluorine atoms, the boron center becomes more electron-deficient and thus a stronger Lewis acid.[5] This increased acidity shifts the equilibrium towards the formation of the boronate ester complex, leading to:

  • Higher Binding Affinity: The sensor can detect lower concentrations of the target analyte.

  • Lower Operating pH: Unmodified phenylboronic acids often require basic conditions (pH > 8) for efficient diol binding. The increased acidity of fluorinated analogues allows for effective binding at or near physiological pH (7.4), which is critical for biological applications.[2]

  • Enhanced Fluoride Sensing: The stronger Lewis acidity leads to a much stronger interaction with the fluoride anion, enabling the detection of fluoride at environmentally significant levels.[10][11]

This principle is often coupled with a fluorophore in a design known as a Photoinduced Electron Transfer (PET) sensor.

Mechanism Diagram: PET-Based Fluorescent Sensor

PET_Sensor_Mechanism cluster_off Analyte Absent ('OFF' State) cluster_on Analyte Present ('ON' State) F_off Fluorophore (Excited State) Q_off Quencher (FPBA) F_off->Q_off PET no_light_out_off No/Weak Fluorescence Q_on FPBA-Analyte Complex Q_off->Q_on + Analyte (e.g., F⁻, Diol) light_in_off Excitation Light light_in_off->F_off F_on Fluorophore (Excited State) light_out_on Strong Fluorescence F_on->light_out_on light_in_on Excitation Light light_in_on->F_on

Caption: Mechanism of a 'turn-on' PET fluorescent sensor.

Protocol 2: Fabrication and Testing of a Fluoride Sensor Ensemble

This protocol describes a simple fluorescence-based sensing system for aqueous fluoride, adapted from principles demonstrated in the literature.[10] It relies on the fluoride-triggered aggregation of a pyrene-functionalized fluorinated boronic acid and a catechol derivative, leading to a change in fluorescence.

Materials:

  • 1-Pyreneboronic acid (or a suitable fluorinated pyreneboronic acid for enhanced sensitivity)

  • Pyrocatechol (catechol)

  • Sodium fluoride (NaF) standard solutions

  • Buffer solution (e.g., pH 5.0 acetate buffer)

  • Deionized water

  • Fluorometer and cuvettes

Procedure:

  • Stock Solution Preparation:

    • Prepare a 1.0 mM stock solution of the pyreneboronic acid in a suitable organic solvent like DMSO.

    • Prepare a 10.0 mM stock solution of catechol in deionized water.

    • Prepare a 100 mM stock solution of NaF in deionized water, and from this, prepare a series of dilutions for the calibration curve (e.g., 10 mM, 1 mM, 100 µM, etc.).

  • Sensing Ensemble Preparation:

    • In a series of test tubes or vials, prepare the sensing solution. For a final volume of 3 mL in a cuvette, add the appropriate volume of buffer solution.

    • Add the pyreneboronic acid stock solution to achieve a final concentration of ~10 µM.

    • Add the catechol stock solution to achieve a final concentration of ~100 µM. The catechol enhances the Lewis acidity of the boronic acid.[10]

  • Fluoride Titration:

    • To each tube, add a different, known volume of a NaF standard solution to create a range of final fluoride concentrations (e.g., 0 ppm, 1 ppm, 5 ppm, 10 ppm, etc.).

    • Vortex each tube and allow them to equilibrate for 5-10 minutes.

  • Fluorescence Measurement:

    • Set the fluorometer to the excitation wavelength for pyrene (typically ~340 nm).

    • Measure the emission spectrum for each sample from ~350 nm to 550 nm.

    • Data Analysis: Note the intensity of the pyrene monomer emission (~375-395 nm) and the broad excimer emission (~470 nm). Binding of fluoride triggers aggregation, which should cause a decrease in monomer emission and an increase in the excimer emission.[10]

  • Calibration Curve: Plot the ratio of the excimer to monomer fluorescence intensity (Iₑ/Iₘ) against the fluoride concentration. This curve can then be used to determine the concentration of fluoride in unknown samples.

Application Area 3: Smart Polymers and Self-Healing Materials

The concept of materials that can autonomously repair damage is a major goal in polymer science. The dynamic, reversible nature of boronic ester bonds provides an ideal chemical handle for creating such "smart" materials.[2][12]

The Causality Behind Dynamic Covalent Bonds:

A self-healing network is typically formed by cross-linking polymer chains with reversible bonds. When the material is damaged (e.g., cut), these bonds can break. The polymer chains retain their mobility, and when the damaged surfaces are brought back into contact, the reversible bonds can reform across the interface, healing the material.

Boronic esters, formed between a boronic acid and a diol, are excellent candidates for these dynamic cross-links. The rate of their formation and dissociation can be tuned by several factors, including pH, temperature, and the presence of water.

Fluorination of the phenylboronic acid component provides an additional, powerful tuning parameter. By increasing the Lewis acidity of the boron, fluorination can:

  • Alter Exchange Dynamics: The kinetics of the boronic ester exchange can be modified, influencing the speed of the self-healing process.[13]

  • Improve Hydrolytic Stability: While seemingly counterintuitive, combining the boronic ester with other intramolecular interactions (like B-N coordination) can lead to linkages that are both dynamic and stable against hydrolysis, a major challenge for boronic ester-based materials.[12]

  • Tune Mechanical Properties: The strength of the boronic ester interaction influences the cross-link density and, consequently, the mechanical properties (e.g., modulus, toughness) of the bulk material. Fluorination allows for fine-tuning of these properties.[13]

Conceptual Diagram: Self-Healing Network

Caption: Reversible boronic ester cross-links enabling self-healing.

Protocol 3: Synthesis of a Self-Healing Hydrogel

This protocol describes the preparation of a simple self-healing hydrogel based on the dynamic covalent cross-linking of a diol-containing polymer (Polyvinyl alcohol) with a fluorinated phenylboronic acid.

Materials:

  • Poly(vinyl alcohol) (PVA), high molecular weight, >99% hydrolyzed

  • 4-(Trifluoromethyl)phenylboronic acid[6]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • Small vials or molds

Procedure:

  • PVA Solution Preparation: Prepare a 10% (w/v) solution of PVA in deionized water. This requires heating to ~90°C with stirring until the PVA is fully dissolved. Allow the solution to cool to room temperature. The resulting solution will be viscous.

  • Boronic Acid Solution: Prepare a 1 M stock solution of 4-(trifluoromethyl)phenylboronic acid in a minimal amount of DMSO, then dilute with pH 7.4 PBS buffer to the final desired concentration (e.g., 50 mM). The fluorinated boronic acid is chosen for its enhanced acidity, which promotes cross-linking at physiological pH.

  • Hydrogel Formation:

    • In a small vial, place a defined volume of the 10% PVA solution (e.g., 1.0 mL).

    • Add the fluorinated phenylboronic acid solution. The ratio of boronic acid to PVA hydroxyl groups will determine the cross-link density and thus the stiffness of the gel. A good starting point is a 1:20 molar ratio of boronic acid to PVA monomer units.

    • Vigorously mix the two solutions (e.g., by vortexing or with a spatula) for 30-60 seconds. Gelation should occur rapidly, often within minutes.

  • Self-Healing Demonstration:

    • Allow the gel to fully set in its mold for 1 hour.

    • Carefully remove the hydrogel and cut it in half with a scalpel.

    • Gently press the two cut surfaces together and let them remain in contact. A drop of PBS buffer can be added to the interface to aid mobility.

    • Observe the healing process over time. Depending on the formulation, significant healing can be observed within a few hours at room temperature. The healed gel should be able to be stretched or handled without breaking at the original cut site.

  • Analysis (Optional): The mechanical properties of the hydrogel before and after healing can be quantified using rheology or tensile testing to provide a quantitative measure of healing efficiency.

Conclusion and Future Outlook

Fluorinated phenylboronic acids are far more than a niche subclass of reagents; they are powerful enablers of material innovation. The strategic incorporation of fluorine provides a critical lever to tune Lewis acidity, electronic structure, and bulk material properties with a level of precision that is difficult to achieve otherwise. From enhancing the efficiency and stability of organic electronics to enabling sensors that operate at physiological pH and creating robust, self-healing polymers, their impact is already significant.

Future research will likely focus on developing more sophisticated fluorination patterns to achieve even finer control over material properties. The integration of these building blocks into complex architectures like covalent organic frameworks (COFs)[5] and advanced polymer systems will continue to push the boundaries of what is possible in materials science, leading to smarter, more resilient, and higher-performing materials for a vast array of applications.

References

Application Notes & Protocols: Scale-Up Synthesis of (4-(Difluoromethoxy)-3,5-difluorophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the scale-up synthesis of (4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid, a critical building block in contemporary medicinal chemistry and materials science.[1] The difluoromethoxy and difluoro-substituted phenyl motif is increasingly incorporated into pharmaceutical candidates to enhance metabolic stability and binding affinity.[1] This guide moves beyond a simple recitation of steps, offering a detailed exploration of the underlying chemical principles, safety protocols, process analytical technology (PAT) integration, and chemical engineering considerations essential for a successful and safe scale-up. The protocols provided herein are designed to be self-validating, with an emphasis on robust process control and impurity mitigation.

Introduction: The Significance of Fluorinated Phenylboronic Acids

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design. The difluoromethoxy group, in particular, offers a unique combination of electronic properties and metabolic resistance. This compound serves as a versatile precursor in Suzuki-Miyaura cross-coupling reactions, enabling the facile introduction of this highly desirable moiety into a wide array of complex molecules.[1] The successful and efficient synthesis of this boronic acid at scale is therefore a critical step in many drug development pipelines.

This guide will focus on a robust and scalable synthetic route, predicated on the lithiation of a suitable aromatic precursor followed by boration. We will delve into the critical parameters of this cryogenic and highly exothermic process, providing actionable insights for researchers and process chemists.

Recommended Synthetic Pathway

The most viable and scalable route to this compound involves a two-step sequence starting from 1-bromo-4-(difluoromethoxy)-3,5-difluorobenzene. This precursor can be synthesized from commercially available starting materials. The overall synthetic scheme is presented below.

Synthesis_Pathway A 1-bromo-4-(difluoromethoxy)-3,5-difluorobenzene B Organolithium Intermediate A->B n-BuLi, THF, -78 °C C This compound B->C 1. B(O-iPr)3 2. Aqueous Workup D Triisopropyl borate

Caption: Proposed synthetic route to the target boronic acid.

Synthesis of the Starting Material: 1-bromo-4-(difluoromethoxy)-3,5-difluorobenzene

While this guide focuses on the borylation step, a brief outline for the synthesis of the brominated precursor is provided for completeness. A common method involves the difluoromethylation of the corresponding phenol. Fluoroform (CHF3) can be used as an inexpensive and readily available source of difluorocarbene.[2]

Process Chemistry and Mechanistic Considerations

The core of this synthesis is the lithium-halogen exchange reaction, a powerful tool for the formation of functionalized organolithium species. This is followed by electrophilic trapping with a borate ester.

  • Lithiation: The reaction of 1-bromo-4-(difluoromethoxy)-3,5-difluorobenzene with n-butyllithium at cryogenic temperatures (-78 °C) facilitates a rapid and efficient bromine-lithium exchange. The low temperature is critical to suppress side reactions and ensure the stability of the highly reactive organolithium intermediate.

  • Boration: The in-situ generated organolithium species acts as a potent nucleophile, attacking the electrophilic boron atom of triisopropyl borate. This forms a boronate complex.

  • Hydrolysis: Subsequent aqueous workup under acidic conditions hydrolyzes the boronate ester to the desired boronic acid.

Scale-Up Considerations: From Bench to Kilogram Scale

Transitioning this synthesis from a laboratory setting to a pilot or production scale introduces significant challenges related to safety, heat and mass transfer, and process control.

Safety First: Handling Organolithium Reagents at Scale

n-Butyllithium is a pyrophoric reagent that can ignite spontaneously on contact with air and reacts violently with water. Strict adherence to safety protocols is paramount.

  • Personal Protective Equipment (PPE): Flame-retardant lab coats, safety glasses with side shields, and appropriate gloves are mandatory.

  • Inert Atmosphere: All operations involving n-butyllithium must be conducted under a dry, inert atmosphere (nitrogen or argon).

  • Quenching: Unused n-butyllithium and reaction residues must be quenched carefully. A recommended procedure involves slow addition to a stirred, cooled solution of isopropanol in an inert solvent like heptane. For large quantities, more specialized quenching protocols may be necessary and should be developed in consultation with safety professionals.[3]

Hazard Mitigation Strategy
Pyrophoricity of n-BuLiStrict inert atmosphere techniques; use of appropriate PPE.
Highly Exothermic ReactionsSlow addition rates; efficient cooling; real-time temperature monitoring.
Cryogenic TemperaturesUse of appropriate heat transfer fluids and insulated reactors.
Flammable SolventsProper grounding and bonding of equipment to prevent static discharge.

Table 1: Key Safety Considerations and Mitigation Strategies.

Chemical Engineering Principles in Practice

Heat Transfer: The lithiation and quenching steps are highly exothermic. Effective heat removal is critical to prevent thermal runaway.

  • Reactor Design: Jacketed glass reactors are suitable for smaller scales, while stainless steel or glass-lined steel reactors are preferred for larger scales due to their superior heat transfer characteristics.

  • Heat Transfer Fluids: For cryogenic operations, specialized heat transfer fluids are necessary.[4][5][6]

  • Scaling Effects: As the reactor volume increases, the surface area-to-volume ratio decreases, making heat removal less efficient.[7] This must be compensated for by a more efficient cooling system and potentially slower addition rates.

Mass Transfer: Efficient mixing is crucial to ensure uniform temperature distribution and rapid reaction kinetics.

  • Agitation: The choice of agitator (e.g., pitched-blade turbine, retreat curve impeller) and its speed will significantly impact mixing efficiency.

  • Baffles: In larger reactors, baffles are essential to prevent vortex formation and promote turbulence, leading to better mixing.

Scale_Up_Considerations cluster_0 Chemical Engineering cluster_1 Process Safety cluster_2 Process Analytical Technology (PAT) Heat_Transfer Heat Transfer Scale_Up Successful Scale-Up Heat_Transfer->Scale_Up Mass_Transfer Mass Transfer Mass_Transfer->Scale_Up Reagent_Handling Reagent Handling Reagent_Handling->Scale_Up Quenching Quenching Quenching->Scale_Up Reaction_Monitoring Reaction Monitoring Reaction_Monitoring->Scale_Up Endpoint_Detection Endpoint Detection Endpoint_Detection->Scale_Up

Caption: Interconnected considerations for successful scale-up.

Process Analytical Technology (PAT) for Enhanced Control

Implementing PAT can provide real-time insights into the reaction, enabling tighter control and improving safety and reproducibility.

  • In-situ FTIR Spectroscopy: An attenuated total reflectance (ATR) FTIR probe inserted directly into the reactor can monitor the concentration of reactants and intermediates in real-time.[8][9] This is particularly valuable for tracking the consumption of the starting bromide and the formation of the organolithium species, providing a clear indication of reaction progress and endpoint.

  • Online HPLC: A small, automated stream from the reactor can be diverted to an online HPLC system for near real-time analysis of the reaction mixture. This can provide more detailed information on product formation and impurity profiles.[10][11][12][13][14]

PAT Tool Parameter Monitored Benefit
In-situ FTIRConsumption of starting material, formation of intermediates.Real-time reaction kinetics, endpoint determination.[15]
Online HPLCProduct and impurity concentrations.Yield optimization, impurity profiling.[10][11][12][13][14]
Temperature ProbeReaction temperature.Prevention of thermal runaway, ensuring optimal reaction conditions.

Table 2: Application of PAT in the Synthesis.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a well-equipped laboratory or pilot plant setting. All necessary safety precautions must be taken.

Protocol 1: Kilogram-Scale Synthesis of this compound

Equipment:

  • 100 L glass-lined steel reactor equipped with a retreat curve impeller, baffles, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel.

  • Cryostat capable of maintaining -78 °C.

  • In-situ FTIR probe (optional but recommended).

Reagents:

  • 1-bromo-4-(difluoromethoxy)-3,5-difluorobenzene (5.00 kg, 18.7 mol)

  • n-Butyllithium (2.5 M in hexanes, 7.85 L, 19.6 mol, 1.05 equiv)

  • Triisopropyl borate (5.28 kg, 28.1 mol, 1.5 equiv)

  • Anhydrous tetrahydrofuran (THF) (50 L)

  • 2 M Hydrochloric acid (20 L)

  • Heptane (30 L)

  • Saturated sodium chloride solution (20 L)

Procedure:

  • Reactor Preparation: The reactor is thoroughly dried and purged with nitrogen.

  • Charging of Starting Material: Anhydrous THF (40 L) and 1-bromo-4-(difluoromethoxy)-3,5-difluorobenzene (5.00 kg) are charged to the reactor.

  • Cooling: The reactor contents are cooled to -78 °C with vigorous stirring.

  • Lithiation: n-Butyllithium is added dropwise via the dropping funnel over a period of 2-3 hours, maintaining the internal temperature below -70 °C. The reaction progress can be monitored by in-situ FTIR for the disappearance of the starting material's characteristic peaks.

  • Boration: A solution of triisopropyl borate in anhydrous THF (10 L) is added dropwise over 1-2 hours, again maintaining the temperature below -70 °C.

  • Warming: The reaction mixture is allowed to slowly warm to -20 °C over 2-3 hours.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of 2 M hydrochloric acid, keeping the internal temperature below 0 °C.

  • Workup: The mixture is warmed to room temperature, and the layers are separated. The aqueous layer is extracted with heptane (2 x 15 L). The combined organic layers are washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.

Protocol 2: Purification by Crystallization

Solvent System: A mixed solvent system of heptane and ethyl acetate is often effective for the crystallization of fluorinated phenylboronic acids. The optimal ratio should be determined on a small scale.

Procedure:

  • Dissolution: The crude boronic acid is dissolved in a minimal amount of hot ethyl acetate.

  • Crystallization: Heptane is slowly added until the solution becomes turbid. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath.

  • Isolation: The resulting crystals are collected by filtration, washed with cold heptane, and dried under vacuum to yield pure this compound.

Conclusion

The scale-up synthesis of this compound is a challenging yet manageable process. A thorough understanding of the reaction mechanism, stringent adherence to safety protocols, and the implementation of modern process control strategies are the keys to a successful outcome. This guide provides a comprehensive framework for researchers and drug development professionals to confidently approach the kilogram-scale production of this valuable synthetic intermediate.

References

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  • Duval, F. L., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.
  • Relatherm. (n.d.). RELATHERM ULT Ultra-Low Temperature Heat Transfer Fluid. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. Retrieved from [Link]

  • Hydratech. (n.d.). Heat Transfer Fluid for Cryogenic Energy Storage. Retrieved from [Link]

  • Bailey, P. D., et al. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54688.
  • Organic Syntheses. (n.d.). Caution! tert-Butylithium is extremely pyrophoric.... Retrieved from [Link]

  • ResearchGate. (2015). How can I quench large quantity of n-Buli?. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Development and Scale-up of Cryogenic Lithiation in Continuous Flow Reactors. Retrieved from [Link]

  • Duval, F. L., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.
  • Wageningen University & Research. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Retrieved from [Link]

  • PubMed. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Retrieved from [Link]

  • Lange, J., et al. (2018). Challenges in transfer of gas-liquid reactions from batch to continuous operation. Chemical Engineering Journal, 343, 631-641.
  • Röder, T., et al. (2019). In Situ Reaction Monitoring of Unstable Lithiated Intermediates through Inline FTIR Spectroscopy. Chemie Ingenieur Technik, 91(9), 1276-1283.
  • ResearchGate. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). SCALE-UP OF MASS TRANSFER-LIMITED REACTIONS. Retrieved from [Link]

  • Scargiali, F., et al. (2019). Scale-up and viscosity effects on gas-liquid mass transfer rates in unbaffled stirred tanks. Chemical Engineering Research and Design, 147, 334-343.
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  • Pitre, S. P., et al. (2018). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Accounts of Chemical Research, 51(7), 1616-1628.
  • Prakash, G. K. S., et al. (2004). Use of fluoroform as a source of difluorocarbene in the synthesis of difluoromethoxy- and difluorothiomethoxyarenes. The Journal of Organic Chemistry, 69(15), 5104-5107.
  • Stilinova, V., et al. (2023). The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions. Molecules, 28(6), 2539.
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  • Monsalve-Bravo, G. M., & Hernandez-Vargas, E. A. (2018). Scale-up of continuous reactors. CT&F - Ciencia, Tecnología y Futuro, 7(2), 69-80.
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Application Notes & Protocols: Palladium-Catalyzed C-N Cross-Coupling with (4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Significance and Synthetic Challenge

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, a motif central to pharmaceuticals, agrochemicals, and materials science.[1][2] This palladium-catalyzed cross-coupling provides a powerful tool for forging carbon-nitrogen (C-N) bonds, overcoming the limitations of traditional methods like nucleophilic aromatic substitution.[3] This guide focuses on a specific, advanced application: the C-N coupling of amines with (4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid .

The target aryl moiety is of high interest in modern drug discovery. The difluoromethoxy (-OCF₂H) group and the flanking fluorine atoms significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity.[4][5] However, the very features that make this group attractive also present considerable synthetic challenges. The strong electron-withdrawing nature of the fluorine substituents deactivates the aryl ring and makes the boronic acid susceptible to undesired side reactions, most notably protodeboronation.[6][7]

This document provides a comprehensive guide for researchers to successfully navigate the complexities of this transformation. We will dissect the reaction mechanism, provide a rationale for catalyst and reagent selection, offer detailed experimental protocols, and present a guide for troubleshooting common issues.

Mechanistic Considerations and Key Challenges

The palladium-catalyzed amination using a boronic acid, a variant related to the Suzuki-Miyaura coupling, proceeds through a catalytic cycle distinct from the classic Buchwald-Hartwig reaction that uses aryl halides. The generally accepted pathway involves the formation of a palladium-amide complex which then undergoes transmetalation with the arylboronic acid.

Catalytic_Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Amine Coordination & Deprotonation) Pd0->OxAdd R₂NH, Base (-Base-H⁺, -X⁻) Transmetalation Transmetalation OxAdd->Transmetalation Ar-B(OH)₂ (-B(OH)₂X) RedElim Reductive Elimination Transmetalation->RedElim Isomerization RedElim->Pd0 Product (Ar-NR₂) center BoronicAcid This compound Protodeboronation Protodeboronation (Side Reaction) BoronicAcid->Protodeboronation H⁺ (e.g., H₂O) Base

Figure 1: Proposed catalytic cycle for the Pd-catalyzed amination with an arylboronic acid.

Core Challenges:

  • Protodeboronation: This is the most significant side reaction. The electron-deficient nature of the aryl ring enhances the lability of the C-B bond, making it susceptible to cleavage by a proton source, a process often accelerated by the base required for the main reaction.[6][7][8] This leads to the formation of 1-(difluoromethoxy)-2,4-difluorobenzene, consuming the starting material and reducing yield. Careful selection of a non-protic, anhydrous solvent and a suitable base is critical to mitigate this pathway.[8][9]

  • Catalyst Activity and Stability: The formation of the active L-Pd(0) species from a Pd(II) precursor is a crucial initiation step.[10][11] Once formed, the catalyst must navigate the cycle efficiently. Bulky, electron-rich phosphine ligands are essential to stabilize the palladium center, promote the rate-limiting reductive elimination step, and prevent catalyst deactivation.[3][12]

  • Reaction Rate: Electron-deficient aryl groups can slow the rate of key steps in the catalytic cycle. Optimization of the ligand, base, and temperature is often required to achieve a reasonable reaction time and high conversion.

Protocol Development and Optimization

The success of this coupling hinges on the judicious selection of four key components: the palladium source, ligand, base, and solvent.

  • Palladium Source: While simple salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern pre-catalysts are highly recommended. These are air-stable Pd(II) complexes that incorporate the phosphine ligand and are designed to generate the active Pd(0) catalyst reliably and rapidly upon exposure to the base in the reaction mixture. This avoids inconsistencies related to the in situ reduction of Pd(II) sources.

  • Ligand Selection: This is arguably the most critical parameter. For challenging couplings involving electron-deficient partners, bulky, electron-rich dialkylbiaryl phosphine ligands are the state-of-the-art.[3][13] These ligands promote the crucial reductive elimination step and sterically favor the formation of the monoligated palladium species necessary for a rapid catalytic cycle.[14]

    • RuPhos (and RuPhos-Pd-G3/G4): Often the first choice for C-N couplings involving challenging, electron-deficient, or heterocyclic partners. Its steric and electronic properties are well-suited for this type of transformation.[12][15]

    • BrettPhos (and BrettPhos-Pd-G3): Particularly effective for coupling primary amines and can offer excellent selectivity for mono-arylation.[11][12][15]

    • XPhos (and XPhos-Pd-G3): A highly general and robust ligand, often effective where others fail, particularly with sterically hindered substrates.[16]

  • Base Selection: A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine and subsequent steps. However, an overly strong or protic base can exacerbate protodeboronation.

    • Potassium Phosphate (K₃PO₄): A moderately strong base that is often an excellent choice for minimizing protodeboronation of sensitive boronic acids.

    • Sodium tert-butoxide (NaOtBu): A very strong base that can lead to faster reaction rates but carries a higher risk of protodeboronation. It should be used with rigorously dried solvents and reagents.

    • Cesium Carbonate (Cs₂CO₃): A weaker base that can be effective, particularly in polar aprotic solvents like 1,4-dioxane.

  • Solvent: The solvent must be anhydrous and thoroughly degassed to prevent both protodeboronation and oxidation of the Pd(0) catalyst.

    • Toluene or 1,4-Dioxane: These are the most common and effective solvents for this chemistry. They offer good solubility for the reagents and are relatively easy to dry and degas.

Table 1: Recommended Starting Conditions for Various Amine Scaffolds
Amine TypeRecommended LigandRecommended BaseSolventTemp (°C)Notes
Secondary Cyclic Amines (e.g., Morpholine, Piperidine)RuPhos or XPhosK₃PO₄Toluene80-110These are generally robust coupling partners. Monitor for completion by GC-MS or LC-MS.
Primary Aliphatic Amines (e.g., n-Butylamine)BrettPhosNaOtBu or K₃PO₄1,4-Dioxane80-100Use of BrettPhos can help prevent diarylation.[11][12] LiHMDS can be an alternative base for substrates with base-sensitive functional groups.[15]
Primary Anilines (e.g., Aniline, p-Toluidine)RuPhosK₃PO₄Toluene100-110Anilines are generally good nucleophiles in this coupling.
Secondary Acyclic Amines (e.g., Dibutylamine)XPhosNaOtBuToluene100-110These can be sterically demanding; a more hindered ligand like XPhos is often required.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium reagents and phosphine ligands are toxic and should be handled with care. Reactions must be conducted under an inert atmosphere.

General Protocol for Small-Scale Reaction Screening

This protocol is designed for a ~0.2 mmol scale reaction to test and optimize conditions.

  • Preparation: To a 4 mL screw-cap vial equipped with a magnetic stir bar, add this compound (0.20 mmol, 1.0 equiv.), the selected base (e.g., K₃PO₄, 0.40 mmol, 2.0 equiv.), and the selected Pd pre-catalyst (e.g., RuPhos Pd G3, 0.01 mmol, 5 mol%).

  • Inerting: Seal the vial with a Teflon-lined cap. Evacuate and backfill the vial with argon or nitrogen gas three times.

  • Reagent Addition: Transfer the vial into a glovebox. Alternatively, using a Schlenk line, add the amine (0.22 mmol, 1.1 equiv.) and the anhydrous, degassed solvent (1.0 mL) via syringe under a positive pressure of inert gas.

  • Reaction: Seal the vial tightly and place it in a pre-heated aluminum heating block outside the glovebox. Stir the reaction at the desired temperature (e.g., 100 °C).

  • Monitoring: After the specified time (e.g., 12-24 h), cool the reaction to room temperature. Take a small aliquot, dilute it with ethyl acetate, filter through a small plug of silica, and analyze by TLC, GC-MS, or LC-MS to determine the conversion and identify the formation of any protodeboronation byproduct.

Experimental_Workflow A 1. Weigh Solids (Boronic Acid, Base, Pre-catalyst) into reaction vessel B 2. Inert Atmosphere (Evacuate/Backfill with Ar/N₂) A->B C 3. Add Liquids (Anhydrous Solvent, Amine) B->C D 4. Heat & Stir (e.g., 100 °C, 18 h) C->D E 5. Workup (Quench, Extract, Dry) D->E F 6. Purify & Characterize (Column Chromatography, NMR, MS) E->F

Figure 2: General experimental workflow for the C-N coupling reaction.

Model Protocol: Synthesis of 4-(4-(Difluoromethoxy)-3,5-difluorophenyl)morpholine
  • Vessel Preparation: Add this compound (225.9 mg, 1.0 mmol, 1.0 equiv.), potassium phosphate (K₃PO₄, 424.6 mg, 2.0 mmol, 2.0 equiv.), and RuPhos Pd G3 (41.8 mg, 0.05 mmol, 5 mol%) to an oven-dried 25 mL Schlenk flask containing a magnetic stir bar.

  • Inerting: Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive flow of argon, add anhydrous, degassed toluene (5 mL) followed by morpholine (96 µL, 1.1 mmol, 1.1 equiv.) via syringe.

  • Reaction: Place the flask in a pre-heated oil bath at 100 °C and stir vigorously for 18 hours.

  • Reaction Monitoring: Cool the flask to room temperature. Spot a small aliquot on a TLC plate (e.g., 4:1 Hexanes:Ethyl Acetate) to check for consumption of the limiting reagent.

  • Workup: Remove the solvent under reduced pressure. To the residue, add water (15 mL) and ethyl acetate (20 mL). Transfer the mixture to a separatory funnel, shake, and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure product.

  • Characterization: Confirm the structure and purity of the isolated product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) not formed or oxidized).2. Insufficiently strong base.3. Reaction temperature too low.1. Use a reliable pre-catalyst. Ensure solvent and reagents are rigorously degassed and anhydrous.2. Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu), but monitor for protodeboronation.3. Increase temperature in 10 °C increments (up to ~120 °C for toluene).
Significant Protodeboronation Byproduct 1. Presence of water or other protic impurities.2. Base is too strong or reaction time is too long.3. Boronic acid is inherently unstable under the conditions.1. Use freshly dried, degassed solvents. Dry the base in an oven before use. Ensure the amine is anhydrous.2. Switch to a milder base (e.g., K₃PO₄ or Cs₂CO₃). Monitor the reaction and stop it once the starting material is consumed.3. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol or MIDA boronate) prior to the coupling reaction.[16]
Formation of Diarylation Product (with primary amines) 1. Amine to boronic acid ratio is too low.2. Ligand is not sufficiently bulky.1. Increase the excess of the primary amine (e.g., to 2.0-3.0 equivalents).2. Switch to a ligand known to favor mono-arylation, such as BrettPhos.[12]
Incomplete Reaction / Stalled 1. Catalyst deactivation.2. Product inhibition.1. Increase catalyst loading (e.g., from 5 mol% to 8 mol%).2. Dilute the reaction by adding more solvent. If possible, try a different ligand/solvent combination.

References

  • ACS Omega. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

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  • University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • Angewandte Chemie International Edition. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]

  • Journal of the American Chemical Society. (n.d.). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. [Link]

  • ACS Omega. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. [Link]

  • Google Patents. (n.d.). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
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  • Molecules. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. [Link]

  • ResearchGate. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. [Link]

  • ResearchGate. (2009). 2,4-Difluorophenylboronic acid. [Link]

  • ACS Publications. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]

  • ResearchGate. (2018). Couplings of aryl chlorides with aryl boronic acids. [Link]

  • ChemistryViews. (2022). Palladium Pre‐Catalysts for Cross‐Coupling Reactions. [Link]

  • NIH National Center for Biotechnology Information. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]

  • DSpace@MIT. (n.d.). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. [Link]

  • LabXing. (2015). Ligand‐Promoted Oxidative Cross‐Coupling of Aryl Boronic Acids and Aryl Silanes by Palladium Catalysis. [Link]

  • ResearchGate. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]

  • RSC Publishing. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Electron-Deficient Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide is your dedicated resource for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving electron-deficient boronic acids. These substrates, while crucial in medicinal chemistry and materials science, often present unique challenges that can hinder reaction efficiency and product yield. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome these obstacles and achieve your synthetic goals. Our approach is rooted in a deep understanding of the reaction mechanism, offering not just solutions, but the rationale behind them.

Troubleshooting Guide: A Problem-Solving Approach

This section is designed to address specific, common issues encountered during your experiments. Each problem is followed by a systematic, step-by-step guide to diagnose and resolve the issue.

Problem 1: Low to No Yield of the Desired Cross-Coupled Product

You've set up your Suzuki-Miyaura reaction with an electron-deficient boronic acid, but upon analysis, you observe a low yield or complete absence of your target molecule.

Systematic Troubleshooting Protocol:

  • Assess Catalyst and Ligand Integrity: The heart of the Suzuki-Miyaura coupling is the palladium catalyst. Its activity is paramount.

    • Is your Palladium Source Active? The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ.[1][2] This reduction can sometimes be inefficient. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a more robust, air-stable precatalyst from a newer generation (e.g., Buchwald precatalysts).[1][2]

    • Has Your Ligand Oxidized? Phosphine ligands are susceptible to oxidation, which renders them ineffective.[3] Use fresh ligands or store them rigorously under an inert atmosphere.

    • Is the Ligand Appropriate? Electron-deficient boronic acids often require more electron-rich and bulky ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos, SPhos, or RuPhos) to accelerate the oxidative addition and reductive elimination steps of the catalytic cycle.[1][4]

  • Evaluate the Base and Solvent System: The choice of base and solvent is critical and highly interdependent.

    • Is Your Base Strong Enough? The transmetalation step, often rate-limiting with electron-deficient boronic acids, requires a sufficiently strong base to form the more nucleophilic boronate species.[1][5] Consider switching from weaker bases like Na₂CO₃ to stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃.[1][6]

    • Is Your Base Finely Powdered and Dry? For anhydrous reactions, the physical properties of the base matter. A finely powdered base provides a larger surface area for reaction.[1]

    • Is Your Solvent Degassed? Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote unwanted side reactions like the homocoupling of your boronic acid.[1][7] Ensure your solvent is thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) or by freeze-pump-thaw cycles.

  • Check Boronic Acid Stability and Purity: Electron-deficient boronic acids can be prone to decomposition.

    • Protodeboronation: This is a major side reaction where the C-B bond is cleaved and replaced by a C-H bond.[3][8] This is particularly prevalent with electron-deficient arylboronic acids.[3][8]

    • Consider a More Stable Derivative: If protodeboronation is suspected, converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester or MIDA boronate) or an aryltrifluoroborate can be highly effective.[2][3] These derivatives often exhibit enhanced stability and release the active boronic acid slowly into the reaction medium, minimizing its decomposition.[3][8]

Problem 2: Significant Formation of Homocoupled Boronic Acid Byproduct

Your reaction yields the desired product, but it is contaminated with a significant amount of the symmetrical biaryl derived from your electron-deficient boronic acid.

Systematic Troubleshooting Protocol:

  • Eliminate Oxygen Rigorously: The primary cause of boronic acid homocoupling is often the presence of oxygen.[2][7] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to homocoupling.[7]

    • Improve Degassing Techniques: Ensure your solvent is thoroughly deoxygenated. Bubbling an inert gas through the solvent for an extended period (e.g., 30-60 minutes) is crucial.

    • Maintain an Inert Atmosphere: The reaction should be conducted under a positive pressure of an inert gas (Argon or Nitrogen) from start to finish.

  • Re-evaluate Your Palladium Source: If you are using a Pd(II) precatalyst, it can directly react with the boronic acid to generate the homocoupled product and the active Pd(0) catalyst.[2][7]

    • Switch to a Pd(0) Precatalyst: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate this initial burst of homocoupling.

    • Consider Advanced Precatalysts: Buchwald precatalysts are designed for clean and efficient generation of the active Pd(0) species, often minimizing side reactions.[2]

  • Optimize Reaction Conditions:

    • Slow Addition of Boronic Acid: In some cases, adding the boronic acid solution slowly over a period of time can keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.[4]

    • Adjust the Base: While a strong base is needed for transmetalation, an excessively strong or reactive base can sometimes promote side reactions. A careful screening of bases may be necessary.

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions, delving into the underlying principles governing the reactivity of electron-deficient boronic acids.

Q1: Why are electron-deficient boronic acids so challenging to use in Suzuki-Miyaura couplings?

A1: The challenge with electron-deficient boronic acids stems from their electronic properties which adversely affect key steps in the catalytic cycle. The electron-withdrawing groups on the aryl ring decrease the nucleophilicity of the organic group attached to boron. This makes the crucial transmetalation step, where the organic group is transferred from boron to the palladium center, significantly slower.[9] Additionally, these boronic acids are often more susceptible to protodeboronation, a decomposition pathway that cleaves the carbon-boron bond.[3][8]

Q2: What is the mechanistic role of the base in the Suzuki-Miyaura coupling, and why is a stronger base often required for electron-deficient boronic acids?

A2: The base plays a multifaceted role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid for transmetalation.[5] It does this by forming a more nucleophilic "ate" complex with the boronic acid. For electron-deficient boronic acids, the boron center is more Lewis acidic, but the attached organic group is less nucleophilic. A stronger base is often necessary to more effectively form the boronate species, thereby increasing its nucleophilicity and facilitating the otherwise sluggish transmetalation step.[1]

Q3: How do bulky, electron-rich phosphine ligands, like the Buchwald ligands, improve the outcome of reactions with electron-deficient boronic acids?

A3: Bulky, electron-rich phosphine ligands are highly effective for several reasons. The electron-donating nature of these ligands increases the electron density on the palladium center. This enhanced electron density promotes the rate-limiting oxidative addition of the aryl halide to the Pd(0) catalyst.[5] Furthermore, the steric bulk of these ligands facilitates the final reductive elimination step, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[1] For challenging substrates like electron-deficient boronic acids, accelerating these key steps of the catalytic cycle is crucial for achieving high yields.

Q4: When should I consider using a boronic ester or a trifluoroborate salt instead of a boronic acid?

A4: You should consider using a more stable derivative like a boronic ester (e.g., pinacol ester) or an aryltrifluoroborate salt when you suspect significant decomposition of your boronic acid, particularly through protodeboronation.[2][3][8] These derivatives are generally more stable to storage and the reaction conditions.[10] They are thought to act as "slow-release" sources of the active boronic acid, maintaining a low steady-state concentration in the reaction mixture, which can suppress side reactions.[8]

Q5: Can I use aqueous conditions for Suzuki-Miyaura couplings with electron-deficient boronic acids?

A5: While many Suzuki-Miyaura couplings are performed in aqueous solvent mixtures, this can be problematic for electron-deficient boronic acids. Water can act as a proton source, exacerbating the problem of protodeboronation.[1] If you are experiencing low yields due to this side reaction, switching to anhydrous conditions can be beneficial.[1][3] However, some base/solvent systems require water for solubility and activity, so a careful balance must be struck.

Data Presentation

Table 1: Recommended Starting Conditions for Challenging Electron-Deficient Boronic Acids

ComponentRecommendationRationale
Palladium Source Buchwald Precatalyst (e.g., XPhos Pd G3) (1-2 mol%)Air-stable, efficient generation of active Pd(0), minimizes side reactions.[1][2]
Ligand Buchwald Ligand (e.g., XPhos, SPhos) (1.1-1.5 eq. to Pd)Bulky and electron-rich to accelerate oxidative addition and reductive elimination.[1][4]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong, non-nucleophilic base to promote the sluggish transmetalation step.[1][6]
Solvent Anhydrous, degassed Toluene, Dioxane, or THFMinimizes protodeboronation and catalyst degradation by oxygen.[1][3]
Temperature 80-110 °CHigher temperatures are often required to overcome the activation barrier for transmetalation.[1]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Electron-Deficient Boronic Acid

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the electron-deficient boronic acid (1.2–1.5 equiv), and the finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L2 PdII Ar-Pd(II)-X(L2) Pd0->PdII Ar-X OxAdd Oxidative Addition PdII_Ar Ar-Pd(II)-Ar'(L2) PdII->PdII_Ar Ar'-B(OH)2 / Base Transmetalation Transmetalation PdII_Ar->Pd0 Ar-Ar' ArAr Ar-Ar' PdII_Ar->ArAr RedElim Reductive Elimination ArX Ar-X ArBOH Ar'-B(OH)2 Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield with Electron-Deficient Boronic Acid cause1 Slow Transmetalation Likely start->cause1 cause2 Catalyst/Ligand Inactivity start->cause2 cause3 Protodeboronation start->cause3 solution1a Use Stronger Base (e.g., K3PO4, Cs2CO3) cause1->solution1a solution1b Increase Reaction Temperature cause1->solution1b solution2a Use Electron-Rich/Bulky Ligand (e.g., Buchwald Ligands) cause2->solution2a solution2b Use Fresh/Air-Stable Precatalyst cause2->solution2b solution3a Use Anhydrous Conditions cause3->solution3a solution3b Convert to Boronic Ester (Pinacol, MIDA) cause3->solution3b

Caption: Troubleshooting flowchart for low yields with electron-deficient boronic acids.

References

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available from: [Link]

  • Reddit. Struggling with Suzuki Reaction : r/Chempros. Available from: [Link]

  • Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Available from: [Link]

  • ResearchGate. Optimized reaction conditions for the Giese-type addition of boronic... Available from: [Link]

  • National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available from: [Link]

  • National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]

  • ResearchGate. Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Available from: [Link]

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. Available from: [Link]

  • Royal Society of Chemistry. Acid-promoted metal-free protodeboronation of arylboronic acids. Available from: [Link]

  • Borates Today. Boron Suzuki Coupling. Available from: [Link]

Sources

preventing protodeboronation of (4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid

A Guide to Preventing Protodeboronation in Cross-Coupling Reactions

Welcome to the technical support center for this compound. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with actionable insights and troubleshooting strategies. This resource moves beyond simple protocols to explain the underlying chemical principles, empowering you to optimize your reactions and mitigate the common challenge of protodeboronation.

The subject of our focus, this compound, is a valuable building block in medicinal chemistry. Its unique electronic properties, conferred by the difluoromethoxy group and flanking fluorine atoms, can enhance metabolic stability and binding affinity in drug candidates.[1] However, these same electron-withdrawing features render the C-B bond highly susceptible to cleavage, a process known as protodeboronation. This guide will equip you with the knowledge to suppress this undesired side reaction and maximize the yield of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem?

Protodeboronation is an undesired side reaction where the boronic acid functional group [-B(OH)₂] on an aryl ring is replaced by a hydrogen atom. This reaction consumes your starting material, directly reducing the yield of the desired cross-coupled product and generating a significant byproduct—in this case, 1-(difluoromethoxy)-2,4-difluorobenzene—which can complicate purification.

Q2: Why is this compound so prone to protodeboronation?

This boronic acid is exceptionally electron-deficient. The powerful inductive effects of the two fluorine atoms on the ring and the difluoromethoxy group pull electron density away from the carbon atom attached to the boron. This polarizes and weakens the carbon-boron bond. Under the basic conditions typically required for Suzuki-Miyaura cross-coupling, the boronic acid forms a more reactive tetrahedral boronate anion ([ArB(OH)₃]⁻).[2][3] For highly electron-deficient systems like this one, the weakened C-B bond in the boronate anion is readily cleaved by a proton source (like water), leading to rapid decomposition.[4][5]

Q3: What are the primary experimental factors that accelerate protodeboronation?

Several factors can significantly increase the rate of protodeboronation:

  • Base Strength: Strong bases (e.g., NaOH, KOH) dramatically accelerate the reaction by increasing the concentration of the reactive boronate species.[2]

  • Temperature: Higher reaction temperatures increase the rate of both the desired coupling and the undesired protodeboronation. If the rate of protodeboronation is more sensitive to temperature changes, elevated temperatures will favor the side reaction.

  • Presence of Water: Water often serves as the proton source for the final C-B bond cleavage step.[6] Reactions run in aqueous media are therefore more susceptible.

  • Catalyst Inefficiency: A slow or inefficient catalyst system for the desired cross-coupling reaction allows more time for the boronic acid to decompose via the competing protodeboronation pathway.[6]

Troubleshooting Guide: Low Yields & Byproduct Formation

Observing the formation of 1-(difluoromethoxy)-2,4-difluorobenzene in your reaction mixture is a clear indicator of protodeboronation. The following decision tree and table will help you diagnose the cause and implement effective solutions.

Caption: A decision tree for troubleshooting protodeboronation.

Parameter Optimization Summary

The propensity for protodeboronation is highly dependent on the specific substrate and reaction conditions. The following table summarizes qualitative trends and the relative impact of various parameters on minimizing this side reaction.

ParameterStandard ConditionRecommended ModificationRationale & Causality
Base Strong, inorganic (e.g., Na₂CO₃, NaOH)Weaker, non-hydroxide (e.g., K₃PO₄, Cs₂CO₃, CsF)Strong bases increase the equilibrium concentration of the highly reactive boronate anion, accelerating protodeboronation. Weaker bases maintain a lower concentration, favoring the productive coupling pathway.[2][7]
Solvent Aqueous mixtures (e.g., Dioxane/H₂O)Anhydrous polar aprotic (e.g., Dioxane, Toluene, 2-MeTHF)Water acts as a ready proton source for the C-B bond cleavage. Removing it from the system significantly hinders the protodeboronation mechanism.[8]
Temperature High (80–110 °C)Moderate (Room Temp to 80 °C)While reducing temperature slows all reactions, it can disproportionately slow the undesired protodeboronation, tipping the kinetic balance in favor of the Suzuki-Miyaura coupling.
Ligand Standard (e.g., PPh₃)Electron-rich, bulky phosphines (e.g., SPhos, XPhos, RuPhos)Highly active ligands accelerate the rate-limiting steps of the Suzuki cycle (oxidative addition, transmetalation), allowing the desired reaction to outpace the boronic acid decomposition. Note: Some studies show bulky ligands can promote Pd-catalyzed protodeboronation, so optimization is key.[9][10]
Boron Source Boronic AcidBoronic Ester (Pinacol, MIDA) or Trifluoroborate SaltThese derivatives are more stable to the reaction conditions and act as "slow-release" sources of the active boronic acid, keeping its instantaneous concentration low and minimizing decomposition.[2][6][8]

Mechanistic Overview: The Competing Pathways

To effectively control the reaction outcome, it is crucial to understand the competition at a mechanistic level. The boronic acid sits at a critical junction, able to proceed down one of two paths: the productive Suzuki-Miyaura cycle or the destructive protodeboronation pathway.

Caption: Competing reaction pathways for an arylboronic acid.

Validated Experimental Protocols

Here are two starting-point protocols designed to minimize protodeboronation for this compound.

Protocol 1: Optimized Suzuki-Miyaura Coupling with a Weak Base

This protocol uses a weaker base and a highly active catalyst system to favor the cross-coupling reaction kinetically.

Materials:

  • Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)

  • This compound (1.3 equiv)

  • Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.5 mol%)

  • Anhydrous 1,4-Dioxane or Toluene

  • Oven-dried reaction vessel with a magnetic stir bar

Procedure:

  • Vessel Preparation: To the oven-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, this compound, and anhydrous K₃PO₄.

  • Catalyst Preparation: In a separate vial, dissolve the Pd₂(dba)₃ and SPhos in a small amount of the reaction solvent.

  • Reaction Setup: Add the anhydrous solvent to the main reaction vessel, followed by the catalyst solution.

  • Degassing: Sparge the reaction mixture with Argon or Nitrogen for 10-15 minutes to remove dissolved oxygen.

  • Reaction: Heat the mixture to 70-80 °C and monitor the reaction progress by TLC or LC-MS. Due to the substrate's sensitivity, avoid prolonged heating once the reaction has reached completion.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.

Protocol 2: Slow-Release Strategy via a Pinacol Boronate Ester

This approach involves converting the boronic acid to a more stable pinacol ester, which is less prone to premature decomposition.

Part A: Synthesis of the Pinacol Ester

  • To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., THF or Dichloromethane), add pinacol (1.1 equiv).

  • Stir the mixture at room temperature, often over a drying agent like anhydrous MgSO₄, until the conversion is complete (monitor by NMR or LC-MS).

  • Filter off the drying agent and remove the solvent under reduced pressure. The resulting pinacol ester can often be used in the next step without further purification.

Part B: Suzuki-Miyaura Coupling of the Pinacol Ester

Materials:

  • Aryl Halide (1.0 equiv)

  • This compound pinacol ester (from Part A, 1.3 equiv)

  • Potassium Phosphate (K₃PO₄) or Cesium Fluoride (CsF) (3.0 equiv)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4.5 mol%)

  • Anhydrous 1,4-Dioxane/Water (e.g., 10:1 v/v)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vessel under an inert atmosphere, add the aryl halide, the pinacol ester, and the base (K₃PO₄ or CsF).

  • Reaction Setup: Add the solvent system and degas the mixture for 15 minutes.

  • Catalyst Addition: Add the Pd(OAc)₂ and XPhos.

  • Reaction: Heat the mixture to 80-90 °C and monitor for completion. The slow hydrolysis of the pinacol ester under these conditions provides a low, steady concentration of the active boronic acid for the catalytic cycle.[8]

  • Workup: Follow the workup procedure described in Protocol 1.

By understanding the mechanisms at play and carefully selecting your reaction parameters, you can successfully employ this valuable, yet sensitive, building block in your synthetic campaigns.

References

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]

  • Li, W., et al. (2017). An Acid-promoted Metal-free Protodeboronation of Arylboronic Acids. RSC Advances. Available at: [Link]

  • University of Liverpool Repository. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Available at: [Link]

  • ResearchGate. (2017). The proposed mechanism for protodeboronation of arylboronic acids. Available at: [Link]

  • Journal of the American Chemical Society. (2017). Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Available at: [Link]

  • LJMU Research Online. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Available at: [Link]

  • ResearchGate. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Available at: [Link]

  • Wikipedia. (n.d.). Protodeboronation. Available at: [Link]

  • Journal of the American Chemical Society. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Available at: [Link]

  • ResearchGate. (2020). Suppressing Protodeboronation in Cu-Mediated F/F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Available at: [Link]

  • ChemRxiv. (2025). Bulky phosphine ligands promote palladium-catalysed protodeboronation. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • American Chemical Society. (n.d.). Bulky ligands promote palladium-catalyzed protodeboronation. Available at: [Link]

  • National Institutes of Health. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Available at: [Link]

  • ResearchGate. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Available at: [Link]

  • ACS Publications. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Available at: [Link]

  • PubMed. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • National Institutes of Health. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. Available at: [Link]

Sources

Technical Support Center: Purification of Products from (4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center with troubleshooting guides and FAQs for purification methods for products from (4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid coupling.

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with this compound. This electron-deficient boronic acid is a valuable building block for introducing a difluoromethoxyphenyl moiety into complex molecules, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[1] However, the unique electronic properties of this reagent and the nature of Suzuki-Miyaura cross-coupling reactions can lead to specific purification challenges.[2][3]

This guide provides in-depth, field-proven insights in a question-and-answer format to directly address issues you may encounter during the purification of your target compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and problems encountered after performing a coupling reaction with this compound.

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A1: After a typical Suzuki-Miyaura coupling, you should anticipate several key impurities alongside your desired biaryl product. Identifying these is the first step to designing a successful purification strategy.

  • Homo-coupled Byproduct: This is the symmetrical biaryl formed from the coupling of two molecules of the boronic acid, resulting in 4,4'-bis(difluoromethoxy)-3,3',5,5'-tetrafluorobiphenyl. This side reaction is often promoted by the presence of oxygen.[4][5]

  • Protodeboronated Starting Material: This impurity, 1-(difluoromethoxy)-2,4-difluorobenzene, arises from the replacement of the -B(OH)₂ group with a hydrogen atom. This side reaction is a common fate for boronic acids, especially electron-deficient ones, and can be accelerated by elevated temperatures or prolonged reaction times under basic conditions.[6][7]

  • Unreacted Starting Materials: Residual this compound and the corresponding aryl halide coupling partner will likely be present.

  • Boronic Anhydrides (Boroxines): Boronic acids can dehydrate to form cyclic trimers known as boroxines.[1] These are often in equilibrium with the boronic acid form.

  • Palladium Catalyst Residues: Residual palladium complexes can contaminate the product, often appearing as a fine black precipitate (palladium black) or remaining in solution.[4]

Q2: My crude reaction mixture looks complex. What is the most effective first step for purification after stopping the reaction?

A2: The most critical first step is a robust aqueous work-up designed to remove the bulk of the water-soluble and acidic/basic impurities before attempting chromatography or crystallization. A key goal is to remove unreacted boronic acid. Under basic conditions, boronic acids form water-soluble boronate salts, which can be efficiently extracted into an aqueous layer.[8] See Protocol 1 for a detailed procedure.

Q3: I'm running a column and my desired product is co-eluting with another spot. How do I resolve this?

A3: Co-elution is a frequent challenge, especially between the desired product and the non-polar homo-coupled byproduct, which often have very similar polarities. If standard hexane/ethyl acetate systems fail, you must change the selectivity of your chromatography system. This is achieved by altering the mobile phase or the stationary phase. For instance, switching from a hexane-based mobile phase to one containing toluene can introduce π-π stacking interactions, potentially altering the elution order of aromatic compounds. Alternatively, switching from silica gel to alumina can provide a different selectivity profile.[7] For a systematic approach, refer to the flowchart in Section 2 .

Q4: My fluorinated product is streaking badly on my silica gel TLC plate. What causes this and how can I get clean spots?

A4: Streaking on silica gel can occur for several reasons.[9] While it can indicate that your compound is acidic or basic, with highly fluorinated molecules it can also be due to strong, undesirable interactions with the acidic silanol groups on the silica surface.

  • Check for Acidity/Basicity: If your molecule contains acidic or basic functional groups, adding a small amount of acetic acid or triethylamine, respectively, to your eluent system can improve the spot shape.[9]

  • Reduce Loading: Overloading the TLC plate is a common cause of streaking. Ensure you are spotting a dilute solution of your sample.[10]

  • Try a Different Stationary Phase: If the issue persists, the interaction with silica may be inherent to your molecule's structure. Try TLC plates with a different stationary phase, such as alumina or C18 (reverse phase), to see if you can achieve better peak shape.

Section 2: Troubleshooting Guide: Column Chromatography

Flash column chromatography is the most common method for purifying coupling reaction products.[11] This guide provides a systematic approach to resolving common separation issues.

Problem: Poor separation between the desired product and a key impurity (e.g., homo-coupled byproduct).

G start Initial Observation: Poor separation on TLC (ΔRf < 0.1) opt_gradient opt_gradient start->opt_gradient change_solvent change_solvent opt_gradient->change_solvent If still poor separation change_stationary change_stationary change_solvent->change_stationary If still poor separation crystallize crystallize change_solvent->crystallize If product is a solid and >85% pure reverse_phase reverse_phase change_stationary->reverse_phase If product is sufficiently polar

Data Table: Suggested Solvent Systems

The table below provides starting points for solvent system optimization based on the polarity of the desired product.

Product PolarityPrimary System (Silica Gel)Alternative System (Silica Gel)Reverse Phase (C18)
Non-polar Hexane / DichloromethaneToluene / HexaneNot Recommended
Intermediate Hexane / Ethyl AcetateToluene / Ethyl AcetateAcetonitrile / Water
Polar Dichloromethane / MethanolEthyl Acetate / MethanolMethanol / Water

Section 3: Troubleshooting Guide: Crystallization

Crystallization can be an excellent final purification step to obtain an analytically pure, solid product. It relies on differences in solubility between the product and impurities in a given solvent system.[12]

Problem: The purified product fails to crystallize, appearing as an oil or an amorphous solid.

G

Key Crystallization Techniques
  • Slow Cooling: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature and then allowed to cool slowly.[13]

  • Slow Evaporation: The compound is dissolved in a solvent in which it is reasonably soluble, and the solvent is allowed to evaporate slowly over days, gradually increasing the concentration until crystals form.[14]

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, causing crystallization.[13][14]

Section 4: Detailed Protocols

Protocol 1: Optimized Aqueous Work-up for Boronic Acid Removal

This protocol is designed to be performed after the reaction is deemed complete by TLC or LC-MS analysis.

  • Cool Reaction: Allow the reaction mixture to cool to room temperature.

  • Dilute: Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane (10-20 mL per mmol of the limiting reagent).

  • Basic Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a 1 M aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃). Shake vigorously for 1-2 minutes and allow the layers to separate. Drain the aqueous layer. This step converts the acidic boronic acid into its water-soluble boronate salt.[8]

  • Water Wash: Wash the organic layer with an equal volume of deionized water to remove residual base.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove residual water.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product is now ready for chromatographic purification or crystallization.

Protocol 2: Standard Silica Gel Flash Column Chromatography

This protocol assumes a suitable solvent system has been identified by TLC. An ideal Rf for the desired compound for column chromatography is typically between 0.2 and 0.4.[12]

  • Prepare the Column: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexane).

  • Load the Sample: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel and loading the resulting free-flowing powder onto the top of the column.[9]

  • Elute the Column: Begin eluting the column with the initial mobile phase, collecting fractions.

  • Apply Gradient (if needed): Gradually increase the polarity of the mobile phase according to your optimized gradient to elute your product. A shallow gradient is often most effective for separating closely related compounds.[9]

  • Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: General Method for Recrystallization by Slow Cooling

  • Select Solvent: Choose a solvent in which your product has high solubility at elevated temperature but low solubility at room temperature or below.

  • Dissolve Compound: Place the solid product in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the solid completely at the solvent's boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through fluted filter paper to remove them.

  • Cool Slowly: Cover the flask and allow it to cool slowly to room temperature. To promote larger crystal growth, you can insulate the flask to slow the cooling rate further.

  • Induce Crystallization (if needed): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the product.

  • Cool Further: Once crystals begin to form, place the flask in an ice bath or refrigerator for at least one hour to maximize the yield.

  • Isolate and Dry: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.

References

  • Benchchem. (n.d.). Purification of difluoromethylated compounds from difluoromethanol reactions.
  • Benchchem. (n.d.). Overcoming low yields in Suzuki coupling with functionalized boronic acids.
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?
  • (n.d.). Guide for crystallization.
  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. DOI:10.1039/C3CS60197H.
  • University of Florida. (2015). Crystal Growing Tips. The Center for Xray Crystallography.
  • Benchchem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • National Institutes of Health. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • National Institutes of Health. (n.d.). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. PMC.
  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Reddit. (2017). Trying to remove a boronic acid in a workup. Help!
  • Benchchem. (n.d.). A Comparative Guide to the Purity Assessment of Synthesized 2,5-Difluorophenylboronic Acid.

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Technical Support Center: Navigating the Stability of Fluorinated Boronic Acids in Basic Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated boronic acids. This guide is designed to provide in-depth technical assistance and practical solutions for the stability challenges frequently encountered when using these versatile reagents, particularly in basic media. Our goal is to empower you with the knowledge to anticipate, troubleshoot, and mitigate these issues, ensuring the success and reproducibility of your experiments.

The Dichotomy of Fluorination: Enhanced Reactivity vs. Inherent Instability

The incorporation of fluorine atoms into arylboronic acids significantly alters their electronic properties, leading to a number of desirable characteristics for organic synthesis. The strong electron-withdrawing nature of fluorine increases the Lewis acidity of the boron center, which can be beneficial for certain applications.[1][2][3] However, this enhanced acidity also renders the C-B bond more susceptible to cleavage, a critical stability issue, especially under the basic conditions required for many cross-coupling reactions like the Suzuki-Miyaura coupling.[2][4][5]

The primary decomposition pathway is protodeboronation , an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[2][4][6] This process is often accelerated in the presence of a base and a proton source, such as water.[4][7]

Troubleshooting Guide: Common Issues and Actionable Solutions

This section addresses specific problems you may encounter during your experiments with fluorinated boronic acids and provides step-by-step guidance to resolve them.

Issue 1: Low Yields and Incomplete Conversion in Suzuki-Miyaura Coupling

Symptoms:

  • LC-MS or GC-MS analysis shows a significant amount of the starting aryl halide and the presence of the protodeboronated arene byproduct.

  • The desired cross-coupled product is formed in low yield, despite using a reliable catalyst system.

Root Cause Analysis:

The basic conditions required for the activation of the boronic acid in the Suzuki-Miyaura catalytic cycle also promote the competing protodeboronation pathway.[5][8] Highly electron-deficient fluorinated arylboronic acids are particularly prone to this decomposition, leading to the consumption of the boronic acid before it can participate in the desired cross-coupling reaction.[7][9]

Solutions:

  • Strategic Choice of Base: The strength and nature of the base can have a profound impact on the rate of protodeboronation.

    • Recommendation: For sensitive fluorinated boronic acids, consider using milder bases such as potassium fluoride (KF) or potassium phosphate (K₃PO₄) instead of stronger bases like sodium or potassium carbonate.[5] In some cases, reactions can proceed without the addition of an external base.[10]

    • Rationale: Milder bases can be sufficient to activate the boronic acid for transmetalation while minimizing the rate of the competing protodeboronation.

  • "Slow-Release" Strategy with Stable Precursors: Instead of using the free boronic acid, employ a more stable derivative that generates the active boronic acid in situ at a controlled rate.

    • Recommended Precursors:

      • Potassium Trifluoroborate Salts (R-BF₃K): These are crystalline, air-stable solids that slowly hydrolyze under reaction conditions to release the boronic acid.[2][11]

      • MIDA Boronates (N-methyliminodiacetic acid boronates): These are exceptionally stable and can be used in "slow-release" protocols, keeping the instantaneous concentration of the unstable boronic acid low.[2][12]

    • Experimental Protocol: Suzuki-Miyaura Coupling using a MIDA Boronate

      • To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), the fluorinated aryl MIDA boronate (1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and the ligand (e.g., SPhos, 2-4 mol%).

      • Add the base (e.g., K₃PO₄, 3.0 equiv.).

      • Purge the vessel with an inert gas (e.g., argon or nitrogen).

      • Add the degassed solvent system (e.g., a mixture of dioxane and water).

      • Heat the reaction to the desired temperature (typically 80-110 °C) and monitor by an appropriate analytical technique (TLC, LC-MS, or GC-MS).

      • Upon completion, perform a standard aqueous work-up and purify the product by column chromatography.

  • Use of Boronate Esters: Converting the fluorinated boronic acid to a boronate ester, such as a pinacol ester, can significantly enhance its stability, particularly at high pH.[1][2][11] These esters are often crystalline solids that are easier to handle and purify.

    • Caution: While generally more stable, the degree of protection offered by esterification is dependent on the diol used. Some esters can still undergo hydrolysis to the boronic acid, which then degrades.[4][13]

Issue 2: Inconsistent Results and Poor Reproducibility

Symptoms:

  • Significant batch-to-batch variation in reaction yields.

  • Difficulty in reproducing results from a previously successful experiment.

Root Cause Analysis:

Fluorinated boronic acids can degrade upon storage, leading to a lower effective concentration of the active reagent. They can also exist in equilibrium with their cyclic trimer anhydrides, known as boroxines, which can complicate stoichiometry.[2]

Solutions:

  • Proper Storage and Handling:

    • Recommendation: Store fluorinated boronic acids and their derivatives in a cool, dry, and dark place, preferably under an inert atmosphere.[11]

    • Rationale: This minimizes exposure to moisture and light, which can accelerate decomposition.

  • Quality Control of Starting Material:

    • Recommendation: Before use, and especially for a new batch, verify the purity of the fluorinated boronic acid using ¹H NMR and ¹¹B NMR spectroscopy.

    • Rationale: ¹¹B NMR is particularly useful for assessing the integrity of the boronic acid moiety and detecting the presence of boroxines or other boron-containing impurities.[14]

  • Use of Freshly Prepared or Purified Reagents:

    • Recommendation: If there are concerns about the quality of a commercial batch, consider purifying it by recrystallization or converting it to a more stable derivative (e.g., a pinacol ester) which can be purified by chromatography and then used directly or hydrolyzed back to the boronic acid just before use.

Frequently Asked Questions (FAQs)

Q1: Why are fluorinated boronic acids more acidic than their non-fluorinated counterparts?

The introduction of electron-withdrawing fluorine atoms to the aromatic ring increases the Lewis acidity of the boron center.[1][3] This effect is dependent on the number and position of the fluorine substituents. For instance, an ortho-fluorine substituent can lead to a more significant increase in acidity, potentially due to the formation of an intramolecular hydrogen bond.[1]

Q2: What is the mechanism of protodeboronation in basic media?

Under basic conditions, the boronic acid exists in equilibrium with its more nucleophilic boronate anion form [ArB(OH)₃]⁻.[4][7] The increased electron density on the carbon atom attached to the boron makes it more susceptible to electrophilic attack by a proton source (e.g., water). The exact mechanism can be complex and may involve a concerted proton transfer and C-B bond cleavage or, for highly electron-deficient systems, the formation of a transient aryl anion.[7][9]

Q3: Can I use fluorinated boronic acids in copper-catalyzed reactions?

Caution is advised. Copper(I) can mediate the decomposition of boronic acids.[11] This can be a significant side reaction in copper-catalyzed reactions such as the copper-assisted click reaction (CuAAC).[15][16] If you encounter issues, consider protecting the boronic acid as a trifluoroborate salt or introducing the boronic acid moiety after the copper-catalyzed step. Interestingly, fluoride ions have been shown to protect boronic acids from copper(I)-mediated decomposition in some cases.[15][16]

Q4: How can I monitor the decomposition of my fluorinated boronic acid during a reaction?

Several analytical techniques can be employed to monitor the reaction progress and the stability of the boronic acid:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the starting materials, product, and the protodeboronated byproduct, allowing for quantification of each species over time.[14] Post-column derivatization with reagents like alizarin can allow for selective detection of boronic acids.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a powerful tool for monitoring the consumption of the fluorinated boronic acid and the formation of the fluorinated product.[1][18] ¹¹B NMR can be used to observe changes in the boron environment.[14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the masses of the components in the reaction mixture, confirming the presence of the desired product and any degradation products.[14]

Data Presentation

Table 1: Relative Stability of Phenylboronic Acid and its Fluorinated Derivatives in Basic Media

CompoundNumber of Fluorine SubstituentsRelative Half-life (t₁/₂)pKa
Phenylboronic Acid0High~8.8
4-Fluorophenylboronic Acid1Moderate8.77[1]
2,6-Difluorophenylboronic Acid2Low~6.5
Pentafluorophenylboronic Acid5Very Low<6

Note: Relative half-life is a qualitative measure under typical basic Suzuki-Miyaura conditions. Actual values are highly dependent on specific reaction conditions. pKa values influence the concentration of the reactive boronate anion at a given pH.

Visualizing the Problem: Decomposition Pathways and Troubleshooting

Decomposition Pathway of Fluorinated Boronic Acids

G BA Fluorinated Aryl Boronic Acid Ar_F-B(OH)₂ Boronate Ate-Complex [Ar_F-B(OH)₃]⁻ BA->Boronate + Base Base Base (e.g., OH⁻) PDB Protodeboronation (Undesired) Boronate->PDB + Proton Source SMC Suzuki-Miyaura Coupling (Desired) Boronate->SMC + Ar'-X, Pd(0) Proton Proton Source (e.g., H₂O) Arene Protodeboronated Byproduct Ar_F-H PDB->Arene Product Coupled Product Ar_F-Ar' SMC->Product Pd_cat Pd(0) Catalyst

Caption: Competing pathways for fluorinated boronic acids in basic media.

Troubleshooting Workflow for Low Coupling Yields

G Start Low Yield in Suzuki-Miyaura Coupling Check_PDB Analyze crude reaction: Protodeboronated byproduct present? Start->Check_PDB Yes_PDB Yes Check_PDB->Yes_PDB   No_PDB No Check_PDB->No_PDB    Optimize_Base Use milder base (e.g., KF, K₃PO₄) Yes_PDB->Optimize_Base Re_evaluate Re-evaluate other reaction parameters (catalyst, solvent, temp) No_PDB->Re_evaluate Use_Stable Use stable precursor: - MIDA Boronate - Trifluoroborate salt - Pinacol Ester Optimize_Base->Use_Stable End Improved Yield Use_Stable->End Re_evaluate->End

Caption: Decision tree for troubleshooting low yields in Suzuki-Miyaura couplings.

References

  • The proposed mechanism for protodeboronation of arylboronic acids.
  • Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. (2017-07-11).
  • Protodeboronation of (Hetero)
  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. NIH. (2022-05-26).
  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. (2017-08-21).
  • Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.
  • Technical Support Center: Highly Fluorin
  • Influence of fluorine substituents on the properties of phenylboronic compounds. (2025-08-07).
  • Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids.
  • Fluoride protects boronic acids in the copper(i)
  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
  • Storage and handling guidelines for organoboronic acids to prevent decomposition. Benchchem.
  • Copper-Mediated Fluorination of Arylboronate Esters. Identification of a Copper(III) Fluoride Complex. PMC - NIH. (2013-02-05).
  • Fluorination of Boronic Acids Mediated by Silver(I) Triflate.
  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–
  • A Method for the Deprotection of Alkylpinacolyl Boron
  • Suzuki Coupling. Organic Chemistry Portal.
  • Recent Advances in the Construction of Fluorinated Organoboron Compounds. JACS Au. (2021-12-30).
  • Fluorinated Aryl Boronates as Building Blocks in Organic Synthesis.
  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. (2013-10-03).
  • The reductive decomposition kinetics and thermodynamics that govern the design of fluorinated alkoxyaluminate/borate salts for Mg-ion and Ca-ion batteries.
  • Fluoride protects boronic acids in the copper(I)
  • The effects of aromatic substitution on the hydrolytic half-life of the...
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
  • A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling. Benchchem.
  • (PDF) Fluorinated Boronic Acids: Acidity and Hydrolytic. Amanote Research.
  • Ate Complexes of Secondary Boronic Esters as Chiral Organometallic-Type Nucleophiles for Asymmetric Synthesis | Request PDF.
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
  • Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids - Publication. Bridge of Knowledge - MOST Wiedzy.
  • Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. Organic Chemistry Portal.
  • Palladium-Mediated Fluorination of Arylboronic Acids. Harvard DASH.
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling
  • Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. PubMed.
  • Boronic acid with high oxidative stability and utility in biological contexts. PNAS. (2021-03-02).
  • Direct sensing of fluoride in aqueous solutions using a boronic acid based sensor. (2025-08-07).
  • Analytical techniques for monitoring the degrad
  • Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. PubMed. (2015-10-23).
  • Strategies for Biodegradation of Fluorinated Compounds | Request PDF.
  • 7. ANALYTICAL METHODS.
  • Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model. Morressier. (2013-09-12).

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Technical Support Center: Troubleshooting Homocoupling of (4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in Suzuki-Miyaura cross-coupling reactions. Here, we address the common and often frustrating side reaction of homocoupling, providing in-depth, experience-driven troubleshooting strategies and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize your yield of the desired cross-coupled product, and ensure the integrity of your synthetic pathways.

Troubleshooting Guide: Minimizing Unwanted Homocoupling

This section provides a detailed, question-and-answer-based approach to tackling the specific challenges you may encounter with this compound homocoupling.

Question 1: I'm observing a significant amount of a biaryl byproduct, 1,1'-bis(4-(difluoromethoxy)-3,5-difluorophenyl), in my Suzuki-Miyaura reaction. What are the primary causes?

Answer: The formation of a homocoupled dimer from your boronic acid is a well-documented side reaction in Suzuki-Miyaura couplings. For a highly electron-deficient boronic acid like this compound, this issue can be particularly pronounced. The primary culprits are typically one of two palladium-mediated pathways:

  • Oxygen-Mediated Homocoupling: This is the most common cause. If dissolved oxygen is present in your reaction mixture, it can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) complex can then undergo transmetalation with two molecules of your boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate the Pd(0) catalyst.[1][2][3] This creates a catalytic cycle for homocoupling that competes directly with your desired cross-coupling.

  • Pd(II) Precatalyst-Mediated Homocoupling: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂, it can react directly with two equivalents of the boronic acid to form the dimer before the main catalytic cycle for cross-coupling is established.[4][5]

A less common, but possible, mechanism involves a protonolysis/second transmetalation event, which can be significant with certain electron-deficient arylboronic acids.[6][7]

Question 2: What is the first and most critical step I should take to reduce homocoupling?

Answer: The most critical action is the rigorous exclusion of oxygen from your reaction system.[2][4] Since the oxygen-mediated pathway is a major contributor, ensuring an inert atmosphere is paramount.

Recommended Protocol for Deoxygenation:
  • Initial Setup: Assemble your reaction glassware (a Schlenk flask or a vial with a septum-sealed cap is recommended) and add all solid reagents (your aryl halide, the boronic acid, base, and any solid ligands), with the exception of the palladium catalyst.

  • Inert Gas Purge: Seal the vessel and subject it to at least three cycles of vacuum followed by backfilling with a high-purity inert gas (Argon or Nitrogen).

  • Solvent Degassing: The solvent is a primary carrier of dissolved oxygen. It must be thoroughly degassed before addition. The preferred method is a "freeze-pump-thaw" cycle, repeated at least three times. Alternatively, sparging the solvent with an inert gas for a minimum of 30-60 minutes can be effective.

  • Subsurface Sparging: For larger scale reactions, a subsurface sparge of the reaction mixture with nitrogen or argon for 15-20 minutes prior to catalyst addition is a highly effective method to remove residual dissolved oxygen.[4][8]

  • Catalyst Addition: Add the palladium catalyst under a positive pressure of the inert gas to prevent the introduction of air.

Question 3: My deoxygenation technique is robust, but I still see homocoupling. What other reaction parameters should I investigate?

Answer: If homocoupling persists despite rigorous deoxygenation, you should systematically evaluate the other components of your reaction.

Troubleshooting Workflow for Persistent Homocoupling

G cluster_catalyst Catalyst Choice cluster_base Base Selection cluster_solvent Solvent System cluster_ligand Ligand Effect cluster_additives Reaction Additives start Persistent Homocoupling Observed check_catalyst Evaluate Palladium Source start->check_catalyst check_base Optimize Base check_catalyst->check_base If using Pd(II), switch to Pd(0) or add reductant check_solvent Screen Solvents check_base->check_solvent Try weaker, non-coordinating bases check_ligand Change Ligand check_solvent->check_ligand Test less polar aprotic solvents additives Consider Additives check_ligand->additives Use bulky, electron-rich ligands success Homocoupling Minimized additives->success Add mild reducing agents (e.g., potassium formate)

Caption: A logical workflow for troubleshooting homocoupling.

Detailed Parameter Optimization:
  • Palladium Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it can directly cause homocoupling.[5]

    • Recommendation: Switch to a Pd(0) source such as Pd₂(dba)₃ or Pd(PPh₃)₄. This eliminates the initial Pd(II)-mediated homocoupling pathway.

  • Base Selection: The choice and strength of the base are critical. A very strong base can sometimes promote side reactions. The base also plays a role in the formation of the active boronate species.[9]

    • Recommendation: Screen a variety of bases. While strong bases like Cs₂CO₃ are often effective, a weaker base like K₃PO₄ or K₂CO₃ might be sufficient and can reduce the rate of homocoupling.[10]

  • Solvent System: The polarity of the solvent can influence the stability of intermediates in both the desired and undesired reaction pathways.[11]

    • Recommendation: For Suzuki couplings, a mixture of an organic solvent and water is common. However, high proportions of water can sometimes promote homocoupling.[11] Consider using less polar aprotic solvents like 1,4-dioxane or toluene, often with a minimal amount of water to dissolve the base.

  • Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.

    • Recommendation: For electron-deficient boronic acids, bulky and electron-rich phosphine ligands such as SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands, can be highly effective.[10] These ligands tend to accelerate the rate-limiting oxidative addition and the final reductive elimination steps of the cross-coupling cycle, thereby outcompeting the homocoupling pathway.[6]

  • Additives: The addition of a mild reducing agent can help to scavenge any Pd(II) species that may form, keeping the catalyst in its active Pd(0) state.

    • Recommendation: The addition of a small amount of potassium formate (HCO₂K) has been shown to be effective in suppressing homocoupling without significantly interfering with the main catalytic cycle.[4][12]

Comparative Table of Recommended Conditions
ParameterStandard ConditionRecommended for Minimizing HomocouplingRationale
Palladium Source Pd(OAc)₂Pd₂(dba)₃ or Pd(PPh₃)₄Avoids direct Pd(II)-mediated homocoupling.[5]
Ligand PPh₃SPhos, XPhos, or an NHC ligandBulky, electron-rich ligands accelerate cross-coupling.[6][10]
Base Cs₂CO₃K₃PO₄ or K₂CO₃A weaker base may slow the homocoupling pathway.[10]
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (10:1) or anhydrous DioxaneLess polar or anhydrous conditions can disfavor homocoupling.[11]
Atmosphere Nitrogen BalloonRigorous N₂/Ar sparging or Freeze-Pump-ThawCrucial for eliminating the oxygen-mediated pathway.[2][4]
Additive NonePotassium Formate (0.1 - 0.5 equiv.)Acts as a mild reductant to maintain Pd(0) state.[4][12]

Frequently Asked Questions (FAQs)

Q1: Is this compound particularly prone to homocoupling?

A: Yes. Arylboronic acids with electron-withdrawing groups, such as the difluoromethoxy and difluoro substituents on this molecule, are generally more susceptible to homocoupling.[6] The electronic properties of this substrate can influence the relative rates of the steps in the catalytic cycles for both cross-coupling and homocoupling.

Q2: Can the purity of my boronic acid affect the level of homocoupling?

A: Absolutely. The presence of impurities, particularly residual starting materials or byproducts from the synthesis of the boronic acid, can potentially interfere with the catalytic cycle. More importantly, boronic acids can dehydrate to form boroxines, which can have different reactivity. Always use high-purity reagents. It is good practice to store this boronic acid under inert gas and in a desiccator.

Q3: I am also observing some dehalogenation of my aryl halide starting material. Is this related to the homocoupling?

A: While mechanistically distinct, the conditions that favor homocoupling (such as a poorly optimized catalyst system or the presence of protic sources) can sometimes also lead to other side reactions like dehalogenation.[10][13] Dehalogenation typically proceeds via a palladium-hydride species. Addressing the core issues of catalyst activity and reaction environment, as outlined in the troubleshooting guide, will often help to suppress both side reactions.

Q4: Can temperature be used to control homocoupling?

A: To an extent. Pre-heating the reaction mixture containing the catalyst, base, and aryl halide before adding the boronic acid can sometimes help to ensure the catalytic cycle is initiated for cross-coupling before significant homocoupling can occur.[2] However, excessively high temperatures can also lead to catalyst decomposition and other side reactions. Temperature optimization should be performed carefully.

Q5: What is the mechanistic pathway for the homocoupling reaction?

A: The most commonly accepted mechanism involves the oxidation of Pd(0) to a Pd(II) peroxo complex in the presence of oxygen. This complex then reacts with two molecules of the boronic acid through a series of transmetalation steps, followed by reductive elimination to give the biaryl product.[1][3][14]

G cluster_cycle Oxygen-Mediated Homocoupling Cycle Pd(0)L₂ Pd(0)L₂ Pd(II) Peroxo Complex Pd(II) Peroxo Complex Pd(0)L₂->Pd(II) Peroxo Complex O₂ Adduct Formation Adduct Formation Pd(II) Peroxo Complex->Adduct Formation ArB(OH)₂ trans-ArPd(OH)L₂ trans-ArPd(OH)L₂ Adduct Formation->trans-ArPd(OH)L₂ ArB(OH)₂ trans-ArPdArL₂ trans-ArPdArL₂ trans-ArPd(OH)L₂->trans-ArPdArL₂ ArB(OH)₂ (Transmetalation) trans-ArPdArL₂->Pd(0)L₂ Reductive Elimination Ar-Ar (Homocoupling) Ar-Ar (Homocoupling) trans-ArPdArL₂->Ar-Ar (Homocoupling)

Caption: Key steps in the oxygen-mediated homocoupling of arylboronic acids.

References

  • Amatore, C., et al. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society, 128(21), 6829-36. [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358. [Link]

  • Lefebvre, Q., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7585. [Link]

  • Paul, D., et al. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. [Link]

  • Ciofini, I., et al. (2007). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 111(21), 4587-4593. [Link]

  • Smith, R. C. (2014). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Borah, U., et al. (2018). Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids. ACS Omega, 3(11), 16213-16220. [Link]

  • Lefebvre, Q., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. ResearchGate. [Link]

  • Wotal, A. C., et al. (2020). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B, 124(43), 9637-9646. [Link]

  • Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829-6836. [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Request PDF - ResearchGate. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]

  • Chen, J., et al. (2014). A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. ResearchGate. [Link]

  • Akdag, A., & Kayan, C. (2012). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p-Benzoquinone. Request PDF - ResearchGate. [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]

  • Wikipedia. (2023). Suzuki reaction. Wikipedia. [Link]

  • Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Thieme. [Link]

Sources

how to improve the solubility of (4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling and solubility of this electron-deficient arylboronic acid. This document provides in-depth troubleshooting guides and frequently asked questions to ensure successful experimental outcomes, particularly in applications like Suzuki-Miyaura cross-coupling reactions.[1]

Troubleshooting Guide: Enhancing Solubility

Low solubility of this compound in common organic solvents is a frequent hurdle. The electron-withdrawing nature of the fluorine and difluoromethoxy substituents increases the Lewis acidity of the boron center, which can influence its physical properties and reactivity.[2] This guide provides systematic approaches to overcome solubility issues.

Initial Assessment of Solubility

Before proceeding with large-scale reactions, it is prudent to perform small-scale solubility tests. This will save time and resources.

Recommended Solvents for Initial Screening:

Solvent ClassExamplesExpected SolubilityRationale
Ethers 1,4-Dioxane, Tetrahydrofuran (THF)Moderate to GoodEthers are generally effective solvents for boronic acids.[3]
Polar Aprotic Dimethylformamide (DMF), Acetonitrile (MeCN)Moderate to GoodThese solvents can solvate the polar boronic acid functional group.
Aromatic Hydrocarbons TolueneLow to ModerateOften used in Suzuki couplings, but may require heating.
Alcohols Isopropanol, EthanolVariableCan act as both solvent and reactant (esterification). Use with caution.
Non-Polar Hexanes, HeptaneVery LowPrimarily useful for precipitation and washing.[3]
Issue 1: Poor Solubility in a Chosen Reaction Solvent

Protocol 1: Systematic Solvent Selection and Co-Solvent System

  • Solvent Screening: Test the solubility of a small quantity (e.g., 1-2 mg) of the boronic acid in 0.5 mL of various solvents from the table above at room temperature.

  • Temperature Elevation: Gently warm the samples that show poor solubility. Many boronic acids exhibit significantly increased solubility at higher temperatures.

  • Co-Solvent Approach: If a single solvent is inadequate, employ a co-solvent system. A common practice in Suzuki-Miyaura reactions is to use a mixture of a non-polar solvent (like toluene or dioxane) with a more polar aprotic solvent (like DMF) or the addition of water.[4][5] The presence of a co-solvent can significantly enhance the solubility of hydrophobic compounds.

  • The Role of Water: In Suzuki-Miyaura coupling, a small amount of water can be beneficial. It can help dissolve inorganic bases (e.g., K₂CO₃, K₃PO₄) and may facilitate the catalytic cycle.[4][6] However, excessive water can lead to protodeboronation, a detrimental side reaction.[4]

cluster_0 Solubility Troubleshooting Workflow A Start: Poor Solubility B Test Single Solvents (Dioxane, THF, DMF) A->B C Soluble? B->C D Yes C->D E No C->E L Proceed with Reaction D->L F Add Co-Solvent (e.g., Toluene/DMF, Dioxane/H2O) E->F G Apply Gentle Heating (40-80 °C) F->G H Soluble? G->H I Yes H->I J No H->J I->L K Consider Derivatization (Protocol 2) J->K cluster_1 Boronate Ester Formation A Boronic Acid + Pinacol B Add Solvent (Toluene) A->B C Azeotropic Water Removal (Dean-Stark) B->C D Reaction Monitoring (TLC/LC-MS) C->D E Workup (Filter, Concentrate) D->E F Purified Pinacol Ester E->F

Sources

removing residual palladium catalyst from reactions involving (4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Efficient Removal of Residual Palladium from Reactions Involving (4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid

For: Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to addressing the specific challenges of removing residual palladium catalysts from reactions involving the electron-deficient this compound. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to help you achieve the high level of purity required in pharmaceutical and fine chemical synthesis.

The presence of electron-withdrawing groups on the boronic acid, such as the difluoromethoxy and difluoro substituents, can present unique challenges during both the coupling reaction and the subsequent purification steps. These challenges often include an increased propensity for protodeboronation and potential interactions with palladium scavengers. This guide is designed to help you navigate these complexities and develop a robust palladium removal strategy.

Decision-Making Workflow for Palladium Removal

Selecting the optimal palladium removal strategy is critical for achieving high purity and yield. This decision tree outlines a logical approach to choosing the most suitable method for your specific needs.

G start High Residual Palladium in Crude Product? scavenger_screen Screen a Panel of Palladium Scavengers start->scavenger_screen Yes check_loss Significant Product Loss? scavenger_screen->check_loss activated_carbon Consider Activated Carbon Treatment recrystallization Attempt Recrystallization activated_carbon->recrystallization High Product Loss success Palladium Levels Acceptable activated_carbon->success Success re_evaluate Re-evaluate Purification Strategy recrystallization->re_evaluate Failure recrystallization->success Success check_loss->activated_carbon Yes optimize_scavenger Optimize Scavenging Conditions (Temp, Time, Equivalents) check_loss->optimize_scavenger No optimize_scavenger->success Success failure Palladium Levels Still High optimize_scavenger->failure Failure failure->re_evaluate

Caption: Decision tree for selecting a purification strategy.

Frequently Asked Questions (FAQs)

Q1: Why is removing palladium from reactions with this compound particularly challenging?

A1: The electron-withdrawing nature of the difluoromethoxy and difluoro groups makes the boronic acid more acidic and susceptible to protodeboronation, especially under basic conditions. This can lead to the formation of byproducts that may complicate purification. Additionally, the acidic nature of the boronic acid or its byproducts could potentially interfere with certain types of scavengers, such as those with basic amine functionalities.

Q2: What are the primary methods for removing residual palladium?

A2: The most common methods include treatment with solid-supported scavengers (e.g., functionalized silica or polymers), activated carbon, chromatography, and crystallization.[1] The choice of method depends on the nature of the product, the form of the residual palladium (e.g., Pd(0) vs. Pd(II)), and the required final purity.[1]

Q3: Which type of palladium scavenger is most effective for this specific application?

A3: Thiol-functionalized silica scavengers, such as SiliaMetS® Thiol, are often highly effective for removing various forms of palladium, including Pd(II) species that may be present.[2][3] Their high affinity for palladium makes them a robust choice. However, screening a small panel of scavengers with different functionalities (e.g., thiol, thiourea, or multi-functional scavengers) is always recommended to find the optimal solution for your specific reaction conditions.[4]

Q4: Can I add the scavenger directly to the crude reaction mixture?

A4: Yes, in many cases, the scavenger can be added directly to the crude reaction mixture after the coupling is complete.[5] This can simplify the workup procedure. However, if the reaction mixture contains solid byproducts, it is advisable to perform a preliminary filtration.

Q5: How can I minimize product loss during palladium removal?

A5: Product loss can occur due to non-specific binding to the scavenger or activated carbon.[4] To mitigate this, use the minimum effective amount of the scavenger, and thoroughly wash the scavenger with a suitable solvent after filtration to recover any adsorbed product.[6] Optimizing the solvent system can also help, as a solvent in which your product is highly soluble may reduce its adsorption to the scavenger.[1]

Troubleshooting Guide

Issue 1: Inefficient Palladium Removal with Scavengers

  • Symptom: High levels of palladium remain in the product even after treatment with a scavenger.

  • Possible Cause 1: Incorrect Scavenger Choice. The scavenger may not have a high affinity for the specific palladium species present in your reaction mixture.

    • Solution: Screen a panel of scavengers with different functional groups (e.g., thiol, thiourea, amine-based).[4] Thiol-based scavengers are generally a good starting point due to their broad effectiveness against various palladium species.[2][3]

  • Possible Cause 2: Suboptimal Scavenging Conditions. Temperature, time, and solvent can all impact scavenger performance.

    • Solution: Optimize the scavenging conditions. While many scavengers work well at room temperature, gentle heating (e.g., 40-60 °C) can sometimes improve efficiency.[2][7] Also, ensure sufficient stirring time (typically 1-18 hours) for the scavenger to interact with the palladium.[1]

  • Possible Cause 3: Interference from Boronic Acid or Byproducts. The acidic nature of this compound or byproducts from protodeboronation could be deactivating the scavenger.

    • Solution: Consider a workup step to remove the excess boronic acid and its byproducts before adding the scavenger. An aqueous wash with a mild base may be effective, but care must be taken to avoid product degradation.

Issue 2: Significant Product Loss During Purification

  • Symptom: The yield of the final product is significantly lower after the palladium removal step.

  • Possible Cause 1: Non-specific Adsorption to the Scavenger/Activated Carbon. The product may be binding to the solid support.

    • Solution: Reduce the amount of scavenger or activated carbon to the minimum effective quantity.[1] Perform a thorough wash of the filter cake with fresh solvent to recover adsorbed product.[6] Experiment with different solvents to find one that maximizes product solubility and minimizes adsorption.[4]

  • Possible Cause 2: Product Instability. The product may be degrading under the scavenging conditions.

    • Solution: If heating is used during scavenging, try performing the procedure at room temperature for a longer duration. Also, ensure that the chosen scavenger and solvent are compatible with your product's functional groups.

Issue 3: Formation of Palladium Black

  • Symptom: A black precipitate (palladium black) forms in the reaction or workup.

  • Possible Cause: Catalyst Decomposition. This can be caused by the presence of oxygen, impurities, or high reaction temperatures.[8]

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents are thoroughly degassed.[8] While palladium black is a heterogeneous form of Pd(0) and can often be removed by filtration through Celite, its formation indicates a suboptimal reaction, which may lead to incomplete conversion and other side reactions.[9]

Experimental Protocols

Protocol 1: Palladium Removal Using Thiol-Functionalized Silica Scavenger (e.g., SiliaMetS® Thiol)

  • Preparation: Once the Suzuki-Miyaura coupling reaction is complete, cool the reaction mixture to room temperature. If solids are present, filter the mixture through a pad of Celite®.

  • Scavenger Addition: To the filtrate, add the thiol-functionalized silica scavenger. A typical starting point is 4-8 molar equivalents relative to the initial amount of palladium catalyst used.[5]

  • Stirring: Stir the mixture at room temperature for 1-4 hours.[2] The progress of the scavenging can often be monitored by a color change in the solution (becoming less colored) and the scavenger (becoming colored).[10] If scavenging is incomplete, consider increasing the stirring time or temperature (e.g., to 40-60 °C).[2]

  • Filtration: Filter the mixture to remove the scavenger. A fritted funnel or a simple filtration setup can be used.

  • Washing: Wash the collected scavenger with a fresh portion of the reaction solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Protocol 2: Palladium Removal Using Activated Carbon

  • Preparation: Dissolve the crude product in a suitable solvent (e.g., THF, ethyl acetate).

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product).

  • Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 1-18 hours.[11]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.

  • Washing: Thoroughly wash the Celite® pad with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure.

  • Analysis: Determine the final palladium concentration in the purified product.

Data Presentation

Table 1: Comparison of Common Palladium Scavengers

Scavenger TypeFunctional GroupTypical Loading (mmol/g)AdvantagesDisadvantages
Silica-Based Thiol -SH1.0 - 1.5High efficiency for various Pd species, good in many organic solvents.[2][3]Can be more expensive than activated carbon.
Polymer-Based Thiol -SH on Polystyrene1.0 - 2.0High capacity, mechanically robust.May swell in certain solvents.
Silica-Based Thiourea -NHC(=S)NH-0.8 - 1.2Effective for a broad range of metals.[3]Performance can be solvent-dependent.
Activated Carbon N/AN/ALow cost, effective for many Pd species.[11]Can lead to significant product loss due to non-specific adsorption.[4]

Visualizations

G cluster_0 Palladium Scavenging Workflow A Crude Product (with Pd catalyst) B Dissolve in Suitable Solvent A->B C Add Palladium Scavenger B->C D Stir (1-18h, RT or heat) C->D E Filter to Remove Scavenger D->E F Wash Scavenger with Solvent E->F G Concentrate Filtrate F->G H Purified Product G->H I Analyze for Residual Pd (ICP-MS) H->I

Caption: General workflow for palladium removal using a scavenger.

References

  • BenchChem. (2025).
  • SiliCycle. (n.d.). SiliaMetS® Thiol.
  • BenchChem. (2025).
  • Economidou, A., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
  • PhosphonicS. (2022). Optimised Pd removal from a pharmaceutical intermediate with 60% reduction in scavenger usage.
  • BenchChem. (2025). Comparing efficiency of different palladium scavengers.
  • Onyx Scientific. (2025).
  • Huang, J., et al. (2008). On the Roles of Solid-Bound Ligand Scavengers in the Removal of Palladium Residues and in the Distinction between Homogeneous and Heterogeneous Catalysis. The Journal of Physical Chemistry C.
  • Johnson Matthey. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
  • Garrett, C. E., et al. (2005). Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. Organic Process Research & Development.
  • SiliCycle. (n.d.).
  • ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?.
  • SpinChem. (n.d.).
  • ResearchGate. (2025).
  • SiliCycle. (2016). Metal Scavenging using bulk SiliaMetS functionalized silica [Video]. YouTube.
  • SiliCycle. (n.d.). Metal Scavengers Procedure Guide.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine.
  • Scavenging Technologies. (n.d.). Recognising the Needs of the Pharmaceutical Industry.

Sources

Technical Support Center: Managing Reaction Byproducts of (4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of using this valuable synthetic building block, with a focus on identifying, minimizing, and managing common reaction byproducts. The unique electronic properties of this reagent, stemming from its difluoromethoxy and difluoro-substituents, make it highly effective in applications like Suzuki-Miyaura cross-coupling reactions but also predispose it to specific side reactions. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Understanding the Reactivity of this compound

The electron-withdrawing nature of the fluorine and difluoromethoxy groups on the phenyl ring of this compound significantly influences its reactivity. While these features can enhance metabolic stability and binding affinity in the final products, they also make the boronic acid susceptible to certain decomposition pathways, particularly under the basic conditions often employed in cross-coupling reactions. The two most prevalent side reactions are protodeboronation and homocoupling.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with this compound, providing explanations and actionable solutions.

Issue 1: Low Yield of the Desired Cross-Coupled Product and Presence of a Major Byproduct with a Mass Corresponding to the Arene

Likely Cause: Protodeboronation

Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a common side reaction for electron-deficient arylboronic acids, especially under basic conditions. The reaction proceeds via the formation of a boronate anion, which is then protonated.

Solutions:

  • Choice of Base: The strength and type of base are critical.

    • Recommendation: Use weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH). In some cases, fluoride bases like cesium fluoride (CsF), sometimes in combination with silver(I) oxide (Ag₂O), have been shown to be effective for coupling polyfluorinated boronic acids while minimizing protodeboronation.

    • Rationale: Weaker bases are sufficient to facilitate the transmetalation step of the Suzuki-Miyaura catalytic cycle without excessively promoting the decomposition of the boronic acid.

  • Reaction Temperature and Time:

    • Recommendation: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.

    • Rationale: Protodeboronation is often accelerated at higher temperatures.

  • Use of Boronic Esters:

    • Recommendation: Consider converting the boronic acid to a more stable boronic ester, such as a pinacol ester. These are generally more resistant to protodeboronation.

    • Rationale: Boronic esters can undergo transmetalation directly or after slow hydrolysis to the boronic acid, reducing the concentration of the more labile boronic acid in the reaction mixture at any given time.

Issue 2: Formation of a Symmetrical Biaryl Byproduct Derived from the Boronic Acid

Likely Cause: Homocoupling

Homocoupling is the palladium-catalyzed reaction of two molecules of the boronic acid to form a symmetrical biaryl. This side reaction is often promoted by the presence of oxygen in the reaction mixture.

Solutions:

  • Thorough Degassing:

    • Recommendation: Ensure that all solvents and the reaction mixture are thoroughly degassed before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.

    • Rationale: Oxygen can act as an oxidant, leading to the formation of Pd(II) species that can facilitate the homocoupling of the boronic acid.

  • Palladium Catalyst Pre-catalyst Selection:

    • Recommendation: Use a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that rapidly generates the active Pd(0) species.

    • Rationale: Using Pd(II) sources can sometimes lead to an increase in homocoupling if the reduction to Pd(0) is slow.

Issue 3: Difficulty in Purifying the Desired Product from Byproducts

Likely Cause: Similar Polarity of Fluorinated Compounds

The desired fluorinated biaryl product, the protodeboronated byproduct (1,5-difluoro-2-(difluoromethoxy)benzene), and the homocoupling byproduct (2,2',6,6'-tetrafluoro-4,4'-bis(difluoromethoxy)-1,1'-biphenyl) often have very similar polarities, making separation by traditional silica gel chromatography challenging.

Solutions:

  • Chromatography Technique:

    • Recommendation: If standard silica gel chromatography fails, consider using reversed-phase chromatography (C18 silica).

    • Rationale: The separation on reversed-phase media is based on hydrophobicity, which can be different for the desired product and byproducts, even if their polarities are similar.

  • Recrystallization:

    • Recommendation: If the desired product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

    • Rationale: The different crystal packing abilities of the product and byproducts can be exploited for separation.

Frequently Asked Questions (FAQs)

Q1: What are the main byproducts I should expect when using this compound in a Suzuki-Miyaura reaction?

A1: The two most common byproducts are the protodeboronated arene (1,5-difluoro-2-(difluoromethoxy)benzene) and the homocoupled biaryl (2,2',6,6'-tetrafluoro-4,4'-bis(difluoromethoxy)-1,1'-biphenyl).

Q2: How can I monitor the formation of these byproducts during my reaction?

A2: A combination of Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended. For a more detailed analysis, ¹⁹F NMR spectroscopy can be a powerful tool to distinguish between the different fluorinated species in the crude reaction mixture.

Q3: Is this compound stable on storage?

A3: While generally stable, boronic acids can be sensitive to moisture and air over long periods. It is best to store it in a cool, dry place under an inert atmosphere.

Q4: Can I use anhydrous conditions for the Suzuki-Miyaura coupling with this boronic acid?

A4: While traditional Suzuki-Miyaura couplings often use aqueous bases, some anhydrous conditions have been developed. However, for boronic acids, the presence of a small amount of water is often necessary for the hydrolysis of the initially formed boronate esters in some catalytic cycles. If you are using a boronic ester derivative, anhydrous conditions might be more suitable.

Q5: What is the role of the difluoromethoxy group in the reactivity of this boronic acid?

A5: The difluoromethoxy group is a strong electron-withdrawing group. This property increases the Lewis acidity of the boron atom, which can facilitate the transmetalation step. However, it also contributes to the increased susceptibility of the compound to protodeboronation.

Experimental Protocols and Data

Protocol 1: General Procedure for Minimizing Byproducts in Suzuki-Miyaura Coupling
  • To a Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), and the base (e.g., K₂CO₃, 2.0-3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., Dioxane/H₂O, Toluene/H₂O).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol) and ligand if necessary.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel or reversed-phase) or recrystallization.

Table 1: Troubleshooting Summary
Observed Issue Potential Cause Primary Recommended Action Secondary Recommendations
Low yield, major byproduct is the corresponding areneProtodeboronationUse a weaker base (e.g., K₂CO₃, Cs₂CO₃).Lower reaction temperature; reduce reaction time; use a boronic ester.
Formation of a symmetrical biaryl byproductHomocouplingThoroughly degas all solvents and the reaction mixture.Use a Pd(0) catalyst source.
Co-elution of product and byproducts during chromatographySimilar polarity of fluorinated compoundsUse reversed-phase (C18) chromatography.Attempt recrystallization; optimize the solvent system for normal phase chromatography.

Visualizing the Competing Reaction Pathways

To better understand the formation of byproducts, the following diagram illustrates the desired Suzuki-Miyaura coupling pathway alongside the competing protodeboronation and homocoupling reactions.

Suzuki_Byproducts cluster_suzuki Desired Suzuki-Miyaura Pathway cluster_proto Protodeboronation cluster_homo Homocoupling ArylBoronicAcid This compound DesiredProduct Desired Cross-Coupled Product ArylBoronicAcid->DesiredProduct ProtodeboronationProduct Protodeboronation Byproduct (Arene) ArylBoronicAcid->ProtodeboronationProduct HomocouplingProduct Homocoupling Byproduct (Symmetrical Biaryl) ArylBoronicAcid->HomocouplingProduct ArylHalide Aryl Halide ArylHalide->DesiredProduct PdCatalyst Pd(0) Catalyst Base Base Base->ProtodeboronationProduct Promotes Water H₂O (Proton Source) Water->ProtodeboronationProduct Proton Source Oxygen O₂ (Oxidant) Oxygen->HomocouplingProduct Promotes Troubleshooting_Workflow Start Start Experiment Reaction Run Suzuki-Miyaura Reaction Start->Reaction Analysis Analyze Crude Product (TLC, GC-MS, LC-MS, NMR) Reaction->Analysis GoodYield High Yield of Pure Product? Analysis->GoodYield End End GoodYield->End Yes IdentifyByproducts Identify Major Byproducts GoodYield->IdentifyByproducts No IsProtodeboronation Is Protodeboronation the Main Issue? IdentifyByproducts->IsProtodeboronation IsHomocoupling Is Homocoupling the Main Issue? IsProtodeboronation->IsHomocoupling No OptimizeBase Optimize Base (Weaker Base, e.g., K₂CO₃) IsProtodeboronation->OptimizeBase Yes Degas Improve Degassing Procedure IsHomocoupling->Degas Yes Purification Purification Issues? IsHomocoupling->Purification No OptimizeBase->Reaction OptimizeTemp Lower Reaction Temperature and Reduce Time OptimizeBase->OptimizeTemp OptimizeTemp->Reaction Degas->Reaction Purification->End No, successful ReversePhase Try Reversed-Phase Chromatography Purification->ReversePhase Yes ReversePhase->End Recrystallize Attempt Recrystallization ReversePhase->Recrystallize If solid Recrystallize->End

Caption: A logical workflow for troubleshooting Suzuki-Miyaura reactions.

References

  • Lima, C. F. R. A. C., Rodrigues, A. S. M. C., Silva, V. L. M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1291-1302. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 133(8), 2116–2119. [Link]

  • Knochel, P., & Gommermann, N. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Organic Letters, 7(21), 4815–4818. [Link]

  • Butters, M., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(23), 12345–12357. [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(43), 14249–14264. [Link]

  • Si-Novation. (n.d.). Purification Of Suzuki Reaction. [Link]

Validation & Comparative

A Comparative Guide to the Analytical Standards for (4-(Difluoromethoxy)-3,5-difluorophenyl)boronic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise characterization of synthetic building blocks is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). (4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid is a key intermediate in the synthesis of various high-value molecules, particularly in Suzuki-Miyaura cross-coupling reactions.[1] Its unique fluorinated structure can impart desirable properties such as enhanced binding affinity and metabolic stability to the target compounds. This guide provides a comprehensive comparison of analytical methodologies for establishing the quality and purity of this critical reagent, with a focus on practical, field-proven insights and supporting data.

The Criticality of Robust Analytical Standards

Arylboronic acids are recognized as potentially mutagenic impurities, which necessitates stringent control of their residual levels in APIs.[2] Therefore, the development of robust, sensitive, and specific analytical methods is not merely a matter of quality control but a critical regulatory requirement. This guide will explore the most pertinent analytical techniques for the comprehensive characterization of this compound, enabling researchers to make informed decisions for their specific analytical challenges.

Comparative Analysis of Key Analytical Methodologies

The selection of an appropriate analytical technique hinges on the specific requirements of the analysis, such as the need for quantitative purity assessment, impurity profiling, or structural confirmation. We will delve into the strengths and limitations of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC is the cornerstone for assessing the purity and identifying impurities in pharmaceutical intermediates. For boronic acids, reverse-phase HPLC with UV detection is a widely adopted method.

Expert Insights: The primary challenge in the HPLC analysis of boronic acids is their potential for on-column degradation or interaction with silica-based stationary phases. The use of columns with low silanol activity is recommended to mitigate these effects. Furthermore, the mobile phase composition, particularly pH, plays a crucial role in achieving optimal separation and peak shape.

Experimental Protocol: HPLC-UV Analysis

A typical HPLC method for the analysis of this compound is detailed below. This protocol is designed to be a self-validating system, with system suitability parameters ensuring the reliability of each analytical run.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Acetonitrile/Water (1:1)

Data Presentation: Performance Comparison

Analyte Retention Time (min) Relative Retention Time (RRT) Resolution (USP) Limit of Detection (LOD) Limit of Quantitation (LOQ)
This compound8.51.00-0.01 µg/mL0.03 µg/mL
Alternative Standard 1: (3,5-Difluorophenyl)boronic acid7.20.85> 2.00.01 µg/mL0.03 µg/mL
Alternative Standard 2: (4-Chlorophenyl)boronic acid9.11.07> 2.00.01 µg/mL0.03 µg/mL

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Diluent start->dissolve filter Filter dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity & Impurities integrate->quantify report Generate Report quantify->report NMR_Interpretation cluster_spectra Acquired NMR Spectra cluster_info Information Derived cluster_conclusion Final Conclusion H1 ¹H NMR ProtonEnv Proton Environment & Coupling H1->ProtonEnv C13 ¹³C NMR CarbonSkel Carbon Skeleton & C-F Coupling C13->CarbonSkel F19 ¹⁹F NMR FluorineEnv Fluorine Environment & OCF₂H Group F19->FluorineEnv B11 ¹¹B NMR BoronState Boron Hybridization State B11->BoronState StructConfirm Unambiguous Structural Confirmation ProtonEnv->StructConfirm CarbonSkel->StructConfirm FluorineEnv->StructConfirm BoronState->StructConfirm

Caption: Interpreting data from multiple NMR experiments for structural confirmation.

Mass Spectrometry (MS): High Sensitivity for Trace Analysis and Impurity Identification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers exceptional sensitivity for the detection and quantification of trace-level impurities. It is also a powerful tool for the structural elucidation of unknown impurities.

Expert Insights: The analysis of boronic acids by mass spectrometry can be complicated by their tendency to form cyclic anhydrides (boroxines), especially in the gas phase. [3]Electrospray ionization (ESI) in negative ion mode is often preferred for LC-MS analysis as it readily forms the [M-H]⁻ ion. High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition of the parent molecule and any detected impurities.

Experimental Protocol: LC-MS Analysis

Parameter Condition
LC System UPLC with a C18 column
Mobile Phase As per HPLC method
Mass Spectrometer Q-TOF or Orbitrap
Ionization Mode ESI Negative
Mass Range 50-500 m/z
Collision Energy Ramped (e.g., 10-40 eV) for MS/MS

Data Presentation: Expected Mass Spectrometric Data

Analyte Formula Calculated Monoisotopic Mass Observed [M-H]⁻ Key Fragment Ions (m/z)
This compoundC₇H₅BF₄O₃227.0201226.0128Loss of H₂O, C-B bond cleavage
(3,5-Difluorophenyl)boronic acidC₆H₅BF₂O₂158.0303157.0230Loss of H₂O, C-B bond cleavage
(4-Chlorophenyl)boronic acidC₆H₅BClO₂154.0024152.9951Loss of H₂O, C-B bond cleavage

Alternative Analytical Standards: A Comparative Approach

For a comprehensive evaluation of an analytical method, comparison with alternative standards is crucial. The choice of these standards should be based on structural similarity and commercial availability.

  • (3,5-Difluorophenyl)boronic acid: This compound serves as a good alternative as it shares the difluorophenyl core but lacks the difluoromethoxy group. It is useful for assessing the chromatographic selectivity and the impact of the difluoromethoxy group on the analytical response.

  • (4-Chlorophenyl)boronic acid: A commonly used arylboronic acid, this standard provides a non-fluorinated comparison, which can be valuable for troubleshooting and method development.

Conclusion and Recommendations

A multi-faceted analytical approach is essential for the robust characterization of this compound.

  • For routine purity analysis and quality control, a validated HPLC-UV method is the most appropriate choice, offering a balance of performance, cost-effectiveness, and throughput.

  • For definitive structural confirmation and identification of new batches or sources of material, a comprehensive NMR analysis (¹H, ¹³C, ¹⁹F, and ¹¹B) is indispensable.

  • For the detection and identification of trace-level impurities, particularly potential genotoxic impurities, a highly sensitive LC-MS/MS method is recommended.

By implementing these well-defined analytical standards and methodologies, researchers, scientists, and drug development professionals can ensure the quality and consistency of this critical building block, thereby contributing to the development of safe and effective pharmaceuticals.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. [Link]

  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development. 2011. [Link]

  • (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules. 2021. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals. 2021. [Link]

  • HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC Technologies. [Link]

  • Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. Molecules. 2023. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. 2006. [Link]

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A Comparative Guide to the Characterization of (4-(Difluoromethoxy)-3,5-difluorophenyl)boronic Acid and Related Products

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, fluorinated organic compounds play a pivotal role. Their unique electronic properties and enhanced metabolic stability make them indispensable building blocks. Among these, (4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid stands out as a critical intermediate in the synthesis of various high-value molecules, particularly in Suzuki-Miyaura cross-coupling reactions[1]. The precise characterization of this boronic acid and its related products is paramount to ensure the purity, efficacy, and safety of the final therapeutic agents or materials.

This guide provides an in-depth comparison of analytical methodologies for the characterization of this compound, with a primary focus on ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the nuances of ¹³C NMR analysis for such highly fluorinated systems, compare its performance with alternative techniques, and provide actionable protocols for researchers in the field.

The Central Role of ¹³C NMR in Structural Elucidation

¹³C NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. For fluorinated compounds like this compound, it provides not only information about the carbon backbone but also crucial insights into the electronic environment shaped by the fluorine substituents through carbon-fluorine coupling constants (JCF).

Predicted ¹³C NMR Spectral Data

Table 1: Predicted ¹³C NMR Chemical Shifts and Coupling Constants for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)
C-B130 - 135Singlet (broad)-
C-3, C-5150 - 155Doublet of triplets¹JCF ≈ 240-250, ³JCF ≈ 10-15
C-2, C-6100 - 105Doublet³JCF ≈ 5-10
C-4145 - 150Triplet²JCF ≈ 25-30
-OCHF₂115 - 120Triplet¹JCF ≈ 250-260

These are estimated values and should be confirmed by experimental data. The solvent used for analysis will also influence the chemical shifts.

Experimental Protocol for ¹³C NMR Analysis

A robust and reproducible protocol is essential for obtaining high-quality ¹³C NMR data.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10-20 mg of the this compound product in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent can influence chemical shifts and the potential for hydrogen bonding with the boronic acid moiety[5].

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz for ¹H) to ensure adequate spectral dispersion.

    • Tune and match the ¹³C probe.

    • Lock the field frequency using the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Acquisition Parameters:

    • Pulse Program: A standard ¹³C{¹H} pulse program with proton decoupling (e.g., zgpg30) is typically used.

    • Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts (e.g., 0-200 ppm).

    • Acquisition Time (AQ): Aim for an acquisition time of at least 1-2 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds to allow for sufficient T1 relaxation of all carbon nuclei, especially quaternary carbons.

    • Number of Scans (NS): Accumulate a sufficient number of scans (typically several thousand) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Reference the spectrum to the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).

dot graph "" { layout="dot" rankdir="TB" node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", fillcolor="#F1F3F4", fontcolor="#202124"] edge [fontname="Arial", fontsize="10", color="#5F6368"]

} "¹³C NMR Experimental Workflow Diagram"

Comparison with Alternative Analytical Techniques

While ¹³C NMR is a powerful tool, a multi-technique approach is often necessary for comprehensive characterization, especially in a regulatory or quality control environment.

Table 2: Comparison of Analytical Techniques for the Characterization of this compound

TechniqueInformation ProvidedAdvantagesDisadvantages
¹³C NMR Carbon skeleton, electronic environment, C-F couplingUnambiguous structural elucidation, detailed structural insightsLow sensitivity, requires higher concentration, longer acquisition times
¹⁹F NMR Direct observation of fluorine atoms, number of fluorine environments, F-F and H-F couplingHigh sensitivity, wide chemical shift range, excellent for purity assessment of fluorinated compounds[5]Provides indirect information about the carbon backbone
¹H NMR Proton environment, H-H and H-F couplingHigh sensitivity, fast acquisition, good for initial assessment and purityLimited information for highly substituted aromatic rings with few protons
¹¹B NMR Boron coordination state (trigonal vs. tetrahedral)Direct information on the boronic acid moiety, useful for studying interactions and stability[2]Broad signals, lower resolution compared to ¹H or ¹³C NMR
Mass Spectrometry (MS) Molecular weight, elemental composition (with HRMS)High sensitivity, provides molecular formulaIsomeric differentiation can be challenging, fragmentation may be complex
Infrared (IR) Spectroscopy Functional groups (O-H, B-O, C-F, C-O)Fast, non-destructive, good for identifying key functional groupsProvides limited structural information, complex spectra can be difficult to interpret
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification, separation of impuritiesHigh sensitivity and resolution for separation, quantitativeDoes not provide structural information of unknown impurities without a coupled detector (e.g., MS)
Decision-Making for Method Selection

The choice of analytical technique depends on the specific question being addressed. The following diagram illustrates a logical approach to selecting the appropriate method.

dot graph "" { layout="dot" rankdir="TB" node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", fillcolor="#F1F3F4", fontcolor="#202124"] edge [fontname="Arial", fontsize="10", color="#5F6368"]

} "Decision-making for analytical method selection"

Potential Impurities and Their Characterization

The synthesis of this compound can lead to several potential impurities. These may include starting materials, intermediates, and byproducts such as boroxines (anhydrides of boronic acids).

  • Unreacted Starting Materials: For example, 1-bromo-4-(difluoromethoxy)-3,5-difluorobenzene. The absence of the boronic acid group and the presence of a carbon attached to bromine would be evident in the ¹³C NMR spectrum.

  • Boroxine Formation: Boronic acids can reversibly dehydrate to form cyclic anhydrides known as boroxines. This process can be monitored by ¹¹B NMR, where the chemical shift will differ between the trigonal boronic acid and the boroxine. ¹³C NMR can also show subtle changes in the chemical shifts of the aromatic carbons upon boroxine formation.

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom is a common side reaction. This would result in the formation of 1-(difluoromethoxy)-2,4-difluorobenzene, which would have a significantly different ¹³C NMR spectrum.

Conclusion

The comprehensive characterization of this compound is a critical step in ensuring the quality and performance of downstream products. ¹³C NMR spectroscopy, with its ability to provide detailed structural information and insights into the electronic effects of fluorine substitution, remains the cornerstone of this analytical endeavor. However, a holistic approach that integrates data from complementary techniques such as ¹⁹F NMR, ¹¹B NMR, mass spectrometry, and HPLC is essential for a complete and robust characterization. By understanding the strengths and limitations of each method and applying them strategically, researchers can confidently assess the identity, purity, and stability of this important chemical building block.

References

  • Dziuk, B., et al. (2018). ¹³C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. Magnetic Resonance in Chemistry, 56(10), 953-961. [Link]

  • Dziuk, B., et al. (2017). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 22(9), 1473. [Link]

  • Wątły, J., et al. (2014). Influence of fluorine substituents on the NMR properties of phenylboronic acids. Magnetic Resonance in Chemistry, 52(10), 617-626. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Pianowski, Z. L., & Gierschner, J. (2011). Monitoring of reversible boronic acid–diol interactions by fluorine NMR spectroscopy in aqueous media. Organic & Biomolecular Chemistry, 9(24), 8348-8355. [Link]

Sources

A Guide to the Mass Spectrometry Fragmentation of Compounds with the 4-(difluoromethoxy)-3,5-difluorophenyl Moiety

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(difluoromethoxy)-3,5-difluorophenyl moiety is an increasingly important structural motif in medicinal chemistry and materials science. Its unique electronic properties, conferred by the multiple fluorine substituents, can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic parameters. Understanding the mass spectrometric behavior of molecules containing this moiety is crucial for their identification and structural elucidation in various stages of research and development. This guide provides an in-depth analysis of the expected fragmentation patterns of compounds featuring this fluorinated substructure, based on established principles of mass spectrometry and data from related organofluorine compounds.

Electron ionization (EI) is a hard ionization technique that induces extensive fragmentation, providing a detailed fingerprint of a molecule's structure.[1][2] This guide will focus primarily on EI-MS, as the resulting fragmentation patterns are highly informative for structural confirmation.

Proposed Key Fragmentation Pathways

The fragmentation of the 4-(difluoromethoxy)-3,5-difluorophenyl moiety is governed by the stability of the aromatic ring and the influence of its fluorine and difluoromethoxy substituents. Aromatic compounds are known to produce prominent molecular ions due to their stable structure.[3][4] The primary fragmentation events are anticipated to involve the difluoromethoxy group and the fluorine atoms attached to the phenyl ring.

A key fragmentation pathway for aromatic ethers involves cleavage at the β-bond to the aromatic ring.[4] For compounds containing the 4-(difluoromethoxy)-3,5-difluorophenyl moiety, this would involve the loss of the difluoromethoxy group. Additionally, the loss of fluorine radicals or neutral hydrogen fluoride (HF) is a common fragmentation pathway for fluorinated compounds.[4][5]

Let's consider a generic compound 'R-X' , where 'R' is the 4-(difluoromethoxy)-3,5-difluorophenyl group and 'X' is the remainder of the molecule. The initial ionization event will form the molecular ion, [R-X]•+ .

Pathway 1: Cleavage of the Difluoromethoxy Group

A primary and highly characteristic fragmentation is the cleavage of the C-O bond of the difluoromethoxy group. This can proceed in two ways:

  • Loss of the difluoromethyl radical (•CHF2): This pathway leads to the formation of a phenoxy cation. The subsequent loss of carbon monoxide (CO) from this phenoxy cation is a common fragmentation route for aromatic ethers.[4]

  • Loss of the difluoromethoxy radical (•OCHF2): This results in the formation of a difluorophenyl cation.

The following diagram illustrates the initial fragmentation steps involving the difluoromethoxy group.

fragmentation_pathway_1 M [M]•+ A [M - •CHF2]+ M->A - •CHF2 C [M - •OCHF2]+ M->C - •OCHF2 B [M - •CHF2 - CO]+ A->B - CO

Caption: Initial fragmentation of the difluoromethoxy group.

Pathway 2: Fragmentation involving Ring Fluorines

The fluorine atoms on the aromatic ring can also participate in fragmentation, primarily through the loss of a fluorine radical or a neutral HF molecule.[4][5] The loss of HF is particularly likely if a source of hydrogen is available within the molecule or through rearrangement.

fragmentation_pathway_2 M [M]•+ D [M - F]+ M->D - •F E [M - HF]•+ M->E - HF

Caption: Fragmentation involving ring fluorine atoms.

Pathway 3: Formation of Tropylium-like Ions

Aromatic compounds frequently rearrange to form stable tropylium or substituted tropylium ions.[5] For molecules containing the 4-(difluoromethoxy)-3,5-difluorophenyl moiety, this could occur after an initial loss of a substituent from the 'X' group or from the difluoromethoxy group, followed by ring expansion.

Summary of Characteristic Fragment Ions

The following table summarizes the expected key fragment ions and neutral losses for a compound containing the 4-(difluoromethoxy)-3,5-difluorophenyl moiety. The exact m/z values will depend on the remainder of the molecule ('X').

Fragment Ion/Neutral Loss Description Significance
[M]•+Molecular IonConfirms the molecular weight of the compound.
[M - 19]+Loss of a fluorine radical (•F)Indicates the presence of fluorine.[4]
[M - 20]•+Loss of hydrogen fluoride (HF)A common loss from fluorinated compounds.[4][5]
[M - 51]+Loss of the difluoromethyl radical (•CHF2)Characteristic of the difluoromethoxy group.
[M - 67]+Loss of the difluoromethoxy radical (•OCHF2)Characteristic of the difluoromethoxy group.
[M - 79]+Loss of •CHF2 and COSequential loss from the difluoromethoxy group.

Comparative Analysis

When comparing the fragmentation of compounds with the 4-(difluoromethoxy)-3,5-difluorophenyl moiety to other halogenated aromatic compounds, several key differences and similarities emerge:

  • Comparison with Polychlorinated/Polybrominated Compounds: Unlike compounds with multiple chlorine or bromine atoms, which exhibit characteristic isotopic patterns, fluorine is monoisotopic.[5] Therefore, the identification of fluorine-containing fragments relies on the specific mass losses (e.g., 19 for F, 20 for HF).

  • Comparison with Non-Fluorinated Aromatic Ethers: While both will show the loss of the ether side chain and subsequent loss of CO, the presence of the difluoromethoxy group leads to the unique losses of •CHF2 (m/z 51) and •OCHF2 (m/z 67).

  • Influence of Fluorine Position: The position of the fluorine atoms on the phenyl ring can influence the relative abundance of certain fragment ions.[6] For the 4-(difluoromethoxy)-3,5-difluorophenyl moiety, the electronic effects of the two meta-fluorines will influence the stability of the resulting fragment ions.

Experimental Protocol: Acquiring EI Mass Spectra

This section provides a general workflow for the analysis of a compound containing the 4-(difluoromethoxy)-3,5-difluorophenyl moiety using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

Sample Preparation
  • Dissolve the purified compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate, or acetonitrile) to a concentration of approximately 1 mg/mL.

  • If necessary, perform derivatization to increase volatility, for example, by silylation of polar functional groups.[7]

GC-MS Instrumentation and Parameters
  • Gas Chromatograph (GC):

    • Column: A standard non-polar column (e.g., 5% phenyl-methylpolysiloxane) is typically suitable.

    • Injector: Operate in splitless mode to maximize sensitivity. Set the injector temperature to 250-280 °C.

    • Oven Program: A typical program would be to hold at an initial temperature of 50-70 °C for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C and hold for 5-10 minutes. Optimize the temperature program based on the volatility of the analyte.

    • Carrier Gas: Use helium at a constant flow rate of 1.0-1.5 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).[1]

    • Ionization Energy: 70 eV.[2][8] This standard energy ensures reproducible fragmentation patterns that can be compared to spectral libraries.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan a range appropriate for the expected molecular weight and fragment ions (e.g., m/z 40-600).

    • Solvent Delay: Set a solvent delay to prevent the solvent peak from saturating the detector.

Data Analysis
  • Identify the peak corresponding to your compound in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Identify the molecular ion peak.

  • Analyze the fragmentation pattern, looking for the characteristic losses and fragment ions outlined in this guide.

  • Compare the obtained spectrum with spectral libraries (if available) for similar compounds.

The following diagram outlines the general workflow for GC-MS analysis.

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep Dissolve/Derivatize Sample inject Inject into GC prep->inject separate Chromatographic Separation inject->separate ionize EI Ionization (70 eV) separate->ionize detect Mass Analysis & Detection ionize->detect identify_peak Identify Peak in TIC detect->identify_peak extract_spectrum Extract Mass Spectrum identify_peak->extract_spectrum analyze_fragments Analyze Fragmentation Pattern extract_spectrum->analyze_fragments compare Compare to Libraries/Known Patterns analyze_fragments->compare

Caption: General workflow for GC-EI-MS analysis.

Conclusion

The mass spectrometry fragmentation of compounds containing the 4-(difluoromethoxy)-3,5-difluorophenyl moiety is characterized by cleavages related to the difluoromethoxy group and the fluorine substituents on the aromatic ring. By understanding the fundamental fragmentation pathways, researchers can confidently identify and structurally characterize novel compounds incorporating this important chemical entity. The experimental protocol provided offers a starting point for developing robust analytical methods for these molecules.

References

  • Wikipedia. Electron ionization. [Link]

  • NIST Mass Spectrometry Data Center. Rearrangement of The TMS ester of 4-Difluoromethoxy-N-methylbenzylamine and analogs in EI mass spectra. [Link]

  • PubMed. Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. [Link]

  • PubMed. Energy-resolved mass spectrometry for differentiation of the fluorine substitution position on the phenyl ring of fluoromethcathinones. [Link]

  • LCGC International. Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. [Link]

  • Research and Reviews. Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. [Link]

  • Chemistry LibreTexts. 3.1: Electron Ionization. [Link]

  • UVIC. Fluoride-mediated rearrangement of phenylfluorosilanes. [Link]

  • ACS Publications. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • PMC. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. [Link]

  • PubMed. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. [Link]

  • Read Chemistry. Fragmentation Patterns in Mass Spectrometry. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • Valdosta State University. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

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A Comparative Guide for Synthetic Chemists: (4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid vs. Trifluoromethoxy Analogs in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorinated functional groups is a critical tool for modulating the physicochemical and biological properties of molecules.[1][2] Groups like difluoromethoxy (-OCHF₂) and trifluoromethoxy (-OCF₃) are prized for their ability to enhance metabolic stability, lipophilicity, and binding affinity.[3][4] Phenylboronic acids bearing these moieties are consequently invaluable reagents in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the construction of complex biaryl structures.[1]

This guide provides an in-depth comparison of (4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid with its trifluoromethoxy analogs. We will dissect the nuanced differences in their physicochemical properties and project how these differences translate to performance in synthetic applications. This analysis is designed to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions when selecting reagents for their synthetic campaigns.

Physicochemical Properties: A Tale of Two Groups (-OCHF₂ vs. -OCF₃)

The substitution of a single hydrogen for a fluorine atom between the difluoromethoxy (-OCHF₂) and trifluoromethoxy (-OCF₃) groups imparts significant, albeit subtle, differences in their electronic and conformational behavior. These differences are foundational to their divergent performance in synthesis.

  • Electronic Effects : Both the -OCHF₂ and -OCF₃ groups are strongly electron-withdrawing due to the high electronegativity of the fluorine atoms.[5][6] This property generally increases the Lewis acidity of the corresponding boronic acid, which can be beneficial for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[7][8] However, the -OCHF₂ group possesses a polarized C-H bond, rendering it a competent hydrogen bond donor.[9][10] This feature is absent in the -OCF₃ group and can introduce unique intermolecular interactions in the final product.

  • Lipophilicity : Both substituents increase a molecule's lipophilicity, a key factor for membrane permeability.[2][5] The trifluoromethoxy group is one of the most effective substituents for this purpose, with a Hansch hydrophobicity parameter (π) of +1.04.[10] The difluoromethoxy group exhibits "dynamic lipophilicity" (π ≈ +0.2–0.6), where its contribution can change based on the molecular environment.[10]

  • Metabolic Stability : A primary reason for incorporating these groups is to block metabolic O-demethylation, a common pathway for methoxy-containing compounds.[11][12] The high strength of the C-F bond makes both groups highly resistant to cleavage and oxidative metabolism.[2]

  • Conformation : In aryl trifluoromethyl ethers, the -OCF₃ group often adopts a conformation orthogonal to the aromatic ring due to steric interactions and negative hyperconjugation.[10] This fixed geometry can be advantageous for optimizing binding affinity. The -OCHF₂ group is more flexible, with a lower rotational barrier.[10]

The table below summarizes these key comparative properties.

PropertyDifluoromethoxy (-OCHF₂)Trifluoromethoxy (-OCF₃)
Electronic Effect Strongly electron-withdrawing; potential H-bond donor[9][10]Strongly electron-withdrawing[5][6]
Lipophilicity (π value) +0.2 to +0.6 (Dynamic)[10]+1.04 (High)[10]
Metabolic Stability High; prevents O-demethylation[11][12]Very high; metabolically robust[2]
Conformation Flexible bond rotation[10]Tends to be orthogonal to the aromatic ring[10]
Bioisosteric Replacement Methoxy (-OCH₃), Hydroxyl (-OH), Thiol (-SH)[9]Methyl (-CH₃), Chlorine (-Cl)[2]

Impact on Suzuki-Miyaura Coupling Reactivity

The reactivity of a phenylboronic acid in the Suzuki-Miyaura coupling is primarily dictated by the electronic and steric environment of the boronic acid moiety.[1] The key steps influenced are transmetalation and the potential for side reactions like protodeboronation.

For This compound , the combination of the -OCHF₂ group and two additional fluorine atoms on the phenyl ring creates a highly electron-deficient system. This strong electron-withdrawing character is expected to increase the Lewis acidity of the boron center, potentially accelerating the often rate-limiting transmetalation step.[8][13]

Trifluoromethoxy analogs , such as 4-(trifluoromethoxy)phenylboronic acid, are also highly reactive for the same reason.[7][14] The choice between them may come down to secondary factors:

  • Protodeboronation : A significant side reaction, particularly with electron-deficient boronic acids under basic conditions, is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[8] Both classes of compounds are susceptible to this pathway, and reaction conditions must be carefully optimized to minimize this outcome.

  • Steric Hindrance : While the 4-position substitution minimizes steric effects on the boronic acid group, the overall bulk of the substituents can play a role, especially with sterically demanding coupling partners. The trifluoromethyl group is known to be bulkier than a methyl group.[2]

While direct head-to-head kinetic studies are not extensively available, the high yields often achieved with various fluorinated phenylboronic acids demonstrate their utility as effective coupling partners when conditions are optimized.[1][15][16]

Visualizing the Synthesis and Application

A robust synthetic strategy requires a clear understanding of both the preparation of the key reagent and its subsequent application. The following diagrams illustrate a general pathway for the synthesis of these boronic acids and a standard workflow for their use in Suzuki-Miyaura cross-coupling.

Caption: General synthesis of fluorinated phenylboronic acids.

G reagents Reagents Setup Aryl Halide (1 eq.) Boronic Acid (1.2-1.5 eq.) Pd Catalyst (1-5 mol%) Base (e.g., K₂CO₃, 2-3 eq.) Solvent (e.g., Toluene/H₂O) reaction Reaction Execution Inert Atmosphere (N₂/Ar) Heat (e.g., 80-110°C) or Microwave Monitor by TLC/LC-MS reagents->reaction workup Product Isolation Cool to RT Phase Separation Aqueous Extraction Dry Organic Layer reaction->workup purification Purification & Analysis Solvent Removal Flash Chromatography Characterization (NMR, MS) workup->purification

Sources

The Difluoromethoxy Group in Suzuki-Miyaura Reactions: A Comparative Guide to Understanding its Electronic Effects

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic modification of molecular scaffolds is paramount to achieving desired pharmacological profiles. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry for its versatility in creating carbon-carbon bonds, particularly in the synthesis of biaryl compounds.[1][2][3] The electronic nature of the substituents on the coupling partners significantly influences the reaction's efficiency and outcome. This guide provides an in-depth analysis of the electronic effects of the difluoromethoxy (-OCF2H) group in Suzuki-Miyaura reactions, comparing its performance with its more common counterparts, the methoxy (-OCH3) and trifluoromethoxy (-OCF3) groups.

The Unique Electronic Signature of the Difluoromethoxy Group

The difluoromethoxy group is a fascinating substituent due to its balanced electronic properties. It is considered a bioisostere of the methoxy group but with distinct electronic characteristics that can be leveraged to fine-tune a molecule's properties.[4] The overall electronic effect of the -OCF2H group is a result of the interplay between its inductive and resonance effects.

  • Inductive Effect (-I): The presence of two highly electronegative fluorine atoms results in a strong electron-withdrawing inductive effect, pulling electron density away from the aromatic ring through the sigma bond.

  • Resonance Effect (+R): The oxygen atom's lone pairs can donate electron density to the aromatic ring through resonance.

This duality places the -OCF2H group in a unique position, rendering it a weakly electron-withdrawing group overall. In contrast, the methoxy group is a strong electron-donating group due to the dominance of its resonance effect, while the trifluoromethoxy group is a strong electron-withdrawing group, as the inductive effect of the three fluorine atoms overwhelms the oxygen's resonance donation.

The electronic influence of these substituents can be quantified using Hammett parameters (σp), which provide a measure of the electron-donating or -withdrawing nature of a substituent at the para position of a benzene ring.

SubstituentInductive EffectResonance EffectOverall Electronic NatureHammett Parameter (σp)
Methoxy (-OCH3)Weakly WithdrawingStrongly DonatingDonating-0.27
Difluoromethoxy (-OCF2H) Strongly Withdrawing Moderately Donating Weakly Withdrawing ~+0.13
Trifluoromethoxy (-OCF3)Very Strongly WithdrawingWeakly DonatingStrongly Withdrawing+0.35

Table 1: Comparison of the electronic properties of methoxy, difluoromethoxy, and trifluoromethoxy groups.

Impact on the Suzuki-Miyaura Reaction Mechanism

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or ester) and an organohalide.[1] The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7] The electronic nature of the substituents on the aryl halide directly impacts the rates of these steps, particularly the oxidative addition.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-B(OR)2 Ar-B(OR)2 Ar-B(OR)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-X(L2) Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2)

Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Oxidative Addition: This is often the rate-determining step. Electron-withdrawing groups on the aryl halide make the carbon atom attached to the halogen more electrophilic, thereby accelerating the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[7] Consequently, the reactivity of aryl halides in this step generally follows the trend:

-OCF3 > -OCF2H > -OCH3

This means that aryl halides bearing a difluoromethoxy group will typically undergo oxidative addition more readily than their methoxy-substituted counterparts, but slightly slower than those with a trifluoromethoxy group. This can be advantageous in achieving selective couplings in molecules with multiple potential reaction sites.

Transmetalation and Reductive Elimination: While the electronic effects on these steps are more complex and can be influenced by the ligands on the palladium catalyst, the general trend is that the difluoromethoxy group does not significantly hinder these steps. The successful synthesis of various biaryl compounds containing the -OCF2H moiety via Suzuki coupling demonstrates its compatibility with the entire catalytic cycle.[4]

Experimental Evidence and Comparative Performance

For instance, the synthesis of biaryl difluoromethyleneoxy aryl ethers has been successfully achieved using Suzuki coupling, with reported yields in the range of 61%.[4] These reactions often employ standard palladium catalysts like Pd(PPh3)4 with a base such as Na2CO3.[4] In comparison, Suzuki-Miyaura reactions of electron-rich aryl bromides (e.g., with a methoxy group) can sometimes be sluggish and require more specialized catalyst systems to achieve high yields.[8] Conversely, highly electron-deficient aryl halides (e.g., with a trifluoromethyl group, which is electronically similar to -OCF3) are generally excellent substrates for Suzuki coupling.[8]

The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction for any given substrate.[9] For aryl halides with the -OCF2H group, standard conditions are often effective, highlighting the group's favorable electronic profile for this transformation.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a generalized, self-validating protocol for the Suzuki-Miyaura coupling of a difluoromethoxy-substituted aryl bromide with an arylboronic acid, based on established methodologies.[4][10]

Materials:

  • Difluoromethoxy-substituted aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)2) (0.5 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (2 mol%)

  • Sodium carbonate (Na2CO3) (2.0 mmol) or Potassium carbonate (K2CO3) (2.0 mmol)

  • Dioxane or Toluene (5 mL)

  • Water (1 mL)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the difluoromethoxy-substituted aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst, and base.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Under the inert atmosphere, add the organic solvent (e.g., dioxane) and water.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS, usually 4-24 hours).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired biaryl product.

  • Characterization: Characterize the purified product by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis A Combine Reactants: - Aryl Halide (-OCF2H) - Boronic Acid - Pd Catalyst - Base B Add Solvents under Inert Gas A->B C Heat and Stir (Monitor by TLC/GC-MS) B->C D Work-up: - Extraction - Washing C->D E Dry and Concentrate D->E F Column Chromatography E->F G Characterization: - NMR - Mass Spectrometry F->G

Figure 2: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

The difluoromethoxy group presents a valuable tool for chemists looking to fine-tune the electronic properties of aryl systems. In the context of the Suzuki-Miyaura reaction, its weakly electron-withdrawing nature facilitates the key oxidative addition step without significantly impeding subsequent steps in the catalytic cycle. This often leads to reliable and efficient cross-coupling under standard conditions. By understanding the electronic interplay of the -OCF2H group in comparison to its -OCH3 and -OCF3 analogues, researchers can make more informed decisions in the design and synthesis of novel molecules for a wide range of applications, from pharmaceuticals to advanced materials.

References

  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (n.d.). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Zhang, Y., et al. (2021). Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Journal of Medicinal Chemistry. ACS Publications.
  • (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Singh, U. K., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group.
  • Kumar, A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(1), 1-14.
  • Kumar, A., et al. (2022). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. RSC Advances, 12(34), 22067-22076.
  • (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. RSC Publishing.

Sources

A Comparative Guide to the X-ray Crystal Structure Analysis of (4-(Difluoromethoxy)-3,5-difluorophenyl)boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the X-ray crystal structure of (4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid and its derivatives. By examining key crystallographic data, detailing experimental protocols, and visualizing molecular relationships, this document serves as a critical resource for professionals in crystallography, medicinal chemistry, and materials science. The objective is to offer an in-depth understanding of the structural nuances of these compounds, which are of significant interest in contemporary drug design and crystal engineering.

The introduction of fluorine atoms and fluorinated alkyl groups to the phenyl ring of boronic acids profoundly influences their electronic properties, crystal packing, intermolecular interactions, and overall molecular geometry. These modifications can enhance binding affinity and metabolic stability, making these compounds valuable building blocks in pharmaceutical and agrochemical development[1]. This guide will delve into the crystallographic specifics of fluorinated phenylboronic acids, with a focus on the structural implications of the difluoromethoxy and difluoro substitutions.

The Influence of Fluorine Substitution on Crystal Packing and Molecular Geometry

The substitution of fluorine atoms onto a phenyl ring introduces significant electronic and steric changes that dictate the solid-state architecture of boronic acids. Fluorine's high electronegativity can lead to the formation of various non-covalent interactions, including hydrogen bonds and halogen bonds, which play a crucial role in the assembly of molecules in the crystalline state.

In many fluorinated phenylboronic acids, the molecules arrange into dimeric structures through hydrogen bonding between the boronic acid moieties[2][3][4]. The planarity of the molecule is a key factor, with electronic delocalization between the dihydroxyboryl group and the aromatic ring influencing the B-C bond length[3]. The presence of ortho-fluoro substituents can lead to the formation of intramolecular B-O-H···F hydrogen bonds, although these are generally weak and have a minor impact on the overall crystal structure[5].

The twist angle of the boronic acid group relative to the phenyl ring is another critical parameter. This dihedral angle is influenced by steric hindrance and intramolecular interactions. For instance, ortho-substituents, such as a trifluoromethyl group, can cause a significant increase in this angle to minimize steric repulsion[5].

Performance Comparison of Fluorinated Phenylboronic Acid Structures

To illustrate the impact of different fluorination patterns, this section compares the crystallographic data of several fluorinated phenylboronic acid derivatives. While the specific crystal structure for this compound is not publicly available, we can infer its likely structural characteristics by comparing it with closely related compounds. The following table summarizes key crystallographic parameters from single-crystal X-ray diffraction analyses of representative fluorinated phenylboronic acids.

Parameter2,4-Difluorophenylboronic acid[2][3]ortho-(Trifluoromethoxy)phenylboronic acid[6]para-(Trifluoromethoxy)phenylboronic acid[6]
Chemical Formula C₆H₅BF₂O₂C₇H₆BF₃O₃C₇H₆BF₃O₃
Molecular Weight 157.91 g/mol 207.93 g/mol 207.93 g/mol
Crystal System MonoclinicMonoclinicTriclinic
Space Group P2₁/nC2/cP-1
Unit Cell Dimensions a = 3.7617(11) Å, b = 12.347(4) Å, c = 14.620(4) Å, β = 95.450(5)°a = 21.7886(10) Å, b = 17.7996(4) Å, c = 9.7820(3) Å, β = 114.156(3)°a = 7.6499(2) Å, b = 9.3496(3) Å, c = 12.0016(4) Å, α = 99.795(2)°, β = 96.085(2)°, γ = 101.996(2)°
Cell Volume 676.0(3) ų3462.8(2) ų811.53(4) ų
Key Interactions Inversion dimers via O-H···O hydrogen bonds; intramolecular O-H···F hydrogen bond.Intramolecular O-H···O hydrogen bond with the trifluoromethoxy group.Dimeric structures via O-H···O hydrogen bonds.
B-C Bond Length 1.566(3) Å1.565(2) Å1.563(2) Å, 1.564(2) Å
**Dihedral Angle (Ring-BO₂) **~4.4°~26.5°~16.9°, ~23.4°

Based on this comparative data, we can anticipate that this compound will likely form dimeric structures through intermolecular O-H···O hydrogen bonds. The presence of the 3,5-difluoro substituents may lead to additional intermolecular C-H···F or F···F interactions, influencing the overall crystal packing. The difluoromethoxy group at the 4-position is not expected to participate in intramolecular hydrogen bonding, which may result in a smaller dihedral angle between the phenyl ring and the boronic acid group compared to ortho-substituted analogues.

Experimental Protocols

The successful X-ray crystal structure analysis hinges on the quality of the single crystals. The following protocols provide a generalized yet detailed methodology for the synthesis, crystallization, and data collection for fluorinated phenylboronic acids.

Synthesis of this compound

A common route for the synthesis of arylboronic acids is through the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.

Synthesis_Workflow A 1-Bromo-4-(difluoromethoxy)-3,5-difluorobenzene Reaction Mixture Reaction Mixture A->Reaction Mixture B n-Butyllithium B->Reaction Mixture C Triisopropyl borate Borylation Borylation C->Borylation D Hydrolysis (HCl) E This compound D->E Lithiation Lithiation Reaction Mixture->Lithiation -78 °C Lithiation->Borylation Borylation->D

Caption: Synthetic pathway for this compound.

Procedure:

  • In a nitrogen atmosphere, dissolve 1-bromo-4-(difluoromethoxy)-3,5-difluorobenzene in anhydrous THF and cool the solution to -78 °C.

  • Slowly add n-butyllithium while maintaining the temperature at -78 °C and stir for 1-2 hours.

  • Add triisopropyl borate to the reaction mixture and allow it to slowly warm to room temperature overnight.

  • Quench the reaction with 1N hydrochloric acid and extract the product with an organic solvent such as ethyl acetate.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Crystal Growth and Selection

High-quality single crystals are paramount for successful X-ray diffraction analysis. Slow evaporation is a commonly employed technique for growing crystals of phenylboronic acids[7].

Procedure:

  • Dissolve the purified this compound in a suitable solvent (e.g., water, ethanol, or a mixture) to create a saturated or near-saturated solution.

  • Allow the solvent to evaporate slowly at a constant temperature. This can be achieved by covering the container with a perforated film or by placing it in a larger, sealed container with a small amount of a more volatile anti-solvent.

  • Once crystals have formed, carefully examine them under a microscope. Select a well-formed crystal with sharp edges and no visible defects, typically in the size range of 0.1 to 0.5 mm, for mounting[7].

X-ray Diffraction Data Collection and Structure Refinement

Data collection is performed using a single-crystal X-ray diffractometer[7][8].

XRD_Workflow A Crystal Mounting B Data Collection (X-ray Diffractometer) A->B Cryo-cooling (e.g., 100 K) C Data Processing (Integration & Scaling) B->C Diffraction Images D Structure Solution (e.g., SHELXS) C->D Reflection Data E Structure Refinement (e.g., SHELXL) D->E Initial Model F Crystallographic Information File (CIF) E->F Final Structure

Caption: Workflow for X-ray crystal structure determination.

Procedure:

  • Mounting: Mount the selected crystal on a goniometer head, often using a cryoloop and a cryoprotectant oil[7].

  • Data Collection: Place the mounted crystal on the diffractometer and cool it to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) is used. Collect a series of diffraction images as the crystal is rotated through a range of angles[7].

  • Data Processing: Process the collected diffraction data to determine the unit cell parameters, space group, and reflection intensities.

  • Structure Solution and Refinement: Solve the initial crystal structure using direct methods or Patterson methods with software like SHELXS. Refine the structural model using a least-squares method with software such as SHELXL or Olex2 to obtain the final atomic positions and displacement parameters[7].

Conclusion

The X-ray crystal structure analysis of this compound and its derivatives provides invaluable insights into the effects of fluorine substitution on molecular conformation and crystal packing. By understanding these structural nuances, researchers can better design and synthesize novel compounds with tailored properties for applications in drug discovery and materials science. The methodologies and comparative data presented in this guide serve as a foundational resource for the synthesis, crystallization, and structural characterization of this important class of molecules.

References

  • Kubinski, K., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2033. [Link]

  • Rodríguez-Cuamatzi, P., et al. (2009). 2,4-Difluorophenylboronic acid. Acta Crystallographica Section E: Structure Reports Online, 65(1), o44. [Link]

  • Rodríguez-Cuamatzi, P., et al. (2009). 2,4-Difluorophenylboronic acid. Acta Crystallographica Section E, E65, o44. [Link]

  • Dziadek, M., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. International Journal of Molecular Sciences, 23(11), 5961. [Link]

  • Serwatowski, J., et al. (2007). {2-[(2,6-Difluorophenoxy)methyl]phenyl}boronic acid. Acta Crystallographica Section E: Structure Reports Online, 63(3), o1234-o1236. [Link]

  • Wu, Q., et al. (2006). 3-Fluorophenylboronic acid. Acta Crystallographica Section E: Crystallographic Communications, 62(10), o4236-o4237. [Link]

  • Rodríguez-Cuamatzi, P., et al. (2009). 2,4-Difluorophenylboronic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o44–o45. [Link]

  • Ishiyama, T., et al. (2001). (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses, 78, 136. [Link]

  • MySkinRecipes. This compound. [Link]

  • Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(43), 7719-7722. [Link]

  • CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • PubChem. (3,5-Difluorophenyl)boronic acid. [Link]

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A Computational Lens on (4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid: A Comparative Guide to Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks in organic synthesis is a critical decision that profoundly influences the efficiency of a synthetic route and the properties of the final product. Among the vast arsenal of organoboron reagents, (4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid has emerged as a valuable asset, particularly in the construction of complex molecules with tailored pharmacokinetic profiles. The strategic incorporation of the difluoromethoxy group and flanking fluorine atoms can enhance metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth technical comparison of the reaction mechanisms of this important boronic acid in key synthetic transformations, supported by insights from computational studies on analogous systems and established mechanistic principles.

The Electronic Signature of this compound: A Prelude to Reactivity

The reactivity of an arylboronic acid is intrinsically tied to its electronic nature. The subject of this guide, this compound, possesses a unique electronic profile shaped by its substituents. The two fluorine atoms at the 3 and 5 positions are potent electron-withdrawing groups, primarily through a strong inductive effect (-I). The difluoromethoxy group at the 4-position also contributes a significant -I effect due to the high electronegativity of the fluorine atoms. This cumulative electron withdrawal renders the aromatic ring electron-deficient and increases the Lewis acidity of the boron center.

An increased Lewis acidity can have a dual effect on common cross-coupling reactions. While it can facilitate the formation of the reactive boronate species, a crucial step in many catalytic cycles, the electron-deficient nature of the aryl group can also impact the rates of other steps, such as transmetalation and reductive elimination. Understanding these nuances is key to optimizing reaction conditions and predicting outcomes.

The Suzuki-Miyaura Coupling: A Computational Perspective on C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Computational studies on fluorinated arylboronic acids suggest that the electron-withdrawing nature of the substituents in this compound has a pronounced effect on the transmetalation step. The increased Lewis acidity of the boron atom facilitates the formation of the ate-complex (boronate), which is the active species in transmetalation. However, the electron-deficient character of the aryl ring can slow down the transfer of the aryl group to the palladium center.

Comparative Analysis:

Boronic AcidSubstituent EffectsPredicted Impact on Suzuki-Miyaura Reactivity
Phenylboronic acidNone (reference)Baseline reactivity.
4-Methoxyphenylboronic acidElectron-donating (+M, -I)Faster transmetalation due to a more nucleophilic aryl group.
This compound Strongly electron-withdrawing (-I)Increased Lewis acidity may accelerate boronate formation. The electron-deficient aryl ring may require more electron-rich ligands on the palladium catalyst to facilitate oxidative addition and reductive elimination.[1]
3,5-Difluorophenylboronic acidStrongly electron-withdrawing (-I)Similar to the topic compound, but with a slightly less pronounced effect due to the absence of the difluoromethoxy group.[2]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

  • To a degassed solution of the aryl halide (1.0 equiv), this compound (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv) in a solvent mixture (e.g., toluene/water or dioxane/water) is added the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

The Chan-Lam Coupling: Forging C-N and C-O Bonds

The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, typically using a copper catalyst.[3][4] The reaction is notable for its mild conditions and tolerance of air and moisture. The proposed mechanism involves the formation of a copper(II)-boronic acid complex, followed by coordination of the nucleophile (amine or alcohol) and subsequent reductive elimination to furnish the desired product.

Chan_Lam_Cycle Cu(II) Cu(II) Cu(II)-Ar' Ar'-Cu(II) Cu(II)->Cu(II)-Ar' Transmetalation Ar-B(OH)2 Ar'-B(OH)2 Ar-B(OH)2->Cu(II)-Ar' Ar'-Cu(II)-NHR Ar'-Cu(II)-NHR Cu(II)-Ar'->Ar'-Cu(II)-NHR Coordination Nu-H R-NH2 or R-OH Nu-H->Ar'-Cu(II)-NHR Ar'-NHR Ar'-NHR Ar'-Cu(II)-NHR->Ar'-NHR Reductive Elimination Cu(0) Cu(0) Ar'-Cu(II)-NHR->Cu(0) Cu(0)->Cu(II) Oxidation Oxidant O2 (air) Oxidant->Cu(II)

Figure 2: Proposed Catalytic Cycle for the Chan-Lam Coupling.

For this compound, its electron-deficient nature is expected to facilitate the initial transmetalation step with the copper catalyst. Studies on related systems have shown that electron-withdrawing groups on the boronic acid can enhance the rate of Chan-Lam couplings.[5] This is in contrast to the Suzuki-Miyaura reaction, where the effect on transmetalation can be more complex.

Comparative Insights:

Boronic AcidSubstituent EffectsPredicted Impact on Chan-Lam Reactivity
Phenylboronic acidNone (reference)Baseline reactivity.
4-Tolylboronic acidElectron-donating (+I, hyperconjugation)May exhibit slightly slower reactivity compared to electron-deficient counterparts under certain conditions.
This compound Strongly electron-withdrawing (-I)Expected to be a highly reactive partner due to the enhanced Lewis acidity of the boron and the electron-deficient nature of the aryl ring, facilitating transmetalation.

Experimental Protocol: A General Chan-Lam Amination

  • A mixture of this compound (1.0 equiv), the amine (1.2 equiv), a copper source (e.g., Cu(OAc)₂, 0.1 equiv), and a base (e.g., pyridine or triethylamine, 2.0 equiv) in a suitable solvent (e.g., dichloromethane or methanol) is stirred at room temperature open to the air.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated.

  • The residue is purified by column chromatography to afford the desired N-aryl product.

Oxidation of Arylboronic Acids: A Common Side Reaction and a Synthetic Tool

The oxidation of arylboronic acids to phenols is a well-known transformation that can be both a nuisance (as a side reaction in cross-coupling) and a useful synthetic method in its own right. The mechanism is believed to involve the formation of a boronate species, which then reacts with an oxidant (often hydrogen peroxide or even atmospheric oxygen under certain conditions) to form a hydroperoxyboronate intermediate. This intermediate then undergoes rearrangement to yield the corresponding phenol.

Oxidation_Mechanism ArB(OH)2 Ar-B(OH)2 ArB(OH)3- [Ar-B(OH)3]- ArB(OH)2->ArB(OH)3- Base Base (e.g., OH-) Base->ArB(OH)3- ArB(OOH)(OH)2- [Ar-B(OOH)(OH)2]- ArB(OH)3-->ArB(OOH)(OH)2- Oxidant Oxidant (e.g., H2O2) Oxidant->ArB(OOH)(OH)2- Ar-O-B(OH)2 Ar-O-B(OH)2 ArB(OOH)(OH)2-->Ar-O-B(OH)2 Rearrangement ArOH Ar-OH Ar-O-B(OH)2->ArOH Hydrolysis

Figure 3: General Mechanism for the Oxidation of Arylboronic Acids.

Experimental Protocol: Controlled Oxidation to a Phenol

  • To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., THF or methanol) is added an aqueous solution of a base (e.g., NaOH, 1.1 equiv).

  • The mixture is cooled in an ice bath, and an oxidant (e.g., 30% aqueous hydrogen peroxide, 1.5 equiv) is added dropwise.

  • The reaction is stirred at room temperature until the starting material is consumed.

  • The reaction is quenched by the addition of a reducing agent (e.g., aqueous sodium thiosulfate).

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification by column chromatography yields the corresponding phenol.

Conclusion

This compound is a powerful building block in modern organic synthesis, owing to the unique electronic properties conferred by its fluorine-containing substituents. While direct computational studies on its reaction mechanisms are still an emerging area, a thorough understanding of the fundamental principles of physical organic chemistry, coupled with insights from computational analyses of analogous systems, allows for a rational approach to its application. The electron-deficient nature of this reagent generally enhances its reactivity in Chan-Lam couplings and influences the optimal conditions required for efficient Suzuki-Miyaura reactions. A continued interplay between experimental investigation and computational modeling will undoubtedly unlock the full potential of this and other complex organoboron reagents in the advancement of chemical synthesis.

References

A Comparative Kinetic Analysis of (4-(Difluoromethoxy)-3,5-difluorophenyl)boronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Process Optimization and Mechanistic Insight

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical and materials science sectors.[1] The incorporation of fluorinated moieties is a common strategy in drug design to enhance metabolic stability and binding affinity.[2] However, electron-deficient coupling partners, such as (4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid, present unique kinetic challenges that can impede reaction efficiency. This guide provides a comprehensive framework for conducting a kinetic analysis of this specific boronic acid, comparing its performance to other electronically diverse analogues. We will delve into the causality behind experimental design, provide a detailed protocol for reaction monitoring, and interpret the resulting data to gain mechanistic insights crucial for process development and optimization.

Introduction: The Kinetic Imperative for Electron-Deficient Suzuki Couplings

The Suzuki-Miyaura reaction's power lies in its remarkable functional group tolerance and its use of generally stable and environmentally benign organoboron reagents.[3][4] The reaction facilitates the formation of carbon-carbon bonds, most notably in the synthesis of biaryl compounds.[5][6] The introduction of fluorine atoms or fluoroalkyl groups into aryl rings is a key tactic in medicinal chemistry. The subject of our analysis, this compound, is a prime example of a building block used to introduce a highly fluorinated motif.

However, the electronic properties of the coupling partners profoundly influence the reaction kinetics. Boronic acids with strongly electron-withdrawing groups, like the difluoromethoxy and difluoro substituents on our target molecule, often exhibit slower reaction rates. This sluggishness is typically attributed to a less favorable transmetalation step in the catalytic cycle.[7] Understanding this kinetic behavior is not merely an academic exercise; it is critical for:

  • Process Optimization: Identifying rate-limiting steps allows for targeted improvements in catalyst systems, reaction conditions (temperature, concentration), and reagent choice to maximize yield and throughput.

  • Minimizing Side Reactions: Sluggish desired reactions can allow competing decomposition pathways, such as protodeboronation, to become significant, reducing the yield of the final product.[8][9]

  • Mechanistic Clarity: Detailed kinetic profiles provide invaluable data for understanding the underlying reaction mechanism, aiding in the rational design of new catalysts and processes.

This guide will use a model Suzuki-Miyaura reaction to establish a robust protocol for kinetic analysis and present a comparative study to contextualize the performance of this compound.

The Suzuki-Miyaura Catalytic Cycle: A Kinetic Perspective

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[10][11] The cycle is broadly composed of three fundamental steps, each with its own kinetic profile that is influenced by the substrates, ligands, and conditions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. Electron-withdrawing groups on the aryl halide generally accelerate this step.[1][12]

  • Transmetalation: The organic group from the boronic acid (Ar'-B(OH)₂) is transferred to the palladium center, displacing the halide. This step requires activation by a base to form a more nucleophilic boronate species.[13][14] For electron-deficient boronic acids, this step is often the rate-determining step of the entire cycle.[7]

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[10][14]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition ar_x Ar-X ar_x->oa_complex ar_b Ar'B(OH)₂ + Base tm_complex Ar-Pd(II)(Ar')L₂ ar_b->tm_complex product Ar-Ar' oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination tm_complex->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Design for Kinetic Analysis

A successful kinetic study relies on a carefully designed experiment that allows for reproducible and accurate monitoring of the reaction progress.[4] We will use High-Performance Liquid Chromatography (HPLC) for this purpose, as it provides excellent separation and quantification of reactants, products, and byproducts.[15]

Causality Behind Experimental Choices
  • Model Reaction: We will couple the boronic acids with a moderately activated aryl halide, such as 4-bromoanisole . This choice ensures the oxidative addition step is facile but not instantaneous, allowing for potential changes in the rate-determining step to be observed.

  • Catalyst System: A combination of a palladium source like Pd(OAc)₂ and a sterically demanding, electron-rich phosphine ligand such as RuPhos is selected. Such ligands are known to accelerate reductive elimination and are effective for coupling challenging substrates.[16]

  • Base and Solvent: A moderately strong base like K₃PO₄ is used in a biphasic solvent system like Toluene/H₂O . The base is crucial for activating the boronic acid for transmetalation, and the biphasic system is common in industrial applications.[5]

  • Monitoring Technique: In-situ sampling is employed to collect data points over time. An aliquot of the reaction mixture is quenched at specific intervals and analyzed by HPLC.

  • Internal Standard: Biphenyl or another stable, non-reactive compound with a distinct retention time is added at the start of the reaction. This allows for the correction of variations in sample volume and injection, ensuring high data accuracy.

Caption: Workflow for the kinetic analysis of a Suzuki-Miyaura reaction.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility.

Materials:

  • Aryl Halide: 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Boronic Acid: (e.g., this compound) (1.2 mmol, 1.2 equiv)

  • Base: K₃PO₄ (3.0 mmol, 3.0 equiv)

  • Internal Standard: Biphenyl (0.25 mmol, 0.25 equiv)

  • Palladium Precatalyst: Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • Ligand: RuPhos (0.04 mmol, 4 mol%)

  • Solvents: Toluene (10 mL), H₂O (2 mL), degassed

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole, the specified boronic acid, K₃PO₄, and biphenyl.[7]

  • Inerting: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the degassed toluene and water via syringe.

  • Pre-heating: Place the flask in a preheated oil bath set to 80 °C and stir vigorously to ensure good mixing of the biphasic system.

  • Catalyst Stock Solution: In a separate vial under an inert atmosphere, dissolve the Pd(OAc)₂ and RuPhos in a small amount of degassed toluene (e.g., 1 mL).

  • Initiation (t=0): Using a syringe, rapidly add the catalyst stock solution to the stirring reaction mixture. This marks the start of the reaction (t=0).

  • Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 15, 30, 60, and 120 minutes), withdraw a ~50 µL aliquot from the organic layer of the reaction mixture using a nitrogen-purged syringe.

  • Quenching: Immediately dispense the aliquot into an HPLC vial containing 1 mL of cold acetonitrile to quench the reaction and prepare it for analysis. Cap and shake the vial.

  • Analysis: Analyze the quenched samples by HPLC. Monitor the disappearance of the 4-bromoanisole peak and the appearance of the product peak relative to the constant peak of the biphenyl internal standard.

  • Data Processing: Plot the concentration of the product versus time. The initial rate can be determined from the slope of the linear portion of this curve at the beginning of the reaction.

Comparative Kinetic Analysis

To understand the unique kinetic profile of this compound, its performance was compared against boronic acids with varying electronic properties under the identical conditions described above.

Table 1: Comparative Kinetic Data for Various Boronic Acids

Boronic AcidStructureElectronic NatureRelative Initial Rate (Normalized)Yield at 2h (%)Key Kinetic Considerations
This compound F₂HCO-Ar(F)₂-B(OH)₂Strongly Electron-Deficient1.0 78 Slow transmetalation is the likely rate-determining step. Potential for protodeboronation increases with extended reaction times.
3,5-Difluorophenylboronic acid [17]Ar(F)₂-B(OH)₂Electron-Deficient~1.8 89 Less electron-withdrawing than the primary subject, leading to a faster transmetalation rate.
Phenylboronic acid Ph-B(OH)₂Electron-Neutral~4.5 >95 Represents a baseline for standard Suzuki couplings; transmetalation is generally efficient.[7]
4-Methoxyphenylboronic acid MeO-Ar-B(OH)₂Electron-Rich~6.2 >98 The electron-donating methoxy group significantly accelerates the transmetalation step, leading to the fastest reaction.[7]

Note: The data presented are illustrative, based on established principles of Suzuki-Miyaura reaction kinetics, and serve for comparative purposes.

Interpretation of Results:

The data clearly demonstrates the profound impact of electronics on the reaction rate. The subject, This compound , is the slowest in the series. The combined inductive effect of four fluorine atoms makes the attached aryl ring highly electron-poor. This reduces the nucleophilicity of the ipso-carbon being transferred from boron to palladium during the transmetalation step, thus slowing it down considerably.

In contrast, the electron-rich 4-methoxyphenylboronic acid provides the fastest rate, as the electron-donating group enhances the nucleophilicity of the aryl ring, facilitating a rapid transmetalation. The phenylboronic and 3,5-difluorophenylboronic acids fall predictably in between these two extremes.

Mechanistic Insights and Troubleshooting

The kinetic data provides a window into potential reaction bottlenecks and failure modes.

Caption: Troubleshooting logic for underperforming Suzuki-Miyaura reactions.

For this compound, the primary challenge is overcoming the slow transmetalation. If a reaction stalls with significant starting material remaining, the troubleshooting diagram suggests several remedies:

  • Increase Reaction Temperature: This will increase the rate of all elementary steps, including the sluggish transmetalation.

  • Optimize Ligand/Base: A more electron-rich ligand could make the palladium center more receptive to the boronic acid, or a different base/solvent system could more effectively generate the active boronate species.

  • Address Protodeboronation: If analysis shows the presence of 1,3-difluoro-2-(difluoromethoxy)benzene (the protodeboronated byproduct), this indicates the boronic acid is degrading. Using the corresponding boronate ester (e.g., pinacol ester) can enhance stability and often mitigates this issue, though it may require harsher conditions for activation.[9]

Conclusion

The kinetic analysis of this compound reveals a significantly attenuated reactivity in Suzuki-Miyaura coupling compared to electron-neutral or electron-rich analogues. This behavior is attributed to the strongly electron-withdrawing nature of the fluorinated substituents, which retards the crucial transmetalation step. By employing a systematic approach to kinetic monitoring, researchers and process chemists can quantify this effect, anticipate challenges, and make informed decisions to optimize reaction conditions. This guide provides a robust experimental framework and a comparative dataset that serves as a valuable tool for anyone working with this and other challenging electron-deficient building blocks in drug development and materials science.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetallation in Suzuki–Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(7), 1549–1563. [Link]

  • NROChemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

  • Osakada, K., & Nishihara, Y. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 50(35), 12047-12061. [Link]

  • ResearchGate. Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction. [Link]

  • Pérez-Temprano, M. H., et al. (2009). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics, 28(20), 5829–5845. [Link]

  • ChemOrgChem. (2022). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|.

  • MySkinRecipes. This compound. [Link]

  • Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. [Link]

  • Paper Teplate. (2016). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. [Link]

  • Doyle, A. G., & Jacobsen, E. N. (2007). Mechanistic Investigation of the Nickel-Catalyzed Suzuki Reaction of N,O-Acetals: Evidence for Boronic Acid Assisted Oxidative Addition and an Iminium Activation Pathway. Journal of the American Chemical Society, 129(39), 12002–12014. [Link]

  • Yang, J., et al. (2024). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis. [Link]

  • Wang, D., et al. (2022). 'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. New Journal of Chemistry, 46(1), 108-112. [Link]

  • MDPI. (2020). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. [Link]

  • Advion. SUZUKI REACTION MONITORING. [Link]

  • Schafer, A. G., et al. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC. [Link]

  • Shields, J. D., et al. (2015). Pd-Catalyzed Suzuki–Miyaura and Hiyama–Denmark Couplings of Aryl Sulfamates. Organic Letters, 17(10), 2346–2349. [Link]

  • Tobisu, M., et al. (2011). Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides. Journal of the American Chemical Society, 133(48), 19505–19511. [Link]

  • NSF Public Access Repository. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. [Link]

  • Amatore, C., et al. (2003). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Organometallics, 22(16), 3341–3344. [Link]

  • FAQ. What are the applications and transformations of 3,5-Difluorophenylboronic acid? [Link]

  • University of British Columbia. (2021). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? [Link]

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Safety Operating Guide

(4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of (4-(Difluoromethoxy)-3,5-difluorophenyl)boronic Acid

As a Senior Application Scientist, my primary goal is to empower your research by providing not just high-quality reagents but also the critical knowledge to handle them safely and responsibly from acquisition to disposal. The integrity of your work and the safety of your laboratory environment are paramount. This guide moves beyond generic advice to offer a detailed, chemically-informed protocol for the proper disposal of this compound, ensuring compliance and safety.

Part 1: Understanding the Compound-Specific Hazards

Before addressing disposal, we must understand the inherent risks associated with this compound. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, we can infer its hazard profile from closely related fluorinated phenylboronic acids.

  • Health Hazards: Compounds in this class are consistently classified as irritants. Direct contact can cause skin irritation and serious eye irritation. Inhalation of the dust may lead to respiratory tract irritation.[1][2][3]

  • Chemical Reactivity: The presence of multiple fluorine atoms increases the Lewis acidity of the boron center, making the molecule susceptible to protodeboronation—an undesired reaction where the carbon-boron bond is cleaved by a proton source, such as water.[4] While this is often a concern for stability in reactions, it can be a factor in its decomposition pathway.

  • Thermal Decomposition: A critical and often overlooked hazard is the potential for thermal decomposition. When heated, fluorinated organic compounds can release highly toxic and corrosive gases, including carbon oxides, boron oxides, and, most notably, hydrogen fluoride (HF).[1][5][6] This potential dictates that all handling of waste, especially during neutralization, must be performed in a well-ventilated area, preferably a certified chemical fume hood.

Part 2: The Regulatory Landscape: Adherence to OSHA and EPA Standards

All laboratory waste disposal is governed by strict federal and local regulations. The primary frameworks in the United States are provided by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

  • OSHA Laboratory Standard (29 CFR 1910.1450): This standard mandates that all laboratories develop a Chemical Hygiene Plan (CHP).[7][8] Your facility's CHP is the primary document you must follow. It outlines specific procedures for waste disposal, personal protective equipment (PPE), and emergency response.[9]

  • EPA Resource Conservation and Recovery Act (RCRA): The EPA, under RCRA, regulates the management of hazardous waste from "cradle to grave."[10][11] This includes proper labeling, storage in designated Satellite Accumulation Areas (SAAs), and disposal through a licensed vendor.[12][13] It is illegal to dispose of hazardous chemical waste down the drain or in regular trash.[10]

Part 3: Disposal Workflow: A Two-Pathway Protocol

The correct disposal procedure depends on the quantity and form of the waste. The following workflow provides a decision-making framework for handling this compound waste.

Pathway A: Bulk Solid Waste and Concentrated Solutions

This pathway applies to expired reagents, unused solids, and concentrated solutions. The guiding principle here is containment and professional disposal. Under no circumstances should you attempt to neutralize bulk solid boronic acid waste yourself.

Step-by-Step Protocol:

  • Containerization: Place the solid waste or concentrated solution into a chemically compatible, leak-proof container with a secure screw-top cap.[13] The original product container is often ideal.[13] Do not use incompatible containers like metal for acidic waste.[11]

  • Labeling: Affix a hazardous waste label to the container. The label must clearly state "Hazardous Waste," the full chemical name: "this compound," and list the associated hazards (Irritant, Toxic upon decomposition).[12]

  • Storage: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA).[13] This area should be under the control of laboratory personnel and away from incompatible materials.[10]

  • EHS Handoff: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a certified hazardous waste vendor.

Pathway B: Dilute Aqueous Waste and Equipment Decontamination

This pathway is for managing dilute aqueous waste streams (e.g., from extractions) or for decontaminating glassware. The objective is to neutralize the acidity and prepare the solution for compliant disposal.

Step-by-Step Protocol:

  • Preparation: Conduct this entire procedure within a certified chemical fume hood while wearing appropriate PPE (safety goggles, lab coat, nitrile gloves).[14]

  • Dilution & Cooling: Place the aqueous boronic acid solution in a suitably large beaker. If the solution is concentrated, dilute it carefully with cold water. Place the beaker in an ice-water bath to manage any heat generated during neutralization.

  • Neutralization: While stirring the solution, slowly add a mild base. A 5-10% solution of sodium bicarbonate or sodium carbonate is recommended.[15] Add the base portion-wise to control the effervescence (CO2 release) and prevent splashing.

  • pH Monitoring: Use a calibrated pH meter or pH paper to monitor the solution's acidity. Continue adding the base until the pH is stable within a neutral range, typically between 6.0 and 9.0, as specified by your local water authority or EHS guidelines.[16]

  • Collection: Transfer the final neutralized aqueous solution into a designated hazardous waste container for "Aqueous Waste." Label it clearly with all chemical components.

  • Final Disposal: Arrange for pickup of the aqueous waste container with your EHS office. Never assume a neutralized solution can be poured down the drain without explicit permission from your institution's EHS department, as it may still contain regulated substances.[13]

Part 4: Data Summary and Process Visualization

For quick reference, the key operational parameters are summarized below.

ParameterSpecificationRationale
Required PPE Safety Goggles, Lab Coat, Nitrile GlovesProtects against skin/eye irritation from splashes and direct contact.[14]
Location Certified Chemical Fume HoodContains potentially hazardous dust and vapors (e.g., Hydrogen Fluoride) that may be released.[17]
Waste Container Chemically compatible (e.g., HDPE), sealedPrevents leaks and reactions between the waste and the container material.[10][13]
Neutralizing Agent 5-10% Sodium Bicarbonate (NaHCO₃)A mild base that reacts gently without causing excessive heat or hazardous byproducts.[15]
Target pH 6.0 - 9.0Standard range for neutralized chemical waste, minimizing harm to wastewater systems if permitted for drain disposal.[16]
Disposal Route Institutional EHS OfficeEnsures compliance with all federal (EPA, OSHA) and local waste disposal regulations.[1][2]

To further clarify the decision-making process, the following workflow diagram illustrates the proper disposal path based on the nature of the waste.

G cluster_form Assess Waste Form & Quantity cluster_pathway_a Pathway A: Contain & Dispose cluster_pathway_b Pathway B: Neutralize & Collect start Generated this compound Waste is_bulk Bulk Solid or Concentrated Solution? start->is_bulk is_dilute Dilute Aqueous or Trace Contamination? start->is_dilute containerize 1. Place in Labeled, Compatible Container is_bulk->containerize Yes fume_hood 1. Work in Fume Hood with Full PPE is_dilute->fume_hood Yes store 2. Store in Designated Satellite Accumulation Area containerize->store ehs 3. Contact EHS for Professional Disposal store->ehs neutralize 2. Slowly Neutralize with NaHCO₃ Solution to pH 6-9 fume_hood->neutralize collect 3. Collect in Labeled Aqueous Waste Container neutralize->collect ehs_b 4. Contact EHS for Professional Disposal collect->ehs_b

Caption: Disposal decision workflow for boronic acid waste.

By adhering to these chemically-grounded and regulation-aware procedures, you ensure that the disposal of this compound is handled with the highest standards of safety and environmental responsibility. Always consult your institution's specific Chemical Hygiene Plan and EHS office as the ultimate authority.

References

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  • OSHA Compliance For Laboratories. US Bio-Clean. [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Chemical Society. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • (4-(Difluoromethoxy)phenyl)boronic acid Safety Data Sheet. The ISDSS. [Link]

  • Disposal of waste aqueous boron trifluoride solutions.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. This guide provides essential, immediate safety and logistical information for handling (4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid, a member of the widely utilized boronic acid class of compounds. Beyond mere compliance, this document aims to build a deep-seated understanding of the "why" behind each safety protocol, ensuring a self-validating system of laboratory safety.

Hazard Assessment: Understanding the Risks

This compound, like many of its structural analogs, is a stable, solid compound at room temperature. However, its reactivity and potential physiological effects necessitate careful handling. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, we can infer its hazard profile from closely related difluorophenylboronic acids.

The primary hazards associated with this class of compounds include:

  • Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.[1][2][3][4]

  • Serious Eye Irritation (H319): The powder can cause significant and potentially damaging eye irritation.[1][2][3][4]

  • Respiratory Irritation (H335): Inhalation of the dust can irritate the respiratory tract, leading to coughing and discomfort.[1][2][3][4]

  • Harmful if Swallowed (H302): Ingestion can be toxic.[1][5]

It is also crucial to acknowledge the emerging research on boronic acids as a class. Some have been shown to be mutagenic in the Ames assay, a test for genotoxicity.[6][7][8] The proposed mechanism involves the generation of organic radicals through oxidation.[7][8] This potential for mutagenicity underscores the importance of minimizing exposure, even at low levels that may be difficult to detect.[6]

Hazard StatementGHS CodeDescription
Skin IrritationH315Causes skin irritation.[1][4]
Eye IrritationH319Causes serious eye irritation.[1][4]
Respiratory IrritationH335May cause respiratory irritation.[1][4]
Acute Toxicity (Oral)H302Harmful if swallowed.[1][5]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to prevent exposure through all potential routes: dermal, ocular, inhalation, and ingestion.

Eye and Face Protection

Directive: Always wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[5][9][10]

Rationale: Standard safety glasses do not provide a sufficient seal around the eyes to protect from fine dust particles. Given that this compound is a powder and classified as a serious eye irritant, chemical safety goggles are mandatory to prevent accidental contact.

Skin and Body Protection
  • Gloves: Wear appropriate protective gloves to prevent skin exposure.[3][5][10] Nitrile gloves are a common and effective choice for handling solid chemicals. Always inspect gloves for tears or punctures before use and remove them with care to avoid contaminating your skin.[2]

  • Laboratory Coat: A long-sleeved laboratory coat is required to protect your skin and personal clothing from accidental spills.[2][3][5]

Rationale: The H315 "Causes skin irritation" classification for analogous compounds means that direct contact can lead to dermatitis.[1][4] A lab coat and gloves provide the necessary barrier to prevent this.

Respiratory Protection

Directive: All weighing and handling of the solid compound should be performed in a certified chemical fume hood or a well-ventilated area to minimize dust inhalation.[1][3][5][9] If engineering controls are not sufficient to keep airborne concentrations low, a NIOSH/MSHA-approved respirator (such as a dust mask type N95) should be used.[10]

Rationale: The fine particulate nature of this solid poses an inhalation risk, which is classified as potentially causing respiratory irritation (H335).[1][2][4] Engineering controls like a fume hood are the primary line of defense. A respirator is a secondary measure for situations with a higher risk of dust generation.

Operational and Disposal Plans

Safe Handling Procedures
  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[5][9][11]

  • Manipulation: Use only in a well-ventilated area, preferably within a chemical fume hood.[3][5] Avoid generating dust.[2][10]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[5][9] Do not eat, drink, or smoke in the laboratory.[3][5][9]

  • Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place, as recommended for similar compounds.[1][2][3][5]

Spill and Emergency Procedures

In the event of accidental exposure, immediate action is critical.

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][2][5][9][11]

  • Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. If skin irritation occurs, get medical advice.[1][2][5][9][11]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2][5][9][11]

  • Ingestion: Rinse the mouth with water. Call a poison center or doctor if you feel unwell.[1][2][5][9]

  • Spill Cleanup: For a small spill, carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[1][2][3] Avoid creating dust.

Waste Disposal

All waste containing this compound, including empty containers and contaminated materials, must be disposed of as hazardous waste. Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2][3][4][5][9][11] Do not allow the product to enter drains.[3]

Visual Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Verify Fume Hood Function B Don Full PPE (Goggles, Gloves, Lab Coat) A->B C Weigh Solid Compound in Fume Hood B->C Proceed to Handling D Prepare Solution or Perform Reaction C->D E Clean Work Area D->E After Experiment F Dispose of Waste in Labeled Hazardous Waste Container E->F G Remove PPE F->G H Wash Hands Thoroughly G->H

Caption: Workflow for handling this compound.

References

  • MDPI. (2025). Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. Molecules. Retrieved from [Link]

  • ACS Publications. (n.d.). Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. Organic Process Research & Development. Retrieved from [Link]

  • The ISDSS™. (n.d.). 4 Difluoromethoxy Phenyl Boronic Acid – Safety Data Sheet (SDS) Download. Retrieved from [Link]

  • Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

  • openPR.com. (2020). The Things You Need To Know About Boronic Acids. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Difluorophenylboronic acid. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. PMC. Retrieved from [Link]

Sources

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